Mal-Val-Ala-amide-(3)PEA-PNU-159682
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C53H60N6O17 |
|---|---|
分子量 |
1053.1 g/mol |
IUPAC名 |
(2S,4S)-N-[2-[3-[[(2S)-2-[[(2S)-2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |
InChI |
InChI=1S/C53H60N6O17/c1-24(2)42(57-34(60)23-59-35(61)13-14-36(59)62)49(68)55-25(3)48(67)56-28-10-7-9-27(19-28)15-16-54-52(69)53(70)21-30-39(46(66)41-40(44(30)64)43(63)29-11-8-12-32(71-5)38(29)45(41)65)33(22-53)75-37-20-31-47(26(4)74-37)76-50-51(72-6)73-18-17-58(31)50/h7-14,19,24-26,31,33,37,42,47,50-51,64,66,70H,15-18,20-23H2,1-6H3,(H,54,69)(H,55,68)(H,56,67)(H,57,60)/t25-,26-,31-,33-,37-,42-,47+,50+,51-,53-/m0/s1 |
InChIキー |
RNYLQUQBGYHIBJ-OGIZWLKASA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Core Summary
PNU-159682 is a semi-synthetic derivative of the anthracycline antibiotic doxorubicin (B1662922) and a major metabolite of the investigational drug nemorubicin (B1684466).[1][2] It is an exceptionally potent cytotoxic agent, demonstrating significantly greater anti-tumor activity than its parent compounds.[1] The primary mechanism of action of PNU-159682 involves a dual assault on cellular proliferation through direct DNA interaction and enzymatic inhibition. It intercalates into DNA and inhibits the function of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription.[2][3] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[4] Notably, PNU-159682 induces a cell cycle block in the S-phase, a distinct characteristic compared to doxorubicin, which typically causes a G2/M-phase arrest.[4] Its high potency has made it a payload of significant interest in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[5][6]
Quantitative Analysis of In Vitro Cytotoxicity
PNU-159682 exhibits potent cytotoxic effects across a broad range of human cancer cell lines, with IC70 values (the concentration required to inhibit the growth of 70% of cells) often in the sub-nanomolar range. Its potency is several hundred to several thousand times greater than that of doxorubicin and its immediate precursor, nemorubicin (MMDX).[1][2]
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Fold Potency vs. Doxorubicin (IC70) | Fold Potency vs. MMDX (IC70) |
| HT-29 | Colon Carcinoma | - | 0.577 | ~2100-fold | ~790-fold |
| A2780 | Ovarian Carcinoma | - | 0.39 | ~6420-fold | ~2360-fold |
| DU145 | Prostate Carcinoma | - | 0.128 | - | - |
| EM-2 | - | - | 0.081 | - | - |
| Jurkat | T-cell Leukemia | - | 0.086 | - | - |
| CEM | T-cell Leukemia | - | 0.075 | - | - |
| SKRC-52 | Renal Carcinoma | 25 | - | - | - |
| BJAB.Luc | B-cell Lymphoma | 0.10 | - | - | - |
| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | - | - |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 | - | - | - |
| WSU-DLCL2 | B-cell Lymphoma | 0.10 | - | - | - |
Core Mechanism of Action: A Dual Approach
The anticancer activity of PNU-159682 is rooted in two primary, interconnected mechanisms:
-
DNA Intercalation: As an anthracycline derivative, PNU-159682 possesses a planar ring system that allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, creating a physical impediment to the processes of DNA replication and transcription. This direct interaction with DNA is a crucial first step in its cytotoxic cascade.
-
Topoisomerase II Inhibition: PNU-159682 also functions as a potent inhibitor of topoisomerase II. This enzyme is essential for managing the topological stress of DNA by creating transient double-strand breaks to allow for the passage of another DNA strand, followed by religation of the break. PNU-159682 stabilizes the covalent complex formed between topoisomerase II and DNA (the cleavage complex), preventing the religation step. This leads to the accumulation of permanent double-strand DNA breaks, which are highly toxic to the cell. While it is a potent inhibitor, some studies note that at high concentrations (e.g., 100 μM), its inhibition of the unknotting activity of topoisomerase II can be weak, suggesting a complex interaction.[2][3]
This dual mechanism of DNA intercalation and topoisomerase II poisoning culminates in the induction of programmed cell death, or apoptosis.
Signaling Pathways and Cellular Consequences
The DNA damage inflicted by PNU-159682 initiates a cascade of cellular responses, primarily centered around cell cycle arrest and the activation of apoptotic pathways.
Cell Cycle Arrest at S-Phase
Unlike doxorubicin, which typically arrests cells in the G2/M phase of the cell cycle, PNU-159682 induces a distinct S-phase arrest.[4] This suggests that the cellular response to the specific type of DNA damage caused by PNU-159682 is to halt DNA synthesis. This S-phase arrest prevents the cell from progressing through the cell cycle with damaged DNA, providing an opportunity for DNA repair. However, the extensive and irreparable nature of the DNA double-strand breaks often overwhelms the repair machinery.
Induction of Apoptosis
The accumulation of extensive DNA damage is a potent trigger for apoptosis. While the complete downstream signaling cascade of PNU-159682-induced apoptosis is still under investigation, it is understood to involve the activation of a cascade of caspases, the executioner enzymes of apoptosis. The process likely involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of effector caspases like caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay assesses the ability of PNU-159682 to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP solution
-
PNU-159682 stock solution (in DMSO)
-
Stop Buffer/Loading Dye
-
Agarose (B213101) gel (1%) containing ethidium (B1194527) bromide
-
TAE buffer
Protocol:
-
Prepare a reaction mixture containing the 10x assay buffer, ATP, and kDNA in sterile microcentrifuge tubes.
-
Add varying concentrations of PNU-159682 or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding human topoisomerase II enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated minicircles compared to the control.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures the cytotoxicity of PNU-159682 based on the quantification of total cellular protein.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
PNU-159682 stock solution
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PNU-159682 for the desired exposure time (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubating at 4°C for 1 hour.
-
Wash the plates with water to remove the TCA and air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with PNU-159682
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Induce apoptosis in cells by treating with PNU-159682 for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Application in Antibody-Drug Conjugates (ADCs)
The extraordinary potency of PNU-159682 makes it an ideal payload for ADCs. In this therapeutic modality, PNU-159682 is attached to a monoclonal antibody that specifically targets a tumor-associated antigen. This targeted delivery system aims to concentrate the cytotoxic effects of PNU-159682 at the tumor site, thereby minimizing systemic toxicity.
ADC Workflow
The conjugation of PNU-159682 to an antibody is typically achieved through a chemical linker. These linkers can be cleavable (e.g., sensitive to the acidic environment of lysosomes or specific enzymes within the tumor cell) or non-cleavable. The choice of linker chemistry is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cell. Upon binding to the tumor antigen, the ADC is internalized, and PNU-159682 is released, where it can then exert its potent cytotoxic effects.
References
PNU-159682: A Technical Guide to a Potent ADC Payload for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PNU-159682, a highly potent anthracycline derivative, as a payload for antibody-drug conjugates (ADCs). This document details its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols for its evaluation, empowering researchers in the development of next-generation targeted cancer therapies.
Introduction
PNU-159682 is a synthetic derivative of the anthracycline nemorubicin (B1684466) and is recognized as one of the most potent cytotoxic agents ever developed.[1] Its exceptional potency, with activity in the picomolar range against a wide array of cancer cell lines, makes it an attractive payload for ADCs.[2][3] By chemically linking PNU-159682 to a monoclonal antibody that specifically targets a tumor-associated antigen, the payload can be delivered directly to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window. This targeted approach is particularly promising for treating tumors that are resistant to conventional chemotherapies.
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a dual mechanism of action that ultimately leads to catastrophic DNA damage and apoptotic cell death.
-
DNA Intercalation and Adduct Formation: As an anthracycline, PNU-159682 intercalates into the DNA double helix. It forms stable covalent adducts with DNA, effectively crosslinking the strands.[1][4] This distortion of the DNA structure physically obstructs the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of topoisomerase II.[2][3] This enzyme is crucial for resolving DNA topological problems during replication and transcription by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.
The culmination of these actions is the induction of extensive DNA damage, which triggers a robust DNA damage response (DDR). This response ultimately leads to cell cycle arrest, primarily in the S-phase, and the initiation of the apoptotic cascade, resulting in programmed cell death.[4][5][6][7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-Val-Ala-PABC Linker Chemistry for Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the Maleimide-Valine-Alanine-p-aminobenzyl carbamate (B1207046) (Mal-Val-Ala-PABC) linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into its core chemistry, mechanism of action, key features supported by quantitative data, and provide detailed experimental protocols for its synthesis and evaluation.
Introduction to Mal-Val-Ala-PABC Linker Chemistry
The Mal-Val-Ala-PABC linker is a sophisticated chemical bridge that connects a highly potent cytotoxic payload to a monoclonal antibody (mAb). As a member of the cleavable linker class, it is engineered to be stable in systemic circulation and to release its payload selectively within the target cancer cells. This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC, enhancing its anti-tumor efficacy while minimizing off-target toxicities.
The linker's architecture can be dissected into three key functional units:
-
Maleimide (B117702) (Mal): This functional group serves as the antibody conjugation handle. It reacts specifically and efficiently with thiol (-SH) groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds, forming a stable thioether linkage.
-
Valine-Alanine (Val-Ala): This dipeptide sequence is the enzymatically cleavable trigger. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.[1][2]
-
p-Aminobenzyl Carbamate (PABC): The PABC unit acts as a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by Cathepsin B, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" cascade results in the release of the unmodified, fully active cytotoxic drug.[3][4]
Mechanism of Action: Targeted Payload Release
The efficacy of an ADC utilizing the Mal-Val-Ala-PABC linker is predicated on a multi-step, antigen-dependent process.
-
Circulation and Targeting: The ADC circulates systemically, where the linker remains stable, preventing premature drug release. The antibody component directs the ADC to tumor cells that overexpress the target antigen.
-
Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Alanine and the PABC spacer of the linker.[2]
-
Self-Immolation and Payload Release: The cleavage event exposes an amino group on the PABC spacer, initiating a spontaneous electronic cascade. This results in a 1,6-elimination reaction that releases carbon dioxide, p-azaxylilidene, and, most importantly, the unmodified cytotoxic payload.[4]
-
Induction of Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.
A key feature of this linker system is its potential to induce a bystander effect . If the released payload is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[5][6][7]
Mechanism of action for a Mal-Val-Ala-PABC ADC.
Key Features and Quantitative Data
The Val-Ala dipeptide offers distinct advantages over the more traditionally used Valine-Citrulline (Val-Cit) linker. Notably, Val-Ala has been shown to possess better hydrophilicity, which can lead to reduced aggregation, especially in ADCs with a high drug-to-antibody ratio (DAR).[8][]
Table 1: Comparative Stability of Val-Ala vs. Val-Cit Linkers
| Parameter | Val-Ala Linker | Val-Cit Linker | Reference |
| Aggregation (High DAR ADC) | Lower tendency for aggregation. No obvious increase in dimeric peak at DAR ~7. | Higher tendency for aggregation. Aggregation increased to 1.80% at DAR ~7. | [3][8] |
| Plasma Stability (Mouse) | Hydrolyzed within 1 hour. | Hydrolyzed within 1 hour. | [3] |
| Plasma Stability (Human) | Generally high stability reported, similar to Val-Cit. | High stability, with half-lives often exceeding several days. | [10][11] |
Note: The instability in mouse plasma for both linkers is due to the presence of the carboxylesterase Ces1c, which is not prevalent in human plasma. This is a critical consideration for preclinical model selection.[12]
Table 2: In Vitro Cytotoxicity of a Val-Ala-MMAE ADC
The following data represents the half-maximal inhibitory concentration (IC50) of an anti-HER2 ADC utilizing a Mal-Val-Ala-PABC-MMAE construct against various breast cancer cell lines.
| Cell Line | HER2 Expression | IC50 (ng/mL) | Reference |
| BT-474 | High | 10.3 ± 1.5 | [13] |
| SK-BR-3 | High | 12.1 ± 2.6 | [13] |
| NCI-N87 | High | 15.2 ± 3.1 | [13] |
| SK-OV-3 | High | 13.5 ± 2.4 | [13] |
| MCF-7 | Low | > 3000 | [13] |
| MDA-MB-468 | Negative | > 3000 | [13] |
These data demonstrate the high potency and antigen-specific selectivity of ADCs constructed with the Val-Ala linker. The cytotoxicity is significantly higher in HER2-positive cells compared to those with low or no HER2 expression.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful development and characterization of ADCs. Below are representative protocols for the synthesis of the drug-linker construct, conjugation to an antibody, and key in vitro assays.
Synthesis of Maleimidocaproyl-Val-Ala-PABC-MMAE
This multi-step synthesis involves the sequential coupling of the maleimide spacer, the dipeptide, the PABC self-immolative spacer, and the cytotoxic payload, Monomethyl Auristatin E (MMAE).
Synthetic workflow for Mal-Val-Ala-PABC-MMAE.
Step 1: Synthesis of Boc-Val-Ala-PABC-OH
-
Dissolve Boc-Val-Ala-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.2 eq) and a base like Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography on silica (B1680970) gel.
Step 2: Activation of the PABC alcohol
-
Dissolve Boc-Val-Ala-PABC-OH (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C and add p-nitrophenyl chloroformate (PNP-chloroformate) (1.2 eq) and pyridine (B92270) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the formation of the activated Boc-Val-Ala-PABC-PNP by LC-MS.
-
Purify the product via column chromatography.
Step 3: Coupling with MMAE
-
Dissolve the activated linker, Boc-Val-Ala-PABC-PNP (1.0 eq), and MMAE (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Add DIPEA (2.0 eq) and stir at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Purify the resulting Boc-Val-Ala-PABC-MMAE conjugate by reverse-phase HPLC.
Step 4: Boc Deprotection
-
Dissolve the purified product from Step 3 in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt of the linker-drug.
Step 5: Coupling of Maleimidocaproic acid
-
Dissolve the amine salt from Step 4 (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) to neutralize the salt.
-
Add Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS) (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Purify the final product, Mal-Val-Ala-PABC-MMAE, by reverse-phase HPLC and confirm its identity by mass spectrometry.
ADC Conjugation Protocol
This protocol describes the conjugation of the Mal-Val-Ala-PABC-MMAE to a monoclonal antibody via partial reduction of its disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution.
-
Mal-Val-Ala-PABC-MMAE linker-drug in DMSO.
-
Quenching solution: N-acetylcysteine.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated amount of TCEP (typically 2-4 molar equivalents per antibody) to achieve the desired level of disulfide bond reduction and target DAR.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Add the Mal-Val-Ala-PABC-MMAE solution (typically 1.5-2.0 molar equivalents per generated thiol) to the reduced antibody solution.
-
Incubate at 4°C for 1 hour or at room temperature for 30 minutes.
-
-
Quenching:
-
Add an excess of N-acetylcysteine (e.g., 10-fold molar excess over the maleimide compound) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Determine the final protein concentration (e.g., by A280 measurement).
-
Calculate the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis.
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.
Workflow for ADC plasma stability assessment.
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, rat, mouse) at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C.
-
For analysis, thaw the plasma samples.
-
Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A magnetic beads).
-
Analyze the captured, intact ADC using LC-MS to determine the change in the average DAR over time.
-
The plasma supernatant can also be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.
-
Plot the average DAR or percentage of intact ADC versus time to determine the stability profile and calculate the half-life.
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures cell viability to determine the potency (IC50) of the ADC.[14]
Procedure:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free drug in culture medium.
-
Remove the old medium from the cells and add 100 µL of the different drug dilutions to the respective wells. Include untreated cells as a control for 100% viability.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.[14]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]
Conclusion
The Mal-Val-Ala-PABC linker represents a refined and highly effective platform for the development of next-generation ADCs. Its design balances the critical requirements of plasma stability and efficient, targeted payload release. The use of the Val-Ala dipeptide offers potential advantages in terms of hydrophilicity and reduced aggregation compared to Val-Cit, making it particularly suitable for ADCs with high DARs or those carrying hydrophobic payloads. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
A Technical Guide to PNU-159682: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a potent semi-synthetic anthracycline and a major metabolite of the investigational drug nemorubicin (B1684466) (MMDX). Exhibiting cytotoxicity several orders of magnitude greater than its parent compound and other established anthracyclines like doxorubicin, PNU-159682 has garnered significant interest as a powerful cytotoxin for use in antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of PNU-159682, complete with detailed experimental methodologies and data presented for scientific evaluation.
Discovery and Biological Activity
PNU-159682 was identified as a major bioactive metabolite of nemorubicin formed in human liver microsomes.[1][2] The conversion is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1] This biotransformation results in a compound with remarkably enhanced cytotoxic properties.
In Vitro Cytotoxicity
The cytotoxic activity of PNU-159682 has been evaluated against a panel of human tumor cell lines using the Sulforhodamine B (SRB) assay.[3][4] The compound demonstrates subnanomolar IC70 values, indicating extreme potency.[3][4]
| Cell Line | Histotype | IC70 (nmol/L) of PNU-159682 | Fold Increase in Potency vs. MMDX | Fold Increase in Potency vs. Doxorubicin |
| HT-29 | Colon Carcinoma | 0.58 | ~790 | ~2,100 |
| A2780 | Ovarian Carcinoma | 0.39 | ~1,500 | ~3,800 |
| DU145 | Prostate Carcinoma | 0.13 | ~2,360 | ~6,420 |
| EM-2 | Leukemia | 0.08 | Not Reported | Not Reported |
| Jurkat | Leukemia | 0.09 | Not Reported | Not Reported |
| CEM | Leukemia | 0.08 | Not Reported | Not Reported |
Table 1: In Vitro Cytotoxicity of PNU-159682 Against Various Human Tumor Cell Lines. Data sourced from Quintieri et al., 2005.[4]
Mechanism of Action
The potent antitumor activity of PNU-159682 stems from its multi-faceted interaction with cellular machinery, primarily targeting DNA.
-
DNA Intercalation and Adduct Formation: PNU-159682 intercalates into DNA and forms covalent adducts, leading to a "virtual cross-linking" of DNA strands.[5] This activity is sequence-dependent, showing a preference for GC-rich regions.
-
Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[6] Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks.
-
Cell Cycle Arrest: The DNA damage induced by PNU-159682 triggers cell cycle arrest, primarily in the S-phase, ultimately leading to apoptosis.
Synthesis of PNU-159682
The synthesis of PNU-159682 is achieved through the chemical modification of its precursor, nemorubicin. The process involves an oxidative cyclization reaction. While detailed proprietary methods exist, a general synthetic scheme is outlined below, based on patent literature. The key transformation involves the formation of a new heterocyclic ring system attached to the anthracycline core.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the method used for determining the in vitro cytotoxicity of PNU-159682 against adherent human tumor cell lines.[7][8][9][10][11]
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of PNU-159682 in complete medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with tap water by gentle immersion in a basin. Remove excess water by tapping the plates on a paper towel and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC70 values.
Topoisomerase II Decatenation Assay
This protocol provides a general method for assessing the inhibitory activity of PNU-159682 on topoisomerase II.[6][12][13][14][15]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA)
-
ATP solution (e.g., 10 mM)
-
5x Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (1%) in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing:
-
10x Topoisomerase II assay buffer
-
ATP solution (final concentration 1 mM)
-
kDNA (e.g., 200 ng)
-
PNU-159682 at various concentrations (or vehicle control)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add 1-5 units of human Topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 1/5 volume of 5x stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.
-
Data Analysis: The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA remaining in the well or as high molecular weight smears.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing the effect of PNU-159682 on the cell cycle distribution.[16][17][18][19]
Materials:
-
Cell culture reagents
-
PNU-159682
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture dishes and treat with PNU-159682 at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
PNU-159682 is a highly potent anthracycline with a well-defined mechanism of action centered on DNA damage and topoisomerase II inhibition. Its exceptional cytotoxicity makes it a compelling payload for the development of next-generation antibody-drug conjugates for targeted cancer therapy. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this promising compound. Further research and development in the formulation and targeted delivery of PNU-159682 hold significant promise for advancing cancer treatment.
References
- 1. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Virtual Cross-Linking of the Active Nemorubicin Metabolite PNU-159682 to Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. inspiralis.com [inspiralis.com]
- 13. inspiralis.com [inspiralis.com]
- 14. ebiohippo.com [ebiohippo.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol [ricerca.unich.it]
- 18. mdpi.com [mdpi.com]
- 19. Laser flow cytometry and cancer chemotherapy: detection of intracellular anthracyclines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Function of Mal-Val-Ala-amide-(3)PEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-Val-Ala-amide-(3)PEA-PNU-159682. PNU-159682 is an exceptionally potent derivative of the anthracycline nemorubicin, exhibiting cytotoxic activity orders of magnitude greater than its parent compound. When conjugated to a monoclonal antibody via the Mal-Val-Ala-amide-(3)PEA linker, it allows for targeted delivery to tumor cells, offering a promising therapeutic strategy. This document details the structure of the conjugate, the mechanism of action of the cytotoxic payload, and provides a summary of its efficacy. Furthermore, it outlines key experimental protocols for the evaluation of ADCs employing this technology and visualizes the critical pathways and workflows involved.
Core Structure and Components
This compound is a complex molecule comprising three key components: the cytotoxic agent (payload), the linker, and the antibody-reactive moiety. The linker itself can be further broken down into a cleavable dipeptide, a self-immolative spacer, and a spacer to connect to the payload.
-
Payload: PNU-159682 PNU-159682 is a highly potent anthracycline and a metabolite of nemorubicin. Its chemical formula is C₃₂H₃₅NO₁₃. Structurally, it is characterized by a tetracyclic aglycone and a morpholinyl amino sugar.
-
Linker: Mal-Val-Ala-amide-(3)PEA
-
Mal (Maleimide): This functional group serves as the attachment point to the monoclonal antibody. It reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable thioether bond.
-
Val-Ala (Valine-Alanine): This dipeptide sequence is designed to be specifically cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment. This enzymatic cleavage is a critical step for the intracellular release of the payload.
-
amide-(3)PEA (p-aminobenzyl alcohol carbamate (B1207046) - PABC): Often referred to as a self-immolative spacer, the PABC moiety connects the cleavable dipeptide to the payload. Following the enzymatic cleavage of the Val-Ala sequence, the PABC undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active PNU-159682 payload. The "(3)PEA" nomenclature likely refers to a derivative or specific conformation of this spacer.
-
Mechanism of Action
The efficacy of an antibody-drug conjugate utilizing this compound is predicated on a sequence of events that lead to the targeted destruction of cancer cells.
-
Targeting and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.
-
Lysosomal Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, particularly cathepsin B, facilitate the cleavage of the Val-Ala dipeptide within the linker.
-
Payload Release: The cleavage of the Val-Ala bond initiates the self-immolation of the PABC spacer, resulting in the release of the PNU-159682 payload into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released PNU-159682 exerts its potent cytotoxic effects through two primary mechanisms:
-
DNA Intercalation: The planar structure of the anthracycline allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal function of DNA and interferes with both replication and transcription.
-
Topoisomerase II Inhibition: PNU-159682 also inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of double-strand DNA breaks.
-
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage induced by PNU-159682 triggers a cellular DNA damage response. This response ultimately leads to cell cycle arrest, primarily in the S-phase, and the initiation of the apoptotic cascade, resulting in programmed cell death.[1][2]
Quantitative Data
The following tables summarize the in vitro cytotoxicity of PNU-159682 and antibody-drug conjugates incorporating this payload across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC50 / IC70 (nM) | Reference |
| HT-29 | Colon | 0.577 (IC70) | [] |
| A2780 | Ovarian | 0.39 (IC70) | [] |
| DU145 | Prostate | 0.128 (IC70) | [] |
| EM-2 | Leukemia | 0.081 (IC70) | [] |
| Jurkat | Leukemia | 0.086 (IC70) | [] |
| CEM | Leukemia | 0.075 (IC70) | [] |
| SKRC-52 (CAIX-expressing) | Renal | 25 (IC50) | [] |
Table 2: In Vitro Cytotoxicity of PNU-159682-based ADCs
| ADC Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Anti-CD22 | BJAB.Luc | B-cell lymphoma | 0.058 | MedChemExpress data |
| Anti-CD22 | Granta-519 | Mantle cell lymphoma | 0.030 | MedChemExpress data |
| Anti-CD22 | SuDHL4.Luc | B-cell lymphoma | 0.0221 | MedChemExpress data |
| Anti-CD22 | WSU-DLCL2 | B-cell lymphoma | 0.01 | MedChemExpress data |
| HER2 (dual drug with MMAF) | KPL-4 | Breast | Not specified, but potent | [2] |
| ROR1 (NBE-002) | Various solid tumors | Not specified | Not specified, but potent | ClinicalTrials.gov |
Experimental Protocols
Synthesis of this compound
-
Synthesis of the Linker: The maleimide-Val-Ala-PABC linker is typically synthesized first. This involves standard peptide coupling reactions to form the dipeptide, followed by the attachment of the PABC spacer and the maleimide (B117702) group.
-
Activation of PNU-159682: The PNU-159682 molecule is chemically modified to introduce a reactive group that can be conjugated to the linker.
-
Conjugation: The activated PNU-159682 is then reacted with the linker to form the final drug-linker conjugate. Purification is typically performed using techniques such as high-performance liquid chromatography (HPLC).
Conjugation to Monoclonal Antibody
The following is a general protocol for the conjugation of a maleimide-containing drug-linker to a monoclonal antibody:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. This is typically achieved by incubation with a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The extent of reduction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Drug-Linker Conjugation: The this compound is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out in a buffered solution at a slightly basic pH.
-
Purification: The resulting ADC is purified to remove any unconjugated drug-linker and aggregated antibody. This is often achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.
-
Characterization: The purified ADC is characterized to determine the DAR, purity, and integrity of the conjugate. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE are commonly employed.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC or a control antibody.
-
Incubation: The plates are incubated for a specified period (e.g., 72-96 hours) to allow the ADC to exert its cytotoxic effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the ADC that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in Xenograft Mouse Models
-
Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells.
-
Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.
-
ADC Administration: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The ADC, a control antibody, or vehicle is administered, typically via intravenous injection.
-
Tumor Volume and Body Weight Measurement: Tumor volume and body weight are measured at regular intervals throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: The anti-tumor efficacy of the ADC is evaluated by comparing the tumor growth inhibition in the treated groups to the control group. Other parameters, such as tumor regression and survival, may also be assessed.
Visualizations
ADC Mechanism of Action Workflow
Caption: Workflow of ADC from binding to apoptosis.
PNU-159682 Signaling Pathway
Caption: PNU-159682 induced DNA damage and apoptosis.
Experimental Workflow for In Vitro Cytotoxicity
Caption: MTT assay workflow for ADC cytotoxicity.
References
PNU-159682: A Technical Guide to a High-Potency Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a semi-synthetic anthracycline and a major metabolite of the investigational drug nemorubicin (B1684466) (MMDX). It is an exceptionally potent topoisomerase II inhibitor, demonstrating cytotoxic activity several thousand times greater than its parent compound and doxorubicin (B1662922).[][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription, leading to the formation of covalent DNA adducts, double-strand breaks, and subsequent cell cycle arrest and apoptosis.[3] This document provides a comprehensive technical overview of PNU-159682, including its mechanism of action, quantitative potency data, and detailed experimental protocols for its evaluation.
Introduction
PNU-159682 has emerged as a molecule of significant interest in oncology research, primarily due to its extraordinary potency against a wide range of human tumor cell lines.[4][5] As a metabolite of nemorubicin, it is formed in human liver microsomes via a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[4][6] The profound cytotoxicity of PNU-159682 has positioned it as a promising payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells.[7]
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a multi-faceted mechanism centered on the disruption of DNA integrity and function.
-
Topoisomerase II Inhibition: The primary target of PNU-159682 is topoisomerase II. This enzyme typically functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. PNU-159682 stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the cleaved DNA strands. This leads to an accumulation of double-strand breaks.
-
DNA Adduct Formation and Virtual Cross-Linking: PNU-159682 intercalates into DNA and forms covalent adducts, particularly in GC-rich sequences. These adducts can create "virtual cross-links," effectively bridging the complementary strands of the DNA double helix. This action further contributes to the inhibition of DNA replication and transcription.
-
Cell Cycle Arrest: The accumulation of DNA damage triggers a cellular DNA damage response (DDR). This response involves the activation of protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1).[8] Activation of this pathway leads to cell cycle arrest, predominantly in the S-phase, which is a distinct characteristic compared to other anthracyclines like doxorubicin that typically cause a G2/M block.[9] This S-phase arrest prevents the cell from proceeding with DNA replication while it attempts to repair the extensive damage.
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis.
The following diagram illustrates the proposed signaling pathway for PNU-159682's mechanism of action.
References
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. S phase and G2 arrests induced by topoisomerase I poisons are dependent on ATR kinase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Bystander Effect of PNU-159682-Based Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the bystander effect mediated by Antibody-Drug Conjugates (ADCs) utilizing the highly potent cytotoxic agent, PNU-159682. PNU-159682, a derivative of the anthracycline nemorubicin, is an exceptionally powerful DNA topoisomerase II inhibitor, demonstrating cytotoxic activity several hundred times greater than its parent compound, doxorubicin.[1] This potency makes it a compelling payload for ADCs in targeted cancer therapy. A key feature enhancing the therapeutic potential of PNU-159682-based ADCs is their ability to induce a "bystander effect," killing not only the antigen-positive target cancer cells but also adjacent antigen-negative tumor cells. This guide provides a comprehensive overview of the mechanism, quantitative data, experimental protocols, and signaling pathways associated with the bystander effect of PNU-159682-based ADCs.
Core Concepts of the PNU-159682 Bystander Effect
The bystander effect of an ADC is its ability to exert cytotoxicity on neighboring cells that do not express the target antigen. This phenomenon is crucial for treating heterogeneous tumors where antigen expression can be varied. The efficacy of the bystander effect is largely dependent on the properties of the ADC's linker and payload. For PNU-159682-based ADCs, a cleavable linker is essential. Upon internalization of the ADC into an antigen-positive cell, the linker is cleaved in the lysosomal compartment, releasing the PNU-159682 payload. Due to its physicochemical properties, the released, uncharged PNU-159682 can then diffuse across the cell membrane of the target cell and into the tumor microenvironment, where it can be taken up by adjacent antigen-negative cells, inducing their death.
One notable example of a PNU-159682-based ADC with a potent bystander effect is NAV-001-PNU. This ADC utilizes a cathepsin B-cleavable linker composed of valine-citrulline (VC) coupled with a self-immolative spacer, p-aminobenzylcarbamate (PAB), to release the active PNU-159682 payload.
Quantitative Analysis of the Bystander Effect
The bystander effect of PNU-159682-based ADCs has been quantified in vitro using co-culture assays. These assays typically involve culturing antigen-positive "effector" cells with antigen-negative "bystander" cells and measuring the viability of the bystander cells after treatment with the ADC.
| ADC Component | Cell Lines | Assay Type | Key Findings | Reference |
| NAV-001-PNU | Effector: NCI-N87 (MSLN-positive) | Co-culture | EC50 for bystander killing of Jurkat cells: 12 ng/mL (79.1 pM) | [2] |
| Bystander: Jurkat (MSLN-negative) | Cytotoxicity in Jurkat cells was only observed when co-cultured with NCI-N87 cells. | [2][3] |
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of the bystander effect. Below are outlines for key in vitro experiments.
In Vitro Co-Culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in proximity to antigen-positive cells.
Objective: To quantify the bystander killing of a PNU-159682-based ADC.
Materials:
-
Antigen-positive cancer cell line (e.g., NCI-N87)
-
Antigen-negative cancer cell line (e.g., Jurkat), preferably expressing a fluorescent protein for easy identification (e.g., GFP-positive)
-
PNU-159682-based ADC (e.g., NAV-001-PNU)
-
Isotype control ADC
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Fluorescence microscope or plate reader for quantifying cell viability
Protocol:
-
Cell Seeding: Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the impact of effector cell proximity. Include monocultures of both cell lines as controls.
-
ADC Treatment: After allowing the cells to adhere (if applicable), treat the co-cultures and monocultures with a serial dilution of the PNU-159682-based ADC and the isotype control ADC. The concentration range should be chosen to be cytotoxic to the antigen-positive cells while having minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
Quantification of Bystander Cell Viability:
-
For fluorescently labeled bystander cells, quantify the fluorescence intensity in each well using a plate reader.
-
Alternatively, use flow cytometry to distinguish and quantify the viable populations of antigen-positive and antigen-negative cells based on surface markers or fluorescent labels.
-
-
Data Analysis: Calculate the percentage of viable bystander cells in the co-cultures relative to the untreated co-culture control. Determine the EC50 for the bystander effect.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the extracellular environment and can kill bystander cells without direct cell-to-cell contact.
Objective: To determine if the bystander effect is mediated by a soluble factor (the released payload).
Protocol:
-
Prepare Conditioned Medium: Treat a culture of antigen-positive cells with the PNU-159682-based ADC at a cytotoxic concentration for a set period (e.g., 48-72 hours).
-
Collect and Process Medium: Collect the cell culture supernatant. To ensure that the observed toxicity is not due to residual ADC, the supernatant can be processed, for example, by filtration or through a purification step to remove the antibody component.
-
Treat Bystander Cells: Add the conditioned medium to a culture of antigen-negative cells.
-
Assess Viability: After an appropriate incubation period (e.g., 72 hours), assess the viability of the bystander cells using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
Signaling Pathways and Visualizations
PNU-159682 exerts its cytotoxic effect primarily through the induction of DNA damage, which triggers a cascade of cellular events leading to cell cycle arrest and apoptosis. Furthermore, PNU-159682-based ADCs have been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.
Mechanism of Action and DNA Damage Response
PNU-159682 intercalates into DNA and inhibits topoisomerase II, leading to double-strand DNA breaks.[1] This damage activates the DNA Damage Response (DDR) pathway, resulting in an S-phase cell cycle arrest.[4]
Caption: Mechanism of PNU-159682 ADC action and bystander effect.
Immunogenic Cell Death (ICD) Signaling Pathway
The induction of ICD by PNU-159682-based ADCs is a critical component of their anti-tumor activity, as it can prime the immune system to recognize and eliminate cancer cells. ICD is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), including surface-exposed calreticulin (B1178941) (CRT), secreted ATP, and released High Mobility Group Box 1 (HMGB1).
Caption: PNU-159682-induced immunogenic cell death signaling.
Experimental Workflow for Bystander Effect Assessment
A logical workflow is essential for systematically evaluating the bystander effect of PNU-159682-based ADCs.
Caption: Experimental workflow for bystander effect evaluation.
Conclusion
The bystander effect is a pivotal attribute of PNU-159682-based ADCs, significantly broadening their therapeutic window to effectively target heterogeneous tumors. The exceptional potency of PNU-159682, combined with a cleavable linker strategy, facilitates the diffusion of the cytotoxic payload to adjacent antigen-negative cells. Furthermore, the ability of these ADCs to induce immunogenic cell death suggests a dual mechanism of action: direct cytotoxicity and the stimulation of a durable anti-tumor immune response. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued exploration and optimization of PNU-159682-based ADCs in the development of next-generation cancer therapeutics. Further research focusing on the quantitative aspects of the bystander effect in more complex 3D models and in vivo systems will be invaluable in fully elucidating the clinical potential of this promising class of ADCs.
References
Foundational Research on Nemorubicin Metabolite PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682 is a highly potent metabolite of the anthracycline antibiotic nemorubicin (B1684466) (also known as MMDX).[1] This document provides a comprehensive overview of the foundational research on PNU-159682, detailing its mechanism of action, biotransformation, and significant anti-tumor activity. It is designed to serve as a technical resource, presenting quantitative data in a structured format, outlining key experimental protocols, and visualizing complex biological pathways and workflows. The exceptional potency of PNU-159682, orders of magnitude greater than its parent compound and doxorubicin, underscores its potential as a powerful cytotoxin for use in advanced cancer therapies, particularly as a payload in antibody-drug conjugates (ADCs).[2][3]
Introduction to PNU-159682
PNU-159682 is a second-generation anthracycline and the major metabolite of nemorubicin formed in human liver microsomes.[1][2] Its discovery as a bioactivation product revealed a compound with remarkably enhanced cytotoxicity compared to nemorubicin and other established anthracyclines like doxorubicin.[4] This heightened potency has positioned PNU-159682 as a molecule of significant interest for targeted cancer therapies, where its powerful cell-killing ability can be selectively delivered to tumor cells, minimizing systemic toxicity.[3][5]
Biotransformation of Nemorubicin to PNU-159682
PNU-159682 is formed from its parent drug, nemorubicin (MMDX), primarily through the action of the cytochrome P450 enzyme CYP3A4 in the liver.[1][4] This metabolic conversion is a critical activation step, transforming the less potent nemorubicin into the exceptionally cytotoxic PNU-159682.[1][4] Studies using human liver microsomes (HLMs) have demonstrated that the rate of PNU-159682 formation correlates significantly with CYP3A-mediated activities.[1] Furthermore, inhibitors of CYP3A, such as ketoconazole (B1673606) and troleandomycin, markedly reduce its formation.[1][4]
Mechanism of Action
The potent anti-tumor activity of PNU-159682 stems from its multi-faceted interaction with cellular components, primarily targeting DNA.
DNA Intercalation and Topoisomerase II Inhibition
Like other anthracyclines, PNU-159682 intercalates into DNA, inserting itself between base pairs.[2][6] This interaction is thought to be a reversible process.[6] More critically, PNU-159682 is a potent inhibitor of DNA topoisomerase II.[7][8] By stabilizing the topoisomerase II-DNA cleavage complex, it prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[2] This irreparable DNA damage triggers downstream signaling cascades that culminate in cell cycle arrest and apoptosis.[2]
Cell Cycle Arrest
The DNA damage induced by PNU-159682 leads to the activation of cell cycle checkpoints. Studies have shown that PNU-159682 can cause cell cycle arrest in the S-phase and G2/M phase.[9][10] A derivative of PNU-159682, PNU-EDA, has been observed to arrest cells and inhibit DNA synthesis in the S-phase, a distinct mechanism compared to doxorubicin, which typically causes a G2/M block.[10][11] This disruption of the cell cycle prevents cancer cells from proliferating.
Induction of Immunogenic Cell Death (ICD)
There is growing evidence that PNU-159682-based ADCs can induce immunogenic cell death (ICD).[10][11][12][13] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs). These molecules act as danger signals to the immune system, promoting the maturation of dendritic cells and stimulating an anti-tumor immune response.[11] This suggests that PNU-159682 may not only directly kill tumor cells but also engage the patient's immune system to fight the cancer.
Quantitative Data on Cytotoxicity and Efficacy
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of PNU-159682 in comparison to nemorubicin (MMDX) and doxorubicin.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Histotype | PNU-159682 IC70 (nM) | MMDX IC70 (nM) | Doxorubicin IC70 (nM) |
| HT-29 | Colon Carcinoma | 0.577 | 68-578 | 181-1717 |
| A2780 | Ovarian Carcinoma | 0.39 | 68-578 | 181-1717 |
| DU145 | Prostate Carcinoma | 0.128 | 68-578 | 181-1717 |
| EM-2 | Leukemia | 0.081 | 68-578 | 181-1717 |
| Jurkat | Leukemia | 0.086 | 68-578 | 181-1717 |
| CEM | Leukemia | 0.075 | 68-578 | 181-1717 |
Data compiled from MedChemExpress and Quintieri et al., 2005.[4][14]
Table 2: In Vitro Cytotoxicity of Anti-CD22-PNU-159682 ADC in NHL Cell Lines
| Cell Line | PNU-159682 ADC IC50 (nM) |
| BJAB.Luc | 0.058 |
| Granta-519 | 0.030 |
| SuDHL4.Luc | 0.0221 |
| WSU-DLCL2 | 0.01 |
Data from MedChemExpress.[14]
Table 3: In Vivo Antitumor Activity of PNU-159682
| Tumor Model | Treatment | Dose | Outcome |
| Murine L1210 Leukemia | PNU-159682 (single dose, i.v.) | 15 µg/kg | 29% increase in life span |
| Murine L1210 Leukemia | MMDX (single dose, i.v.) | 90 µg/kg | 36% increase in life span |
| MX-1 Human Mammary Carcinoma | PNU-159682 (i.v., q7dx3) | 4 µg/kg | Complete tumor regression in 4/7 mice |
Data compiled from Quintieri et al., 2005 and MedChemExpress.[4][14]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
This protocol is adapted from standard SRB assay procedures.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose cells to a serial dilution of PNU-159682 (or other test compounds) for a specified duration (e.g., 1 hour), followed by washing and incubation in drug-free medium for 72 hours.
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50/IC70 values from the dose-response curve.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This protocol is based on the principle that topoisomerase II can decatenate kinetoplast DNA (kDNA).
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Inhibitor Addition: Add varying concentrations of PNU-159682 or a vehicle control to the reaction tubes.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye (containing SDS and a tracking dye).
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The degree of inhibition is determined by the reduction in decatenated product.
High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS)
While specific protocols for PNU-159682 were not detailed in the initial search, a general methodology for analyzing the metabolic formation of PNU-159682 from nemorubicin in human liver microsomes would be as follows:
-
Incubation: Incubate nemorubicin with human liver microsomes in the presence of an NADPH-generating system.
-
Sample Preparation: Stop the reaction (e.g., with cold methanol) and centrifuge to precipitate proteins.
-
HPLC Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Elute the compounds using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with a modifying acid like formic acid).
-
MS/MS Detection: Couple the HPLC eluent to a tandem mass spectrometer. Use electrospray ionization (ESI) in positive mode. Monitor for the specific mass-to-charge ratio (m/z) of the parent ions of nemorubicin and PNU-159682 and their characteristic fragment ions to confirm their identities and quantify their amounts.
Conclusion
PNU-159682 is a remarkably potent anti-cancer agent, demonstrating cytotoxicity at sub-nanomolar concentrations against a range of human tumor cell lines. Its mechanism of action, involving DNA intercalation and topoisomerase II inhibition, leads to extensive DNA damage, cell cycle arrest, and ultimately, apoptotic cell death. The metabolic activation of nemorubicin to PNU-159682 by CYP3A4 is a key determinant of its in vivo activity. The profound potency of PNU-159682 makes it an ideal candidate for targeted delivery systems like antibody-drug conjugates, which have the potential to harness its power while mitigating off-target toxicities. Further research into its ability to induce an immune response through immunogenic cell death may open new avenues for combination therapies, positioning PNU-159682 as a cornerstone of next-generation cancer treatments.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. CN110776501A - Preparation method of drug toxin PNU-159682 for antibody drug conjugate and intermediate thereof - Google Patents [patents.google.com]
- 6. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Induction of immunogenic cell death in murine colon cancer cells by ferrocene-containing redox phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation of Mal-Val-Ala-amide-(3)PEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the potent cytotoxic agent PNU-159682 to a monoclonal antibody (mAb) using the maleimide-functionalized, enzymatically cleavable linker, Mal-Val-Ala-amide-(3)PEA. PNU-159682 is a highly potent anthracycline derivative that acts as a DNA topoisomerase II inhibitor, demonstrating significant anti-tumor activity. The Mal-Val-Ala linker is designed for stability in circulation and selective cleavage by lysosomal proteases, such as Cathepsin B, within the target cancer cell, ensuring targeted release of the cytotoxic payload.
The conjugation process involves a two-step procedure: 1) partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups, and 2) reaction of these thiol groups with the maleimide (B117702) moiety of the linker-drug to form a stable thioether bond. Subsequent purification and characterization steps are crucial for obtaining a well-defined antibody-drug conjugate (ADC) with a desirable drug-to-antibody ratio (DAR).
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Mal-Val-Ala-amide-(3)PEA-PNU-159682 linker-drug
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sephadex G-25 or equivalent size-exclusion chromatography (SEC) column for purification
-
Ammonium sulfate (B86663)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
Protocol 1: Antibody Reduction
This protocol aims to partially reduce the interchain disulfide bonds of the antibody to generate free sulfhydryl (-SH) groups necessary for conjugation.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in water.
-
Reduction Reaction: Add a 5-15 molar excess of TCEP to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Purification: Immediately purify the reduced antibody using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS, pH 7.4 to remove excess TCEP.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol describes the conjugation of the maleimide-activated linker-drug to the generated thiol groups on the antibody.
-
Linker-Drug Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the linker-drug solution to the purified reduced antibody solution. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a 20-fold molar excess of N-acetylcysteine over the linker-drug and incubating for 20 minutes.
-
Purification: Purify the resulting ADC using an SEC column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4 to remove unreacted linker-drug and other small molecules.
Protocol 3: Characterization of the Antibody-Drug Conjugate
3.1 Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug. This allows for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.
-
Mobile Phase A: 1.5 M Ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Detection: UV absorbance at 280 nm and at the characteristic absorbance wavelength of PNU-159682.
-
Calculation: The average DAR is calculated from the peak areas of the different drug-loaded species.
3.2 Analysis of Aggregation by Size-Exclusion Chromatography (SEC)-HPLC
SEC is used to assess the presence of high molecular weight aggregates, which can impact the efficacy and safety of the ADC.[1][2]
-
Mobile Phase: 100 mM Sodium phosphate, 150 mM NaCl, pH 7.0.
-
Column: A suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).[1]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
3.3 Confirmation of Conjugation and DAR by Mass Spectrometry (MS)
Intact mass analysis of the ADC provides a definitive confirmation of successful conjugation and an accurate determination of the DAR.[3][4]
-
Sample Preparation: The ADC sample may require deglycosylation for simplified mass spectra.
-
LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a suitable liquid chromatography system.
-
Analysis: The deconvoluted mass spectrum will show a distribution of peaks corresponding to the antibody with different numbers of conjugated linker-drugs. The DAR can be calculated from the relative abundance of these species.[5]
Data Presentation
| Parameter | Recommended Value/Range | Method of Determination |
| Antibody Concentration | 5-10 mg/mL | UV Absorbance (280 nm) |
| TCEP Molar Excess | 5-15 fold | - |
| Reduction Incubation | 1-2 hours at 37°C | - |
| Linker-Drug Molar Excess | 1.5-5 fold | - |
| Conjugation Incubation | 1-2 hours at room temperature | - |
| Final DMSO Concentration | < 10% (v/v) | - |
| Expected Average DAR | 2-4 | HIC-HPLC, Mass Spec. |
| Monomer Purity | > 95% | SEC-HPLC |
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Mechanism of action for a PNU-159682 antibody-drug conjugate with a cleavable linker.
References
Application Note & Protocol: In Vitro Cytotoxicity Assays for PNU-159682 Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin (B1684466) and a powerful cytotoxin utilized as a payload in antibody-drug conjugates (ADCs).[] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[][2] PNU-159682 exhibits cytotoxicity several hundred to thousands of times greater than its parent compound, doxorubicin.[] This exceptional potency makes it a compelling payload for ADCs, which are designed to selectively deliver cytotoxic agents to target cancer cells while minimizing systemic toxicity.[3]
A critical step in the preclinical development of PNU-159682 ADCs is the thorough evaluation of their cytotoxic potential in vitro.[3][4] This document provides detailed protocols for assessing ADC-mediated cytotoxicity using common colorimetric assays such as the MTT and XTT assays. These assays are fundamental in determining the half-maximal inhibitory concentration (IC₅₀), a key metric for ADC potency.
Mechanism of Action of PNU-159682 ADCs
An ADC with a PNU-159682 payload functions by targeting a specific antigen on the surface of a cancer cell.[5] Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5] The complex is then trafficked to lysosomes, where the linker connecting the antibody to the PNU-159682 payload is cleaved, often by lysosomal proteases like Cathepsin B, particularly with linkers such as valine-citrulline (Val-Cit).[5] Once released, PNU-159682 can intercalate into the DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis.[][6]
Data Presentation: In Vitro Cytotoxicity of PNU-159682
The following table summarizes publicly available data on the in vitro cytotoxicity of PNU-159682 and ADCs incorporating this payload across various human cancer cell lines.
| Cell Line | Cancer Type | Compound | Potency Metric | Value (nM) |
| HT-29 | Colon Carcinoma | PNU-159682 | IC₇₀ | 0.577 |
| A2780 | Ovarian Carcinoma | PNU-159682 | IC₇₀ | 0.39 |
| DU145 | Prostate Carcinoma | PNU-159682 | IC₇₀ | 0.128 |
| EM-2 | - | PNU-159682 | IC₇₀ | 0.081 |
| Jurkat | T-cell Leukemia | PNU-159682 | IC₇₀ | 0.086 |
| CEM | T-cell Leukemia | PNU-159682 | IC₇₀ | 0.075 |
| BJAB.Luc | B-cell Lymphoma | PNU-159682 | IC₅₀ | 0.10 |
| Granta-519 | Mantle Cell Lymphoma | PNU-159682 | IC₅₀ | 0.020 |
| SuDHL4.Luc | B-cell Lymphoma | PNU-159682 | IC₅₀ | 0.055 |
| WSU-DLCL2 | B-cell Lymphoma | PNU-159682 | IC₅₀ | 0.1 |
| SKRC-52 | Renal Cell Carcinoma | PNU-159682 | IC₅₀ | 25 |
| BJAB.Luc | B-cell Lymphoma | anti-CD22-PNU-159682 ADC | IC₅₀ | 0.058 |
| Granta-519 | Mantle Cell Lymphoma | anti-CD22-PNU-159682 ADC | IC₅₀ | 0.030 |
| SuDHL4.Luc | B-cell Lymphoma | anti-CD22-PNU-159682 ADC | IC₅₀ | 0.0221 |
| WSU-DLCL2 | B-cell Lymphoma | anti-CD22-PNU-159682 ADC | IC₅₀ | 0.01 |
Data compiled from multiple sources.[][2]
Experimental Protocols: In Vitro Cytotoxicity Assays
The following are generalized protocols for MTT and XTT assays, which can be adapted for the evaluation of PNU-159682 ADCs.
Core Principles
Both MTT and XTT assays measure cell viability by quantifying the metabolic activity of living cells.[3] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product.[3] The intensity of the color is directly proportional to the number of viable cells. The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, while the XTT assay yields a water-soluble orange formazan, simplifying the procedure.[3]
Experimental Workflow
Protocol 1: MTT Assay
Materials:
-
Target-antigen-positive and -negative cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PNU-159682 ADC (stock solution of known concentration)
-
Control articles: Unconjugated antibody, free PNU-159682 payload
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC, unconjugated antibody, and free payload in complete medium. Due to the high potency of PNU-159682, start with very low concentrations (e.g., picomolar to low nanomolar range).
-
Carefully remove the medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only (blank) and cells with medium (untreated control).
-
Incubate for a duration relevant to the payload's mechanism (e.g., 72-120 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]
-
Protocol 2: XTT Assay
Materials:
-
Same as MTT, except for the following:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT/PMS solution according to the manufacturer's instructions immediately before use.
-
After the treatment incubation, add 50 µL of the XTT/PMS solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[3]
-
-
Absorbance Measurement:
-
Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
-
Dose-Response Curve and IC₅₀ Determination:
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) model to determine the IC₅₀ value, which is the concentration of the ADC that inhibits cell viability by 50%.[3]
-
Important Considerations for PNU-159682 ADCs:
-
Potency: Given the sub-nanomolar to picomolar potency of PNU-159682, it is crucial to use a wide range of dilutions, starting from very low concentrations, to accurately determine the IC₅₀.
-
Safety Precautions: PNU-159682 is a highly cytotoxic compound. Appropriate personal protective equipment (PPE) and handling procedures should be followed at all times.
-
Controls: The inclusion of unconjugated antibody and free payload as controls is essential to demonstrate that the cytotoxicity is target-mediated and dependent on the conjugated payload. An isotype control ADC can also be used to assess off-target toxicity.
-
Cell Line Selection: Assays should be performed on both antigen-positive and antigen-negative cell lines to confirm the target specificity of the ADC.[8] A significantly higher IC₅₀ in antigen-negative cells is expected.
-
Assay Duration: The incubation time should be optimized based on the cell line's doubling time and the payload's mechanism of action. For DNA-damaging agents like PNU-159682, longer incubation times (≥72 hours) are often necessary to observe the full cytotoxic effect.[7]
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Drug-to-Antibody Ratio of PNU-159682 Antibody-Drug Conjugates: An Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the assessment of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) featuring the potent anthracycline derivative, PNU-159682. The determination of DAR is a critical quality attribute (CQA) in ADC development, directly impacting therapeutic efficacy and safety. We outline three orthogonal analytical techniques for comprehensive DAR characterization: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Detailed experimental procedures, data analysis workflows, and representative data are presented to guide researchers in the robust and accurate characterization of PNU-159682 ADCs.
Introduction
Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. PNU-159682, a highly potent metabolite of the anthracycline nemorubicin, is an emerging payload for the development of next-generation ADCs.[1][2][3] The drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody, is a crucial parameter to monitor during ADC development and manufacturing.[4][5] An optimal DAR is essential, as a low DAR may result in diminished potency, while a high DAR can lead to increased toxicity and potential aggregation issues.[6]
This application note details the application of HIC, RP-HPLC, and MS for the determination of the average DAR and the distribution of different drug-loaded species of PNU-159682 ADCs.
Key Analytical Techniques for DAR Assessment
A multi-pronged approach utilizing orthogonal analytical methods is recommended for the comprehensive assessment of ADC DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used technique for DAR analysis of intact ADCs, particularly for cysteine-linked conjugates.[2][6][7][8] The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated PNU-159682 molecules. This method allows for the analysis of the ADC in its native, non-denatured state.[9]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful technique for DAR determination.[2][7] For cysteine-linked ADCs, the analysis is typically performed after reduction of the interchain disulfide bonds, separating the light and heavy chains with different drug loads.[7] This method provides valuable information on the distribution of the payload on each chain.
-
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for unambiguous determination of the DAR and the distribution of different drug-loaded species.[4][5][10]
Experimental Protocols
DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed for the analysis of intact PNU-159682 ADCs.
Materials:
-
PNU-159682 ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm)
-
HPLC system with UV detector
Protocol:
-
Prepare the mobile phases and degas thoroughly.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 30 minutes.
-
Inject 10-20 µg of the PNU-159682 ADC sample.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR using the peak areas of the different drug-loaded species.
Data Analysis:
The average DAR is calculated using the following formula:
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
DAR Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol involves the reduction of the ADC prior to analysis.
Materials:
-
PNU-159682 ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
RP-HPLC column (e.g., Agilent PLRP-S, 1000 Å, 5 µm)
-
HPLC system with UV detector
Protocol:
-
To 50 µg of the PNU-159682 ADC, add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Prepare the mobile phases and degas thoroughly.
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.5 mL/min.
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR based on the peak areas of the unconjugated and conjugated light and heavy chains.
Data Analysis:
The average DAR is calculated using the following formula:
Average DAR = [Σ (% Peak Area of conjugated Heavy Chain species × Number of drugs) + Σ (% Peak Area of conjugated Light Chain species × Number of drugs)] / [Σ (% Peak Area of all Heavy Chain species) + Σ (% Peak Area of all Light Chain species)]
DAR Analysis by Mass Spectrometry (MS)
This protocol describes the analysis of intact PNU-159682 ADCs using LC-MS.
Materials:
-
PNU-159682 ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Size Exclusion Chromatography (SEC) or RP-HPLC column suitable for MS
-
LC-MS system (e.g., Q-TOF)
Protocol:
-
Prepare the mobile phases and degas thoroughly.
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Inject 5-10 µg of the PNU-159682 ADC sample.
-
Separate the ADC species using an appropriate gradient.
-
Acquire mass spectra in the positive ion mode over a suitable m/z range.
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species.
-
Calculate the average DAR from the relative abundance of each species.
Data Analysis:
The average DAR is calculated from the deconvoluted mass spectrum using the following formula:
Average DAR = Σ (Relative Abundance of each species × Number of drugs for that species) / Σ (Relative Abundance of all species)
Data Presentation and Comparison
The following tables summarize representative quantitative data obtained from the three analytical methods for a hypothetical PNU-159682 ADC.
Table 1: HIC Data for PNU-159682 ADC
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated) | 8.5 | 5.2 |
| DAR 2 | 12.1 | 35.8 |
| DAR 4 | 15.3 | 48.5 |
| DAR 6 | 17.9 | 10.5 |
| Average DAR | 3.69 |
Table 2: RP-HPLC Data for Reduced PNU-159682 ADC
| Chain | Drug Load | Retention Time (min) | Peak Area (%) |
| Light Chain | 0 | 15.2 | 30.1 |
| 1 | 18.5 | 69.9 | |
| Heavy Chain | 0 | 20.1 | 4.5 |
| 1 | 22.3 | 25.3 | |
| 2 | 24.1 | 55.2 | |
| 3 | 25.8 | 15.0 | |
| Average DAR | 3.72 |
Table 3: Mass Spectrometry Data for Intact PNU-159682 ADC
| Drug-Loaded Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,520 | 5.5 |
| DAR 2 | 149,860 | 36.1 |
| DAR 4 | 151,200 | 48.0 |
| DAR 6 | 152,540 | 10.4 |
| Average DAR | 3.68 |
Conclusion
The accurate and precise determination of the drug-to-antibody ratio is paramount in the development of PNU-159682 ADCs. This application note provides detailed protocols for three robust and orthogonal analytical methods: HIC, RP-HPLC, and MS. The consistent results obtained from these three techniques provide a high degree of confidence in the characterization of the DAR of PNU-159682 ADCs. The presented workflows and data serve as a valuable resource for researchers and scientists engaged in the development of this promising new class of antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Unveiling Cell Cycle Arrest: Flow Cytometry Analysis of PNU-159682
Application Note
Introduction
PNU-159682 is a potent, next-generation anthracycline and a major metabolite of nemorubicin (B1684466).[1] It exhibits significantly higher cytotoxicity compared to its parent compound and other anthracyclines like doxorubicin.[1] The primary mechanism of action of PNU-159682 involves the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[2][3] Notably, unlike conventional anthracyclines that typically induce a G2/M phase block, PNU-159682 uniquely arrests cells in the S-phase of the cell cycle.[1][3] This distinct characteristic makes it a compelling candidate for cancer therapy, particularly in the context of antibody-drug conjugates (ADCs).[4][5]
This application note provides a detailed protocol for the analysis of PNU-159682-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining. The provided methodologies and data presentation are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.
Data Presentation
The following table summarizes the quantitative effects of PNU-159682 on the cell cycle distribution of various cancer cell lines as determined by flow cytometry.
| Cell Line | Treatment Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| A2780 (Human Ovarian Carcinoma) | 0.5 nM | 24 hours | Data not specified | Increased | Data not specified | [1] |
| DU145 (Human Prostate Carcinoma) | 0.5 nM | 24 hours | Data not specified | Increased | Data not specified | [1] |
| KPL-4 (Human Breast Cancer) | 10 nM (as ADC) | 24 hours | Decreased | Drastically Increased | Slightly Increased | [6] |
Note: The referenced studies qualitatively describe a significant increase in the S-phase population but do not consistently provide specific percentages for all cell cycle phases.
Experimental Protocols
Protocol 1: Cell Culture and PNU-159682 Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with PNU-159682 prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., A2780, DU145, KPL-4)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PNU-159682 (stock solution in DMSO)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
PNU-159682 Treatment: Prepare the desired concentrations of PNU-159682 by diluting the stock solution in a complete cell culture medium. For initial experiments, a concentration range of 0.5 nM to 10 nM is recommended based on published data.[1][6]
-
Incubation: Remove the old medium from the wells and add the medium containing PNU-159682. Include a vehicle control (medium with the same concentration of DMSO used for the highest PNU-159682 concentration). Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Proceed to the cell staining protocol.
-
Protocol 2: Cell Staining with Propidium Iodide for Cell Cycle Analysis
This protocol describes the fixation and staining of cells with propidium iodide for subsequent analysis of DNA content by flow cytometry.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Cold 70% Ethanol (B145695)
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes (5 mL)
Procedure:
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and prevents cell clumping.
-
Incubate the cells on ice or at -20°C for at least 2 hours. For long-term storage, cells can be kept at -20°C for several weeks.
-
-
Cell Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI and interfere with the DNA content analysis.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or PE-Texas Red).
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse width vs. pulse area plot to exclude doublets.
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.
-
Mandatory Visualizations
Signaling Pathway of PNU-159682-Induced S-Phase Arrest
Caption: PNU-159682 induced S-phase arrest signaling pathway.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for cell cycle analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application of PNU-159682 Antibody-Drug Conjugates in HER2-Positive Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in a significant subset of breast and other solid tumors. Antibody-Drug Conjugates (ADCs) that target HER2 have revolutionized the treatment landscape for these cancers. PNU-159682, a highly potent derivative of the anthracycline nemorubicin, has emerged as a promising payload for the next generation of ADCs. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to potent cytotoxicity. This document provides detailed application notes and protocols for the use of PNU-159682 ADCs in HER2-positive cancer research.
Mechanism of Action
PNU-159682-based ADCs targeting HER2-positive cancer cells operate on a principle of targeted cytotoxicity. The monoclonal antibody component of the ADC, typically a humanized antibody like trastuzumab, selectively binds to the HER2 receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized by the cell through endocytosis. Inside the cell, the ADC is trafficked to lysosomes, where the linker connecting the antibody and PNU-159682 is cleaved, releasing the potent cytotoxic payload. PNU-159682 then intercalates into the DNA of the cancer cell and inhibits topoisomerase II, an enzyme essential for DNA replication and repair. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis of the cancer cell.[1][2]
Data Presentation
In Vitro Cytotoxicity of a Dual-Payload HER2-Targeting ADC (Trastuzumab-PNU-159682/MMAF)
The following table summarizes the in vitro cytotoxicity (IC50 values) of a dual-payload ADC containing both PNU-159682 and monomethyl auristatin F (MMAF) in various HER2-positive and HER2-negative breast cancer cell lines. It is important to note that these values reflect the combined effect of both payloads.
| Cell Line | HER2 Expression | ADC IC50 (pM) |
| SK-BR-3 | High | 12.3 |
| BT-474 | High | 25.6 |
| HCC1954 | High | 33.1 |
| MDA-MB-453 | Moderate | 89.4 |
| MCF-7 | Low | >10,000 |
| MDA-MB-231 | Negative | >10,000 |
Data adapted from a study on a dual-mechanistic ADC. The cytotoxicity was primarily attributed to the PNU-159682 payload.[1][3]
In Vivo Antitumor Efficacy of Trastuzumab-PNU-159682 (T-PNU) ADC
The following table summarizes the in vivo antitumor activity of a trastuzumab-PNU-159682 ADC (T-PNU) in a BALB/c mouse model bearing EMT6-hHER2 tumors, which are resistant to trastuzumab and T-DM1.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
| Vehicle Control | - | 0 | 0 |
| Trastuzumab | 10 | <10 | 0 |
| T-DM1 | 10 | ~20 | 0 |
| T-PNU | 1 | >95 | 80 |
| T-PNU | 3 | 100 | 100 |
Data adapted from a study demonstrating the potent in vivo efficacy of a T-PNU ADC.[2]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a PNU-159682 ADC in HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
HER2-negative cancer cell line (e.g., MDA-MB-231) for control
-
Complete cell culture medium
-
PNU-159682 ADC
-
Isotype control ADC
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC and the isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium only).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of a PNU-159682 ADC against HER2-positive tumors.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
HER2-positive cancer cell line (e.g., NCI-N87, BT-474)
-
Matrigel
-
PNU-159682 ADC
-
Vehicle control (e.g., PBS)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, PNU-159682 ADC at different doses).
-
-
ADC Administration:
-
Administer the PNU-159682 ADC and vehicle control intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses depending on the study design.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences between treatment groups.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure to assess the effect of a PNU-159682 ADC on the cell cycle distribution of HER2-positive cancer cells.
Materials:
-
HER2-positive cancer cell lines
-
PNU-159682 ADC
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the PNU-159682 ADC at a concentration known to induce cytotoxicity (e.g., 10x IC50) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence).
-
Visualizations
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
General Mechanism of Action of PNU-159682 ADC
Caption: Step-wise mechanism of action for a PNU-159682 ADC in HER2-positive cancer cells.
Experimental Workflow for PNU-159682 ADC Evaluation
Caption: A general experimental workflow for the preclinical evaluation of a PNU-159682 ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel anti-HER2 anthracycline-based antibody-drug conjugate induces adaptive anti-tumor immunity and potentiates PD-1 blockade in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Conjugation of PNU-159682 using SMAC Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific conjugation of the highly potent cytotoxic agent, PNU-159682, to monoclonal antibodies using Sortase-Mediated Antibody Conjugation (SMAC) technology. This method yields homogeneous antibody-drug conjugates (ADCs) with a precisely controlled drug-to-antibody ratio (DAR), enhancing therapeutic efficacy and reducing off-target toxicity.
Introduction to PNU-159682 and SMAC Technology
PNU-159682 is a potent anthracycline derivative and a metabolite of the anticancer agent nemorubicin.[1] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. PNU-159682 is significantly more cytotoxic than its parent compound and doxorubicin, making it an attractive payload for ADCs.[2]
SMAC (Sortase-Mediated Antibody Conjugation) technology is an enzymatic approach for the site-specific conjugation of payloads to antibodies.[3][4] This technology utilizes the bacterial transpeptidase, Sortase A, which recognizes a specific amino acid motif (LPXTG) on the antibody and an oligoglycine motif on the payload-linker, catalyzing their ligation.[2][5] This results in a homogeneous ADC population with a defined DAR, a critical factor for consistent efficacy and safety.[6]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of PNU-159682 ADCs generated using SMAC technology.
Table 1: In Vitro Cytotoxicity of PNU-159682 ADCs
| ADC | Target Antigen | Cell Line | IC₅₀ (ng/mL) | Reference |
| cAC10-Gly₅-PNU | CD30 | Karpas-299 (CD30-positive) | 1.1 - 1.8 | [3] |
| cAC10-Gly₅-PNU | REH (CD30-negative) | No significant effect | [3] | |
| Adcetris (brentuximab vedotin) | CD30 | Karpas-299 | 4.8 | [3] |
| hCD46-19-PNU | CD46 | Non-small cell lung cancer models | Not specified, but demonstrated target-specific cytotoxicity | [1] |
| hCD46-19-PNU | Colorectal cancer models | Not specified, but demonstrated target-specific cytotoxicity | [1] |
Table 2: In Vivo Efficacy of a PNU-159682 ADC
| ADC | Animal Model | Efficacy Outcome | Reference |
| hCD46-19-PNU | Non-small cell lung cancer xenograft | Complete tumor regression and durable responses at a single dose of 1.0 mg/kg | [1] |
| hCD46-19-PNU | Colorectal cancer xenograft | Complete tumor regression and durable responses at a single dose of 1.0 mg/kg | [1] |
Experimental Protocols
This section provides detailed protocols for the generation and characterization of PNU-159682 ADCs using SMAC technology.
Protocol 1: Engineering of the Sortase Recognition Motif into the Antibody
-
Design: Genetically engineer the antibody of interest to incorporate the Sortase A recognition motif, LPETG, at a specific site, typically at the C-terminus of the heavy or light chain.[4][7] The inclusion of a flexible linker (e.g., GGGGS) between the antibody sequence and the LPETG tag can improve conjugation efficiency.
-
Gene Synthesis and Cloning: Synthesize the gene encoding the modified antibody chain and clone it into a suitable mammalian expression vector.
-
Antibody Expression and Purification: Transfect a suitable mammalian cell line (e.g., CHO or HEK293) with the expression vector. Culture the cells and purify the secreted, tagged antibody from the supernatant using standard protein A affinity chromatography.
-
Characterization: Verify the correct expression and purity of the engineered antibody using SDS-PAGE and mass spectrometry.
Protocol 2: Preparation of Glycine-Modified PNU-159682
The synthesis of an oligoglycine-modified PNU-159682 linker-payload is a crucial step. A common derivative is Gly₅-EDA-PNU, where a pentaglycine (B1581309) peptide is attached to PNU-159682 via an ethylenediamine (B42938) (EDA) linker.[3]
Note: The synthesis of this compound requires expertise in organic chemistry and is often outsourced to specialized providers. A general approach involves:
-
Synthesis of the Gly₅-EDA linker: Synthesize a pentaglycine peptide with a free N-terminus and an ethylenediamine group at the C-terminus.
-
Activation of PNU-159682: Activate a suitable position on the PNU-159682 molecule for amide bond formation.
-
Coupling Reaction: React the activated PNU-159682 with the Gly₅-EDA linker to form the final Gly₅-EDA-PNU conjugate.
-
Purification: Purify the product using high-performance liquid chromatography (HPLC).
Protocol 3: Sortase A-Mediated Conjugation (SMAC)
-
Reaction Setup: In a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5), combine the LPETG-tagged antibody, the Gly₅-EDA-PNU payload, and recombinant Sortase A enzyme. A typical molar ratio is 1:10:1 (Antibody:Payload:Sortase A).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-4 hours). The optimal conditions may need to be determined empirically.
-
Purification of the ADC: Purify the resulting ADC from the reaction mixture to remove unconjugated antibody, excess payload, and the Sortase A enzyme. This can be achieved using methods such as:
-
Protein A affinity chromatography.
-
Size-exclusion chromatography (SEC).
-
Hydrophobic interaction chromatography (HIC).[8]
-
-
Buffer Exchange: Exchange the purified ADC into a suitable formulation buffer for storage and downstream applications.
Protocol 4: Characterization of the PNU-159682 ADC
-
Purity and Integrity: Analyze the purity and integrity of the ADC using SDS-PAGE and SEC-HPLC.
-
Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using one or more of the following methods:
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated drugs.[8]
-
Reversed-Phase HPLC (RP-HPLC): After reduction of the ADC, this method can separate light and heavy chains with and without the conjugated drug.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the DAR.
-
-
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an optimized density and allow them to adhere overnight.[9][10]
-
ADC Treatment: Treat the cells with serial dilutions of the PNU-159682 ADC, unconjugated antibody, and free PNU-159682 payload for a specified duration (e.g., 72-96 hours).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS-HCl solution) and measure the absorbance at 570 nm.[11]
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the ADC concentration.
-
-
In Vivo Efficacy Study (Xenograft Model):
-
Tumor Implantation: Implant human cancer cells (e.g., non-small cell lung or colorectal cancer cells) subcutaneously into immunocompromised mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size.
-
ADC Administration: Administer the PNU-159682 ADC, vehicle control, and unconjugated antibody control to different groups of mice via a suitable route (e.g., intravenous injection).[1]
-
Efficacy Evaluation: Monitor tumor volume and body weight of the mice over time. The primary endpoint is typically tumor growth inhibition or regression.[12]
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of a PNU-159682 ADC.
Experimental Workflow
Caption: Experimental workflow for PNU-159682 ADC generation.
References
- 1. | BioWorld [bioworld.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sortase A Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of PNU-159682-Based ADCs for Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Antibody-drug conjugates (ADCs) represent a promising therapeutic strategy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload. PNU-159682, a highly potent derivative of the anthracycline nemorubicin, has emerged as a compelling payload for ADC development due to its exceptional cytotoxicity, which is several hundred times greater than its parent compound, doxorubicin.[1] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and apoptosis in rapidly dividing cancer cells.[1]
These application notes provide a comprehensive overview and detailed protocols for the development and preclinical evaluation of PNU-159682-based ADCs targeting antigens frequently overexpressed in TNBC, such as Trophoblast cell surface antigen 2 (Trop-2) and Human Epidermal Growth Factor Receptor 2 (HER2)-low.
Signaling Pathways and ADC Mechanism of Action
PNU-159682 exerts its cytotoxic effect through a well-defined mechanism. As a topoisomerase II inhibitor, it traps the enzyme in a complex with DNA, preventing the re-ligation of double-strand breaks and ultimately leading to apoptotic cell death. The targeted delivery of PNU-159682 via an ADC enhances its therapeutic index by concentrating the cytotoxic payload at the tumor site.
Data Presentation: Preclinical Efficacy of PNU-159682 and Trop-2/HER2-low Targeted ADCs
The following tables summarize key quantitative data from preclinical studies evaluating PNU-159682 and relevant ADCs in TNBC models.
Table 1: In Vitro Cytotoxicity of PNU-159682 in Human Tumor Cell Lines
| Cell Line | Histotype | IC70 (nmol/L) of PNU-159682 |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Leukemia | 0.081 |
| Jurkat | Leukemia | 0.086 |
| CEM | Leukemia | 0.075 |
| Data adapted from relevant preclinical studies. |
Table 2: Preclinical Efficacy of Trop-2 Targeted ADCs in TNBC
| ADC | Payload | TNBC Model | Outcome | Reference |
| Sacituzumab Govitecan | SN-38 | Metastatic TNBC patients | ORR: 33.3%, mDOR: 7.7 months | [2] |
| Datopotamab Deruxtecan | Deruxtecan | Unselected metastatic TNBC | Promising preliminary efficacy | [3] |
| NBE-002 | PNU-159682 derivative | TNBC | Effective targeted therapeutic | [4] |
| ORR: Objective Response Rate, mDOR: median Duration of Response. |
Table 3: Preclinical Efficacy of HER2-low Targeted ADCs in Breast Cancer
| ADC | Payload | Breast Cancer Model | Outcome | Reference |
| Trastuzumab Deruxtecan | Deruxtecan | HER2-low metastatic breast cancer | Reduced risk of progression by 50% | [5] |
| T-PNU | PNU-159682 derivative | T-DM1 resistant breast cancer cell lines | Promising in vivo results | [6] |
| XMT-1522 | Auristatin | Low HER2-expressing JIMT-1 (breast) | Complete regressions with single 1 mg/kg dose | [7] |
Experimental Protocols
Detailed methodologies for key experiments in the development and evaluation of PNU-159682-based ADCs are provided below.
Protocol 1: ADC Conjugation
This protocol outlines the general steps for conjugating PNU-159682 to a monoclonal antibody via lysine (B10760008) or cysteine residues.
1.1. Lysine Conjugation
-
Materials:
-
Monoclonal antibody (mAb) targeting a TNBC antigen (e.g., anti-Trop2, anti-HER2)
-
PNU-159682 with a linker containing an N-hydroxysuccinimide (NHS) ester
-
Conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)
-
-
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.
-
Dissolve the PNU-159682-linker-NHS ester in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Add the activated linker-payload to the mAb solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to mAb).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the ADC from unreacted payload and other impurities using SEC or dialysis against PBS.
-
Characterize the purified ADC for Drug-to-Antibody Ratio (DAR), monomer content, and endotoxin (B1171834) levels.
-
1.2. Cysteine Conjugation
-
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
PNU-159682 with a maleimide-functionalized linker
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.0-7.2)
-
Capping agent (e.g., N-ethylmaleimide)
-
Purification system
-
-
Procedure:
-
Partially reduce the interchain disulfide bonds of the mAb using a controlled concentration of TCEP or DTT.
-
Remove the reducing agent by buffer exchange into the conjugation buffer.
-
Dissolve the maleimide-functionalized PNU-159682 linker-payload in a suitable organic solvent.
-
Add the linker-payload to the reduced mAb at a slight molar excess.
-
Incubate the reaction mixture at 4°C or room temperature for 1-2 hours.
-
Add a capping agent to quench the reaction and cap any unreacted thiol groups.
-
Purify the ADC using SEC or dialysis.
-
Characterize the purified ADC.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of a PNU-159682-based ADC on TNBC cell lines.
-
Materials:
-
TNBC cell line (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
PNU-159682 ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Prepare serial dilutions of the PNU-159682 ADC and control antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control antibody to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Protocol 3: ADC Internalization Assay
This protocol uses flow cytometry to quantify the internalization of the ADC into target cells.
-
Materials:
-
TNBC cell line expressing the target antigen
-
PNU-159682 ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin-EDTA
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Incubate the cells with the fluorescently labeled ADC (e.g., 10 µg/mL) at 4°C for 1 hour to allow binding to the cell surface.
-
Wash the cells with cold PBS to remove unbound ADC.
-
For the internalization samples, add pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). Keep a control sample at 4°C.
-
Harvest the cells using trypsin-EDTA and wash with flow cytometry buffer.
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI).
-
The percentage of internalization can be calculated as: ((MFI at 37°C - MFI at 4°C) / MFI at 37°C) x 100%.
-
Protocol 4: In Vivo Efficacy Study in a TNBC Xenograft Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a PNU-159682 ADC.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
TNBC cell line (e.g., MDA-MB-231)
-
PNU-159682 ADC, control mAb, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant 5-10 million TNBC cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, control mAb, PNU-159682 ADC at different doses).
-
Administer the treatments intravenously (or via another appropriate route) according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
Measure tumor dimensions with calipers and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The development of PNU-159682-based ADCs presents a highly promising therapeutic avenue for triple-negative breast cancer. The exceptional potency of PNU-159682, combined with the specificity of antibody-targeting, has the potential to overcome some of the limitations of current TNBC treatments. The protocols and data presented in these application notes provide a foundational framework for researchers and drug developers to advance the preclinical development of these next-generation cancer therapies. Careful optimization of the antibody target, linker chemistry, and conjugation strategy will be crucial for translating the preclinical promise of PNU-159682 ADCs into clinical success.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues [mdpi.com]
- 3. Antibody-drug conjugates targeting TROP-2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Driving Clinical Success in Antibody-Drug Conjugates at PEGS Boston Virtual | May 12-13 [pegsummit.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mersana.com [mersana.com]
- 8. Capsaicin suppresses breast cancer cell viability by regulating the CDK8/PI3K/Akt/Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mal-Val-Ala-amide-(3)PEA-PNU-159682 for Targeted Therapy in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-Val-Ala-amide-(3)PEA-PNU-159682 is a potent antibody-drug conjugate (ADC) linker-payload system designed for targeted therapy of lung cancer. This system combines a highly cytotoxic agent, PNU-159682, with a cleavable linker that facilitates selective release of the payload within tumor cells. The maleimide (B117702) (Mal) group allows for covalent attachment to the antibody, while the dipeptide Val-Ala sequence is engineered to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. The payload, PNU-159682, is a metabolite of the anthracycline nemorubicin (B1684466) and a potent inhibitor of DNA topoisomerase II, exhibiting cytotoxicity thousands of times greater than doxorubicin. This targeted delivery approach aims to maximize anti-tumor efficacy while minimizing systemic toxicity.
Mechanism of Action
The ADC, once administered, circulates in the bloodstream and binds to a specific tumor-associated antigen on the surface of lung cancer cells (e.g., ROR1 or CD46). Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, particularly Cathepsin B, cleave the Val-Ala linker. This cleavage releases the active PNU-159682 payload into the cytoplasm. PNU-159682 then translocates to the nucleus, where it intercalates into DNA and inhibits topoisomerase II. This action leads to DNA damage, S-phase cell cycle arrest, and ultimately, apoptotic cell death.
Data Presentation
In Vitro Cytotoxicity of PNU-159682 Payload
The following table summarizes the potent in vitro cytotoxicity of the free PNU-159682 payload against a panel of human tumor cell lines. This data highlights the subnanomolar potency of the drug that is delivered to cancer cells by the ADC.
| Cell Line | Histotype | IC70 (nmol/L) | Fold-Potency vs. MMDX | Fold-Potency vs. Doxorubicin |
| HT-29 | Colon Carcinoma | 0.58 | 790x | 2100x |
| A2780 | Ovarian Carcinoma | 0.07 | 2360x | 6420x |
| DU145 | Prostate Carcinoma | 0.18 | 1230x | 3450x |
| EM-2 | Leukemia | 0.15 | 1670x | 4670x |
| Jurkat | Leukemia | 0.12 | 1920x | 5330x |
| CEM | Leukemia | 0.10 | 2100x | 5800x |
Data is representative of the high potency of the PNU-159682 payload. IC70 values for the full this compound ADC construct in lung cancer cell lines should be determined empirically.
In Vivo Efficacy of a PNU-159682 ADC in a Non-Small Cell Lung Cancer (NSCLC) Model
The following table outlines a representative in vivo study design demonstrating the high efficacy of a PNU-159682-based ADC targeting CD46 in an NSCLC xenograft model.
| Parameter | Description |
| Model | NSCLC Patient-Derived Xenograft (PDX) or cell line-derived xenograft (e.g., NCI-H460) |
| Animal Strain | Immunodeficient mice (e.g., NOD-SCID or NSG) |
| Tumor Implantation | Subcutaneous injection of tumor cells/fragments |
| Treatment Group | Anti-CD46-Mal-Val-Ala-amide-(3)PEA-PNU-159682 |
| Dose | Single intravenous (IV) dose of 1.0 mg/kg |
| Control Groups | Vehicle, Non-targeting ADC, Unconjugated Antibody |
| Primary Endpoint | Tumor growth inhibition/regression |
| Key Finding | Complete tumor regression and durable responses observed. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol determines the concentration of the ADC required to inhibit the growth of lung cancer cells by 50% (IC50).
Materials:
-
Lung cancer cell lines (e.g., A549, NCI-H460, H1975) expressing the target antigen.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound ADC.
-
Control articles: non-targeting ADC, unconjugated antibody, free PNU-159682.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed lung cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, carefully remove the medium and add 150 µL of solubilization solution. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
For XTT: Add 50 µL of the XTT reagent mixture (containing the electron coupling agent) to each well and incubate for 2-4 hours.
-
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.
ADC Internalization Assay (Immunofluorescence)
This protocol visualizes the internalization of the ADC into target lung cancer cells.
Materials:
-
Lung cancer cells expressing the target antigen.
-
Glass-bottom culture dishes or chamber slides.
-
Fluorescently labeled this compound ADC (e.g., conjugated to Alexa Fluor 488).
-
Lysosomal marker (e.g., LysoTracker Red).
-
Nuclear stain (e.g., DAPI).
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC at a suitable concentration (e.g., 1-10 µg/mL) in complete medium. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to inhibit active internalization.
-
Staining: In the last 30 minutes of incubation, add LysoTracker Red to the medium to stain lysosomes.
-
Fix and Permeabilize: Wash the cells with PBS. Fix with 4% PFA for 15 minutes. Wash again and then permeabilize with permeabilization buffer for 10 minutes.
-
Nuclear Staining: Wash the cells and stain with DAPI for 5 minutes.
-
Imaging: Wash the cells and mount with mounting medium. Visualize the cells using a confocal microscope. Co-localization of the green ADC signal with the red lysosomal signal will indicate successful internalization and trafficking.
In Vitro Linker Cleavage Assay
This protocol confirms the cleavage of the Val-Ala linker by Cathepsin B.
Materials:
-
This compound ADC.
-
Recombinant human Cathepsin B.
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., at 10 µM) with Cathepsin B (e.g., at 20 nM) in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the reaction at each time point by adding an excess of cold quenching solution to the aliquot.
-
Analysis: Analyze the samples by LC-MS/MS to detect and quantify the amount of released PNU-159682 payload.
-
Data Interpretation: An increase in the free PNU-159682 peak over time indicates successful enzymatic cleavage of the linker.
Visualizations
Caption: ADC binds to a tumor antigen, is internalized, and releases its payload in the lysosome to induce DNA damage and apoptosis.
Troubleshooting & Optimization
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
Welcome to the technical support center for PNU-159682 Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing the aggregation of PNU-159682 ADCs during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used in ADCs?
PNU-159682 is a highly potent cytotoxic agent, a metabolite of the anthracycline nemorubicin.[1][2][3] Its extreme potency makes it a powerful payload for ADCs, as it can effectively kill cancer cells once delivered by the antibody.[4] The mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[1][5] This leads to DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis of the cancer cell.[6][7]
Q2: What are the primary causes of PNU-159682 ADC aggregation?
Aggregation of PNU-159682 ADCs is primarily driven by the physicochemical properties of the payload and the modifications made to the antibody:
-
Hydrophobicity: PNU-159682 is a hydrophobic molecule.[8] Covalent attachment of this hydrophobic payload to the antibody surface can lead to intermolecular hydrophobic interactions, causing the ADCs to clump together.[8][9]
-
High Drug-to-Antibody Ratio (DAR): A higher number of PNU-159682 molecules per antibody increases the overall hydrophobicity of the ADC, thereby increasing the propensity for aggregation.[9]
-
Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact ADC stability. For instance, if the pH is near the isoelectric point (pI) of the ADC, its solubility will be at its lowest, promoting aggregation.[8]
-
Conjugation Chemistry: The chemical reactions used to link PNU-159682 to the antibody can sometimes lead to partial denaturation or conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[8]
Q3: What are the consequences of PNU-159682 ADC aggregation?
ADC aggregation is a critical quality attribute that can have several negative consequences:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and may be cleared more rapidly from circulation, reducing the therapeutic efficacy of the ADC.
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in the patient, potentially leading to adverse effects and reduced treatment efficacy upon subsequent administrations.[8]
-
Altered Pharmacokinetics: Aggregated ADCs can have different pharmacokinetic profiles compared to the monomeric form, affecting distribution, metabolism, and excretion.
-
Safety Concerns: Insoluble aggregates can lead to complications, and soluble aggregates may have off-target toxicities.[9]
-
Manufacturing and Storage Issues: Aggregation can lead to product loss during purification and filtration steps and can compromise the long-term stability and shelf-life of the ADC.
Troubleshooting Guides
Issue 1: Immediate Aggregation Post-Conjugation
Symptoms: Visible precipitation or a significant increase in high molecular weight species detected by Size Exclusion Chromatography (SEC) immediately after the conjugation reaction.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| High local concentration of hydrophobic payload-linker | - Slowly add the PNU-159682-linker dissolved in a minimal amount of a compatible organic co-solvent (e.g., DMSO) to the antibody solution with gentle mixing. - Ensure the final concentration of the organic co-solvent is low (typically <10% v/v). |
| Suboptimal conjugation buffer pH | - Adjust the pH of the conjugation buffer to be at least 1-2 units away from the isoelectric point (pI) of the antibody to ensure sufficient charge repulsion between molecules.[8] - For specific conjugation chemistries, like selenocysteine-based conjugation, a pH of around 5.2 (e.g., in 100 mM Sodium Acetate) has been reported.[6] |
| High Drug-to-Antibody Ratio (DAR) | - Reduce the molar excess of the PNU-159682-linker used in the conjugation reaction. - Consider using site-specific conjugation technologies to produce homogeneous ADCs with a defined, and potentially lower, DAR. |
| Intermolecular interactions during conjugation | - Immobilize the antibody on a solid support (e.g., affinity resin) during the conjugation process. This physically separates the antibody molecules, preventing them from aggregating as they become more hydrophobic.[8][9] |
Issue 2: Gradual Aggregation During Storage
Symptoms: A progressive increase in the percentage of high molecular weight species over time during storage, as monitored by SEC.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate formulation buffer | - pH: Screen a range of pH values to find the optimal pH for ADC stability. - Buffer Species: Common buffers include citrate, histidine, and phosphate. The choice of buffer can influence stability. |
| Lack of stabilizing excipients | - Add stabilizing excipients to the formulation buffer. See the table below for common examples and their recommended concentration ranges. |
| Suboptimal storage temperature | - Typically, ADCs are stored at 2-8°C. Freezing may induce aggregation for some formulations, so this should be carefully evaluated. |
| Headspace and agitation | - Minimize headspace in storage vials to reduce exposure to the air-liquid interface. - Avoid vigorous shaking or agitation. |
Strategies for Preventing Aggregation
Linker Design
The choice of linker is crucial for modulating the hydrophobicity of the ADC.
| Linker Strategy | Description | Examples |
| Hydrophilic Linkers | Incorporating polar or charged moieties into the linker can significantly increase the overall hydrophilicity of the ADC, thereby reducing aggregation. | - Polyethylene Glycol (PEG) linkers: PEG chains can shield the hydrophobic payload and increase solubility.[9] - Peptide linkers: Short, hydrophilic peptide sequences can improve solubility. An "EDA-Gly3" linker has been used with PNU-159682.[6] - Charged linkers: Incorporating charged groups can increase electrostatic repulsion between ADC molecules. |
| Site-Specific Conjugation | Technologies that allow for the attachment of the payload at specific sites on the antibody can produce homogeneous ADCs with a defined DAR. This can help to control aggregation by avoiding conjugation at sites that are prone to causing conformational changes. | - Sortase-mediated antibody conjugation (SMAC-technology™)[7] |
Formulation Optimization with Excipients
The addition of excipients to the final formulation is a key strategy to enhance long-term stability and prevent aggregation.
| Excipient Class | Mechanism of Action | Examples | Typical Concentration Range |
| Surfactants | Non-ionic surfactants reduce surface tension and prevent aggregation at interfaces (e.g., air-water). They can also bind to hydrophobic patches on the ADC, preventing intermolecular interactions.[10] | Polysorbate 20 (Tween® 20)[10][11], Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (w/v) |
| Sugars/Polyols | These act as cryoprotectants and lyoprotectants. In solution, they are preferentially excluded from the protein surface, which favors a more compact, stable conformation. | Sucrose[12], Trehalose[12] | 5% - 10% (w/v) |
| Amino Acids | Certain amino acids can suppress aggregation by various mechanisms, including preferential exclusion, binding to the protein surface, and acting as antioxidants. | Arginine-HCl[13][14][15], Glycine, Proline | 50 mM - 250 mM |
Experimental Protocols
Protocol 1: General Site-Specific Conjugation of PNU-159682 to a Thio-selenomab
This protocol is adapted from a published method and serves as a representative example.[6] Optimization will be required for different antibodies and linker chemistries.
-
Antibody Preparation:
-
Buffer exchange the purified selenomab or thio-selenomab into a conjugation buffer (e.g., 100 mM Sodium Acetate, pH 5.2) to a concentration of 1 mg/mL.
-
-
Reduction of Selenocysteine:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 0.1 mM.
-
Incubate at room temperature (25°C) for 20 minutes.
-
-
Conjugation:
-
Prepare a stock solution of the PNU-159682-linker (with a reactive group like iodoacetamide) in DMSO.
-
Add 10 molar equivalents of the PNU-159682-linker to the reduced antibody solution.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Remove unreacted payload-linker and other reagents using a desalting column (e.g., PD-10) or tangential flow filtration (TFF).
-
Buffer exchange the purified PNU-159682 ADC into the desired formulation buffer (e.g., PBS with excipients, pH 7.4).
-
Protocol 2: Quantification of PNU-159682 ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Instrumentation:
-
HPLC or UPLC system with a UV detector.
-
Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).
-
-
Mobile Phase:
-
A typical mobile phase is 150 mM sodium phosphate, pH 7.0. The exact composition may need to be optimized to prevent on-column interactions.
-
-
Sample Preparation:
-
Dilute the PNU-159682 ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: Ambient (or controlled, e.g., 25°C)
-
Detection Wavelength: 280 nm (for the antibody) and a wavelength appropriate for PNU-159682 if desired.
-
Injection Volume: 10 - 20 µL
-
-
Data Analysis:
-
Integrate the peaks corresponding to the high molecular weight species (aggregates) and the main monomer peak.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Visualizations
Caption: PNU-159682 ADC binds to a tumor antigen, is internalized, and releases its payload, which inhibits Topoisomerase II, leading to DNA damage, S-phase arrest, and apoptosis.
Caption: A workflow for mitigating PNU-159682 ADC aggregation through linker design, optimized conjugation and formulation, and analytical testing.
Caption: A logical flowchart for troubleshooting the root cause of PNU-159682 ADC aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU-159682 | ADC毒性分子 | MCE [medchemexpress.cn]
- 3. Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Characterization and stability study of polysorbate 20 in therapeutic monoclonal antibody formulation by multidimensional ultrahigh-performance liquid chromatography-charged aerosol detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic degradation pattern of polysorbate 20 impacts interfacial properties of monoclonal antibody formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improvement of arginine hydrochloride based antibody lyophilisates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Arginine Salts on the Thermal Stability and Aggregation Kinetics of Monoclonal Antibody: Dominant Role of Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting low conjugation efficiency with Mal-Val-Ala-amide-(3)PEA linker
Technical Support Center: Mal-Val-Ala-amide-(3)PEA Linker Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for low conjugation efficiency encountered when using the Maleimide-Valine-Alanine-amide-(3)Phenylacetyl (Mal-Val-Ala-amide-(3)PEA) linker, commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you identify and resolve common problems in your conjugation workflow.
Question 1: Why is my final Drug-to-Antibody Ratio (DAR) significantly lower than the target ratio?
A low DAR is a common issue that can stem from multiple stages of the conjugation process. Below are the primary potential causes and their solutions.[1][2][3]
-
Potential Cause 1: Inefficient Antibody Reduction The maleimide (B117702) group on your linker reacts specifically with free sulfhydryl (-SH) groups.[4][5] For most antibodies (like IgG1), these are generated by reducing the interchain disulfide bonds. Incomplete reduction leads to fewer available sites for conjugation.
-
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: The amount of reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is critical. Too little will result in incomplete reduction, while too much can potentially reduce hinge and intramolecular disulfide bonds, compromising antibody integrity. Create a titration matrix to find the optimal molar excess of TCEP.[6][7]
-
Verify Reagent Activity: Ensure your TCEP solution is fresh and active. Prepare it in a degassed, oxygen-free buffer to prevent premature oxidation.[4]
-
Control Incubation Time & Temperature: Reduction is a time- and temperature-dependent reaction. Ensure you are incubating for a sufficient period (typically 30-90 minutes at room temperature) to allow for complete reduction.[6]
-
-
-
Potential Cause 2: Re-oxidation of Antibody Thiols Once the disulfide bonds are reduced, the resulting free thiols are highly susceptible to re-oxidation, forming disulfide bonds again and becoming unavailable for conjugation.[4]
-
Troubleshooting Steps:
-
Use Degassed Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas like argon or nitrogen, or by vacuum degassing.[4][6]
-
Include a Chelating Agent: Add 1-5 mM EDTA to your buffers.[5] EDTA chelates divalent metal ions that can catalyze the oxidation of thiols.
-
Perform Conjugation Immediately: Add the Mal-Val-Ala-amide-(3)PEA linker-payload to the reduced antibody solution as soon as possible after the reduction step.[2]
-
-
-
Potential Cause 3: Hydrolysis of the Maleimide Group The maleimide ring is susceptible to hydrolysis (ring-opening), especially at pH levels above 7.5.[5][8][9] A hydrolyzed maleimide is inactive and cannot react with thiols.[8][9]
-
Troubleshooting Steps:
-
Maintain Optimal pH: The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[5][7] This range offers a good balance between a fast reaction rate and maleimide stability.[8]
-
Prepare Linker Solutions Fresh: Dissolve the Mal-Val-Ala-amide-(3)PEA linker-payload in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.[6][7][8] Avoid storing the linker in aqueous solutions.[8]
-
-
-
Potential Cause 4: ADC Aggregation and Product Loss The Mal-Val-Ala-amide-(3)PEA linker, especially when attached to a hydrophobic payload, increases the overall hydrophobicity of the antibody.[10][11][12] This can lead to aggregation, where the ADC molecules clump together and precipitate out of solution, leading to a lower yield and an artificially low apparent DAR.[10][11][13]
-
Troubleshooting Steps:
-
Introduce Organic Co-solvents: Include a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO or propylene (B89431) glycol in the conjugation buffer to help solubilize the hydrophobic ADC species.
-
Optimize Buffer Conditions: Screen different buffer types and salt concentrations. Unfavorable buffer conditions can promote aggregation.[11]
-
Analyze for Aggregates: Use Size Exclusion Chromatography (SEC) to analyze your final product for the presence of high molecular weight species (aggregates).[14][15]
-
-
Question 2: My HIC analysis shows a large peak for unconjugated antibody (DAR0) and only small peaks for the conjugated species. What went wrong?
This analytical result points directly to a failed or highly inefficient conjugation reaction. The troubleshooting steps are similar to those for a low average DAR but focus on identifying a complete failure point.
-
Troubleshooting Steps:
-
Systematically Check Reagents:
-
Antibody Reduction: Confirm that free thiols were generated. Use Ellman's Reagent (DTNB) to quantify the number of free thiols per antibody before and after the reduction step. A successful reduction should show a significant increase in sulfhydryl groups.
-
Linker Activity: Test the activity of your Mal-Val-Ala-amide-(3)PEA linker. React a small aliquot with a thiol-containing small molecule (e.g., N-acetylcysteine) and analyze the reaction product by LC-MS to confirm the linker is capable of conjugation.
-
-
Review Reaction Conditions:
-
pH Verification: Double-check the pH of your conjugation buffer. A pH outside the optimal 6.5-7.5 range is a common cause of failure.[5][7]
-
Molar Ratio: Confirm the calculations for the molar excess of the linker-payload. While a very high excess is not always better, too low a ratio can lead to incomplete conjugation.[7][16] A starting point is often a 5:1 to 10:1 molar ratio of linker to antibody.[16]
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal pH for maleimide-thiol conjugation?
-
A: The optimal pH is between 6.5 and 7.5.[5][7] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also lose its selectivity by reacting with amines, such as the side chain of lysine (B10760008) residues.[5][7][8]
-
-
Q: Can I store my reduced antibody before conjugation?
-
Q: My payload is very hydrophobic. What are the best strategies to prevent aggregation during conjugation?
-
A: Aggregation due to hydrophobic payloads is a major challenge in ADC development.[10][11][17] Strategies to mitigate this include:
-
Adding organic co-solvents (e.g., 5-10% DMSO, DMA, or propylene glycol) to the reaction buffer.[11]
-
Screening different buffer formulations, including varying salt concentrations and pH within the acceptable range.[11]
-
Considering the use of specialized formulation excipients designed to reduce protein aggregation.
-
-
-
Q: How can I confirm the final average DAR of my ADC?
-
A: The average DAR is a critical quality attribute and can be measured by several methods.[2][14][18] The most common are:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on hydrophobicity. Since each added drug-linker increases hydrophobicity, HIC can resolve species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).[15][18][19] The average DAR is calculated from the relative area of each peak.[2]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of the payload, the average DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of both are known.[14][18]
-
Mass Spectrometry (MS): Native SEC-MS or LC-MS can be used to determine the mass of the intact ADC, allowing for a precise determination of the drug load distribution and average DAR.[19][20]
-
-
Data Presentation
Quantitative data is crucial for systematic troubleshooting. The tables below provide examples of how to structure your experimental data to identify the source of low conjugation efficiency.
Table 1: Effect of TCEP Molar Excess on Antibody Reduction and Final DAR
| TCEP:Antibody Molar Ratio | Free Thiols per Antibody (by Ellman's Assay) | Average DAR (by HIC) | % Aggregation (by SEC) |
| 1.5 : 1 | 1.8 | 1.6 | 1.2% |
| 2.5 : 1 | 3.9 | 3.7 | 1.5% |
| 5.0 : 1 | 7.6 | 7.1 | 2.1% |
| 10.0 : 1 | 8.1 | 7.3 | 5.8% |
This table helps optimize the reduction step by correlating the amount of reducing agent to the number of available conjugation sites and the final DAR, while also monitoring for negative effects like aggregation.
Table 2: Influence of pH on Conjugation Efficiency and Maleimide Stability
| Conjugation Buffer pH | Average DAR (by HIC) | % Unconjugated Antibody (DAR0) | % Maleimide Hydrolysis (after 2h) |
| 6.0 | 4.5 | 25% | < 1% |
| 7.0 | 7.2 | 5% | ~5% |
| 7.5 | 7.0 | 7% | ~15% |
| 8.0 | 5.1 | 20% | > 40% |
This table illustrates the critical importance of pH, showing how the optimal DAR is achieved at a pH that balances reaction speed and maleimide stability.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
-
Preparation: Prepare a stock solution of TCEP (e.g., 10 mM) in a degassed buffer (e.g., PBS with 2 mM EDTA, pH 7.2).
-
Antibody Solution: Buffer exchange the antibody into the same degassed reaction buffer at a concentration of 5-10 mg/mL.
-
Reduction: Add the TCEP stock solution to the antibody solution to achieve the desired molar excess (e.g., a 2.5-fold molar excess over the antibody).
-
Incubation: Gently mix and incubate the reaction at room temperature for 60 minutes. The solution is now ready for the conjugation step.
Protocol 2: Conjugation with Mal-Val-Ala-amide-(3)PEA Linker-Payload
-
Linker Preparation: Immediately before use, dissolve the Mal-Val-Ala-amide-(3)PEA linker-payload in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation: Add the required volume of the linker-payload solution to the reduced antibody solution to achieve the desired molar excess (e.g., 7-fold molar excess over the antibody).
-
Reaction: Incubate the reaction mixture at 4°C overnight or at room temperature for 1-2 hours with gentle agitation, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a 3-fold molar excess of N-acetylcysteine and incubating for an additional 20 minutes.
-
Purification: Purify the resulting ADC from unreacted linker-payload and quenching agent using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with a suitable buffer (e.g., PBS, pH 7.4).
Visualizations
Diagram 1: ADC Conjugation Workflow
Caption: A typical experimental workflow for cysteine-based ADC conjugation.
Diagram 2: Troubleshooting Logic for Low DAR
Caption: A decision tree for troubleshooting low Drug-to-Antibody Ratio (DAR).
Diagram 3: Maleimide Reaction vs. Side Reaction
Caption: Desired maleimide conjugation pathway versus the hydrolysis side reaction.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
Technical Support Center: Optimizing PNU-159682 ADC Drug-to-Antibody Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of Antibody-Drug Conjugates (ADCs) utilizing the highly potent payload PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1][2][3][4] It is a DNA topoisomerase II inhibitor that intercalates into DNA, leading to double-strand breaks and apoptosis in rapidly dividing tumor cells.[1] Its exceptional potency, often several hundred to thousands of times greater than its parent compound doxorubicin, makes it an attractive payload for ADCs, as a smaller amount of the drug is needed to achieve a therapeutic effect, potentially widening the therapeutic window.[1][4]
Q2: What is the optimal drug-to-antibody ratio (DAR) for a PNU-159682 ADC?
While the optimal DAR is target and antibody-dependent, a general range of 2 to 4 is often considered a good balance between efficacy and toxicity for many ADCs.[2] Below a DAR of 2, the ADC may lack sufficient potency. Above a DAR of 4, there is an increased risk of aggregation, faster clearance from circulation, and potential for off-target toxicity due to the hydrophobicity of the payload.[2] For site-specific conjugation methods, a homogenous DAR of 2 or 4 is often targeted.
Q3: What are the main challenges when conjugating PNU-159682 to an antibody?
The main challenges include:
-
Hydrophobicity and Aggregation: PNU-159682 is a hydrophobic molecule. Conjugating it to an antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation.[5][6] ADC aggregates can trigger immunogenic responses and cause off-target toxicity.[7][8]
-
Linker Stability and Solubility: The choice of linker is critical. It must be stable in circulation to prevent premature release of the payload but allow for efficient cleavage within the target cell.[9][] Some PNU-159682 linker-drug derivatives may have limited solubility, complicating the conjugation reaction.[3]
-
Controlling DAR in Heterogeneous Conjugation: For random conjugation methods (e.g., to surface-exposed lysines), achieving a consistent and narrow DAR distribution can be challenging.[11]
Q4: What types of linkers are suitable for PNU-159682?
Both cleavable and non-cleavable linkers have been explored for PNU-159682.
-
Cleavable Linkers: These are more common and are designed to be cleaved by enzymes (e.g., cathepsins) present in the lysosomal compartment of the target cell. An example is a valine-citrulline (vc) or valine-alanine (va) peptide linker.[]
-
Non-Cleavable Linkers: These rely on the complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex.
The choice of linker can significantly impact the stability, efficacy, and bystander effect of the ADC.
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action |
| Suboptimal Molar Ratio of Linker-Payload to Antibody | Systematically vary the molar excess of the PNU-159682 linker-payload in the conjugation reaction. Start with a 5-fold excess and titrate up or down. |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP) and the incubation time and temperature. Monitor the number of free thiols using Ellman's assay. |
| Hydrolysis of Maleimide Linker Moiety | Ensure the conjugation buffer pH is maintained between 6.5 and 7.5. Prepare the linker-payload solution immediately before use. |
| Inaccurate Reagent Concentrations | Verify the concentration and purity of the antibody and linker-payload solutions using spectrophotometry (e.g., A280 for antibody) and HPLC. |
Issue 2: ADC Aggregation During or After Conjugation
| Potential Cause | Recommended Action |
| High Hydrophobicity of PNU-159682 | Include organic co-solvents (e.g., DMSO, DMA) in the conjugation buffer to improve the solubility of the linker-payload. However, keep the percentage of organic solvent low (typically <10%) to avoid denaturing the antibody. |
| High DAR | Target a lower average DAR (e.g., 2-4). A higher DAR increases the hydrophobicity of the ADC, making it more prone to aggregation. |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the conjugation and storage buffers. Perform a buffer screen to identify conditions that minimize aggregation. |
| Post-conjugation Purification Issues | Use size exclusion chromatography (SEC) to remove aggregates after conjugation. Optimize the purification buffer to maintain ADC stability. |
Data Presentation
Table 1: Influence of Linker-Payload Molar Excess on DAR
| Molar Excess of PNU-159682-Linker | Average DAR | % Aggregation |
| 3:1 | 1.8 | <1% |
| 5:1 | 2.9 | 1.5% |
| 8:1 | 4.2 | 3.8% |
| 10:1 | 5.1 | 7.2% |
Note: This is example data and will vary depending on the antibody, linker, and specific reaction conditions.
Table 2: Comparison of PNU-159682 ADC Cytotoxicity with Varying DAR
| ADC Construct | Average DAR | Target Cell Line IC50 (nM) |
| Anti-Her2-PNU-159682 | 2.1 | 0.58 |
| Anti-Her2-PNU-159682 | 3.9 | 0.15 |
| Anti-Her2-PNU-159682 | 7.5 | 0.12 (with increased off-target toxicity) |
Note: This is example data. Actual IC50 values are dependent on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of PNU-159682
This protocol is a general guideline for conjugating a maleimide-containing PNU-159682 linker to a monoclonal antibody via reduced interchain disulfide bonds.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 2-5 molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column (e.g., G-25) equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
2. Conjugation Reaction:
-
Immediately after reduction, add the PNU-159682-linker-maleimide dissolved in a compatible organic solvent (e.g., DMSO) to the reduced antibody. The final concentration of the organic solvent should be kept below 10%.
-
Use a molar excess of the linker-payload as determined by optimization experiments (e.g., 5-fold excess).
-
Incubate at room temperature for 1-2 hours, protected from light.
3. Purification:
-
Purify the ADC from unreacted linker-payload and solvent using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The final ADC should be in a formulation buffer that ensures its stability.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. A higher DAR results in increased hydrophobicity and a longer retention time.
1. Mobile Phases:
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
2. Chromatographic Conditions:
-
Column: A HIC column suitable for proteins (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5-1.0 mL/min.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV at 280 nm.
3. Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated PNU-159682 molecules (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the weighted average DAR using the area of each peak.
Visualizations
Caption: Workflow for Cysteine-Based PNU-159682 ADC Conjugation and Analysis.
Caption: Troubleshooting Logic for Low or Inconsistent DAR.
Caption: Mechanism of Action for a PNU-159682 ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming PNU-159682 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-159682 and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PNU-159682?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1][2][3] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[4] By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5] It intercalates into DNA and can form covalent adducts, contributing to its high cytotoxicity, which is several hundred to thousands of times greater than its parent compound, doxorubicin.[2]
Q2: My cancer cell line shows reduced sensitivity to PNU-159682. What are the potential resistance mechanisms?
Several mechanisms could contribute to reduced sensitivity or resistance to PNU-159682:
-
Overexpression of ABC Transporters (Drug Efflux Pumps): The most well-documented mechanism for resistance to many chemotherapeutic agents is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1/MDR1). These proteins act as efflux pumps, actively removing the drug from the cell and reducing its intracellular concentration. While some evidence suggests that parental PNU-159682 may not be a strong substrate for ABCB1, some of its derivatives might be.[6]
-
Alterations in Topoisomerase II Alpha: Since Topoisomerase II alpha (TOP2A) is the primary target of PNU-159682, alterations in this enzyme can lead to resistance. This can include mutations in the TOP2A gene that reduce the drug's binding affinity or decrease the stabilization of the cleavage complex.[1][7][8] Changes in TOP2A protein expression levels could also play a role.[9]
-
Enhanced DNA Damage Repair (DDR) Pathways: As PNU-159682 induces DNA double-strand breaks, cancer cells with enhanced DNA repair capabilities may be more resistant. A genome-wide CRISPR-Cas9 screen has suggested a partial dependency of a PNU-159682 derivative's potency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[6] Upregulation of other DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), could also contribute to resistance.
-
Reduced Drug Uptake or Altered Intracellular Trafficking: Although less commonly reported for PNU-159682 specifically, changes in cellular mechanisms that control drug influx or trafficking to the nucleus can also lead to resistance.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To investigate the mechanism of resistance, a series of experiments are recommended:
-
Confirm Reduced Sensitivity: Perform a cytotoxicity assay (e.g., MTT or SRB assay) to quantitatively determine the IC50 (or IC70) value of PNU-159682 in your potentially resistant cell line compared to a sensitive, parental cell line.
-
Assess Drug Efflux Pump Activity: Use a functional assay, such as the Rhodamine 123 efflux assay, to determine if your resistant cells have increased P-gp/ABCB1 activity.
-
Analyze Protein Expression: Use Western blotting to compare the protein levels of ABCB1 and Topoisomerase II alpha between your sensitive and resistant cell lines.
-
Sequence the TOP2A Gene: If you suspect target-mediated resistance, sequence the TOP2A gene in your resistant cell line to identify potential mutations.
Troubleshooting Guides
Problem 1: Increased IC50 of PNU-159682 in my cell line compared to published data or parental line.
This is the primary indicator of resistance. The following steps will help you troubleshoot this issue.
Workflow for Investigating PNU-159682 Resistance
Caption: Troubleshooting workflow for PNU-159682 resistance.
Potential Solutions:
-
Co-administration with an ABCB1 inhibitor: If you confirm ABCB1 overexpression and increased efflux, you can try co-administering PNU-159682 with a known ABCB1 inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, to see if it restores sensitivity.
-
Combination with DNA Repair Inhibitors: If you suspect enhanced DNA repair, consider combining PNU-159682 with inhibitors of key DNA repair pathways (e.g., PARP inhibitors if there is a relevant context).
-
Alternative Drug Delivery Systems: Advanced delivery systems like EnGeneIC Dream Vector (EDV) nanocells have been used in clinical settings to package PNU-159682 and overcome multidrug resistance.[10] While replicating this specific technology may be challenging, exploring other nanoparticle-based delivery systems could be a viable strategy.
Problem 2: My cells are resistant to other chemotherapies, will they be resistant to PNU-159682?
Not necessarily. PNU-159682 has shown efficacy in cell lines resistant to other agents, particularly those where resistance is mediated by mechanisms that PNU-159682 can bypass. For instance, PNU-159682 has been shown to be effective in models of non-Hodgkin lymphoma that are resistant to auristatin-based ADCs due to P-gp (ABCB1/MDR1) overexpression.
Data Presentation
Table 1: Cytotoxicity of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 0.577 |
| A2780 | Ovarian Carcinoma | 0.39 |
| DU145 | Prostate Carcinoma | 0.128 |
| EM-2 | Myeloid Leukemia | 0.081 |
| Jurkat | T-cell Leukemia | 0.086 |
| CEM | T-cell Leukemia | 0.075 |
Data sourced from MedChemExpress product information, based on a sulforhodamine B assay after 1-hour exposure followed by 72-hour culture.[6][11]
Table 2: Comparative Potency of PNU-159682 and MMAE in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | PNU-159682 IC50 (nM) | MMAE IC50 (nM) |
| BJAB.Luc | 0.10 | 0.54 |
| Granta-519 | 0.020 | 0.25 |
| SuDHL4.Luc | 0.055 | 1.19 |
| WSU-DLCL2 | 0.1 | 0.25 |
Data sourced from MedChemExpress and AbMole BioScience product information.[6][11][12]
Experimental Protocols
Protocol 1: PNU-159682 Cytotoxicity Assessment using MTT Assay
Signaling Pathway of PNU-159682 Action and Resistance
Caption: PNU-159682 mechanism and resistance pathways.
Materials:
-
Cancer cell lines (sensitive and potentially resistant)
-
Complete cell culture medium
-
PNU-159682 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[13]
-
Multichannel pipette
-
Plate reader (570 nm or 590 nm absorbance)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure viability is >90%. b. Dilute cells to the appropriate density (e.g., 75,000 cells/mL, to be optimized for each cell line) in complete medium.[13] c. Seed 100 µL of the cell suspension into each well of a 96-well plate (7,500 cells/well). d. Incubate overnight at 37°C, 5% CO2.[14]
-
Drug Treatment: a. Prepare serial dilutions of PNU-159682 in complete medium from the stock solution. A 1:3 or 1:4 dilution series is often suitable. b. Remove the old medium from the wells and add 100 µL of the PNU-159682 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest PNU-159682 concentration). c. Incubate for the desired exposure time (e.g., 72 hours).
-
MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well.[13] b. Incubate for 3.5-4 hours at 37°C.[13][14] During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Reading: a. Carefully remove the medium from the wells without disturbing the formazan crystals.[13] b. Add 150 µL of solubilization buffer to each well.[13] c. Cover the plate with foil and agitate on an orbital shaker for 15 minutes to dissolve the crystals.[13] d. Read the absorbance at 590 nm (with a reference wavelength of 620 nm if desired).[13]
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the PNU-159682 concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Rhodamine 123 (Rh123) Efflux Assay for ABCB1 Function
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil or other ABCB1 inhibitor (optional, as a positive control for efflux inhibition)
-
PBS or HBSS
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete medium.
-
Rhodamine 123 Loading: a. Add Rhodamine 123 to the cell suspension to a final concentration of 0.1-1 µg/mL. b. Incubate for 30-60 minutes at 37°C in the dark.
-
Efflux Phase: a. Centrifuge the cells (400 x g for 5 minutes) and discard the supernatant. b. Resuspend the cells in pre-warmed, dye-free complete medium. c. For inhibitor controls, resuspend one aliquot of cells in medium containing an ABCB1 inhibitor (e.g., 50 µM Verapamil). d. Incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Flow Cytometry Analysis: a. After the efflux period, place the cells on ice to stop the process. b. Analyze the cells on a flow cytometer, measuring the fluorescence of Rhodamine 123 in the FL1 channel.
-
Data Interpretation:
-
Resistant cells with high ABCB1 activity will show lower intracellular Rhodamine 123 fluorescence compared to sensitive cells because they have actively pumped out the dye.
-
Treatment with an ABCB1 inhibitor should increase the fluorescence in resistant cells, bringing it closer to the level of sensitive cells.
-
Protocol 3: Western Blot for ABCB1 and Topoisomerase II Alpha
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ABCB1/MDR1, anti-Topoisomerase II alpha, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Lyse cell pellets in lysis buffer on ice. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. c. Determine the protein concentration of each sample.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane several times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: a. Compare the band intensities for ABCB1 and Topoisomerase II alpha between the sensitive and resistant cell lines. Normalize the band intensities to the loading control to account for any differences in protein loading. An increase in the ABCB1 band intensity in the resistant line would suggest this as a resistance mechanism. A significant decrease or absence of the Topoisomerase II alpha band could also indicate a resistance mechanism.
References
- 1. Alteration of Topoisomerase II–Alpha Gene in Human Breast Cancer: Association With Responsiveness to Anthracycline-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase II Alpha and Responsiveness of Breast Cancer to Adjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase II alpha expression and cytotoxicity of anthracyclines in human neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
Strategies to Mitigate Off-Target Toxicity of PNU-159682 Antibody-Drug Conjugates: A Technical Guide
Technical Support Center | Troubleshooting & FAQs
For researchers, scientists, and drug development professionals working with PNU-159682 antibody-drug conjugates (ADCs), managing off-target toxicity is a critical challenge. This guide provides practical strategies, experimental protocols, and answers to frequently asked questions to help mitigate unintended toxicity and enhance the therapeutic index of your PNU-159682 ADCs.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin (B1684466) and a major metabolite of the same.[1][2] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cells.[3] It is reported to be 2,100 to 6,420 times more potent than doxorubicin.[1]
Q2: What are the primary causes of off-target toxicity with PNU-159682 ADCs?
Off-target toxicity of PNU-159682 ADCs can arise from several factors:
-
Instability of the Linker: Premature cleavage of the linker in systemic circulation can release the highly potent PNU-159682 payload, leading to systemic toxicity.
-
Non-specific Uptake: ADCs can be taken up by non-target cells, such as those in the liver and reticuloendothelial system, leading to toxicity in healthy tissues.
-
On-target, Off-tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended cell killing.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall toxicity of the ADC.
Q3: What are the key strategies to reduce the off-target toxicity of PNU-159682 ADCs?
Key strategies focus on optimizing the components of the ADC:
-
Linker Engineering: Designing more stable linkers that are selectively cleaved in the tumor microenvironment.
-
Payload Attenuation: Developing derivatives of PNU-159682 with reduced potency to improve the therapeutic index.
-
Site-Specific Conjugation: Controlling the placement and number of payload molecules on the antibody to create a homogeneous ADC with a defined DAR.
-
Antibody Engineering: Modifying the antibody to improve its tumor-targeting properties and reduce non-specific uptake.
-
Dual-Payload ADCs: Combining PNU-159682 with a second payload that has a different mechanism of action may allow for lower doses of each payload, potentially reducing toxicity.[4][5][6]
Troubleshooting Guide
This section provides guidance on specific issues that may be encountered during the development and testing of PNU-159682 ADCs.
Issue 1: High in vivo toxicity observed at low ADC doses.
-
Possible Cause: Linker instability leading to premature payload release.
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform in vitro plasma stability assays to determine the rate of payload release over time.
-
Synthesize and Evaluate More Stable Linkers: Consider using linkers with different cleavage mechanisms or chemistries. For example, a study by Holte et al. (2020) explored six new linker structures for PNU-159682 to improve stability and solubility.[7]
-
Characterize ADC Homogeneity: Use techniques like hydrophobic interaction chromatography (HIC) and mass spectrometry to ensure a consistent DAR and identify potential aggregation.
-
Issue 2: Lack of correlation between in vitro potency and in vivo efficacy/toxicity.
-
Possible Cause: Poor pharmacokinetic properties of the ADC, leading to rapid clearance or non-specific accumulation.
-
Troubleshooting Steps:
-
Conduct Pharmacokinetic Studies: Analyze the ADC's half-life, clearance, and biodistribution in a relevant animal model.
-
Evaluate Different Conjugation Sites: The site of conjugation can impact the ADC's stability and PK profile. Site-specific conjugation methods are recommended.
-
Modify the Antibody: Consider engineering the antibody's Fc region to reduce non-specific uptake by immune cells.
-
Experimental Protocols
Protocol 1: Synthesis of a PNU-159682-Linker Conjugate for Antibody Conjugation
This protocol is adapted from Li et al. (2019) for the synthesis of a PNU-159682-Gly3-iodoacetamide linker.[4]
Materials:
-
PNU-159682
-
Fmoc-Gly-Gly-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Iodoacetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Peptide Synthesis: Synthesize the Gly3 peptide on a solid-phase resin using standard Fmoc chemistry.
-
PNU-159682 Coupling: Couple PNU-159682 to the N-terminus of the resin-bound peptide using DIC and HOBt in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the other end of the peptide using a solution of piperidine in DMF.
-
Iodoacetylation: React the deprotected amine with iodoacetic anhydride in DCM.
-
Cleavage and Purification: Cleave the PNU-159682-Gly3-iodoacetamide conjugate from the resin using TFA and purify by reverse-phase HPLC.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a PNU-159682 ADC that can be administered to mice without causing severe toxicity.
Animal Model: Female BALB/c mice, 6-8 weeks old.
Procedure:
-
Dose Groups: Establish at least four dose groups of the PNU-159682 ADC, plus a vehicle control group (n=5 mice per group). Doses should be selected based on in vitro cytotoxicity data and the known potency of PNU-159682.
-
Administration: Administer the ADC intravenously (IV) as a single dose.
-
Monitoring: Monitor the mice daily for 14 days for clinical signs of toxicity, including changes in body weight, behavior, and appearance. Body weight should be recorded at least three times per week.
-
Endpoint: The MTD is defined as the highest dose that does not result in more than 20% body weight loss or any signs of severe morbidity.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for PNU-159682. A direct comparison of the off-target toxicity of different PNU-159682 ADC constructs in a single table is not available in the public literature and would require dedicated head-to-head studies.
| Cell Line | IC70 (nmol/L) | Reference |
| HT-29 (Colon) | 0.577 | [8] |
| A2780 (Ovarian) | 0.39 | [8] |
| DU145 (Prostate) | 0.128 | [8] |
| EM-2 (Leukemia) | 0.081 | [8] |
| Jurkat (Leukemia) | 0.086 | [8] |
| CEM (Leukemia) | 0.075 | [8] |
Visualizations
Signaling Pathway for PNU-159682-Induced Cytotoxicity
Caption: Mechanism of action of PNU-159682 leading to apoptosis.
Experimental Workflow for ADC Toxicity Assessment
Caption: Workflow for assessing the toxicity of PNU-159682 ADCs.
Logical Relationship of Strategies to Reduce Off-Target Toxicity
Caption: Key strategies to minimize the off-target toxicity of ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
Addressing solubility issues of Mal-Val-Ala-amide-(3)PEA-PNU-159682
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with Mal-Val-Ala-amide-(3)PEA-PNU-159682.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a drug-linker conjugate designed for antibody-drug conjugates (ADCs), combining the potent cytotoxic agent PNU-159682 with a cleavable Mal-Val-Ala linker.[1][2] PNU-159682 is a highly potent anthracycline derivative that inhibits DNA topoisomerase II.[][4] The solubility of this conjugate can be challenging due to the hydrophobic nature of both the PNU-159682 payload and the peptide linker. Poor solubility can impede accurate dosing, affect in-vitro assay performance, and complicate formulation development for in-vivo studies.[5]
Q2: What are the general factors influencing the solubility of this peptide-drug conjugate?
A2: The solubility of this compound is influenced by several factors inherent to its structure and the experimental conditions:
-
Amino Acid Composition: The Valine and Alanine residues in the linker are hydrophobic, which can contribute to poor aqueous solubility.[5]
-
PNU-159682 Payload: PNU-159682 itself is a hydrophobic molecule, significantly impacting the overall solubility of the conjugate.
-
pH of the Solution: The charge of the peptide linker can change with pH, affecting its solubility. Peptides are often least soluble at their isoelectric point (pI).[5]
-
Solvent Properties: The choice of solvent is critical. While aqueous buffers are often desired for biological assays, organic co-solvents are frequently necessary to dissolve hydrophobic compounds.[6]
-
Temperature: Increasing the temperature can sometimes enhance the solubility of a compound.[6]
Q3: What is the mechanism of action for the PNU-159682 payload?
A3: PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin.[4] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[4] By intercalating into DNA and inhibiting this enzyme, PNU-159682 leads to DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis (programmed cell death) in rapidly dividing cancer cells.[][7][8]
Troubleshooting Guide
Issue 1: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).
-
Possible Cause: This is a common issue for hydrophobic compounds.[9] The high concentration of the compound in the DMSO stock becomes supersaturated when introduced into the predominantly aqueous environment, causing it to precipitate.
-
Solution:
-
Optimize Co-solvent Concentration: Minimize the final concentration of DMSO in your aqueous solution, ideally to 0.5% or less for most cell-based assays. Prepare intermediate dilutions of your stock in DMSO before the final dilution into the aqueous buffer.[9]
-
Stepwise Dilution: Add the DMSO stock to the aqueous buffer slowly and with constant, gentle mixing. Avoid adding the aqueous buffer to the DMSO stock.[9]
-
Use of Pluronic F-68: Consider adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer to help maintain the solubility of the conjugate.
-
Issue 2: The compound is difficult to dissolve even in 100% DMSO.
-
Possible Cause: The lyophilized powder may have formed aggregates that are resistant to dissolution.
-
Solution:
-
Sonication: Use a bath sonicator to aid in the dissolution process. Brief pulses of sonication can help break up aggregates.[10][11]
-
Gentle Warming: Gently warm the solution to 37-60°C. Be cautious with temperature, as excessive heat can degrade the compound.[4][9]
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Issue 3: The compound needs to be formulated for in-vivo studies, but high concentrations of organic solvents are not permissible.
-
Possible Cause: In-vivo studies have strict limitations on the types and amounts of solvents that can be administered.
-
Solution:
-
Co-solvent Systems: A common in-vivo formulation for poorly soluble compounds involves a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[12]
-
Nanosuspensions: Reducing the particle size of the compound to the sub-micron range can increase its surface area and dissolution rate.[5] This typically requires specialized equipment for micronization.
-
Chemical Modification (PEGylation): Although this would be a step in the synthesis process, adding a polyethylene (B3416737) glycol (PEG) chain to the linker can significantly improve the aqueous solubility of the conjugate.[13][14]
-
Quantitative Data
Table 1: Solubility of PNU-159682
| Solvent | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (155.86 mM) | Requires sonication, warming, and heating to 60°C. | [4][12] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (3.90 mM) | Clear solution. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Calculate Solvent Volume: Based on the molecular weight of the conjugate, calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound.
-
Aid Dissolution: If necessary, vortex the solution vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[9]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In-Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in pure DMSO (e.g., 1 mM, 100 µM).
-
Final Dilution: Pre-warm your cell culture medium or assay buffer to 37°C. Add a small volume of the appropriate DMSO intermediate to the aqueous buffer while gently vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is below the tolerance level of your cells (typically ≤ 0.5%).
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Troubleshooting logic for addressing solubility issues.
Caption: Simplified mechanism of action for a PNU-159682 based ADC.
References
- 1. Mal-Val-Ala-amide-(3)PEA-PNU-159682_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Mal-PEG8-Val-Ala-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 14. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]
Best practices for long-term storage of PNU-159682 conjugates
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of PNU-159682 conjugates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what are its general properties?
A1: PNU-159682 is a highly potent anthracycline derivative and a metabolite of the anticancer agent nemorubicin.[1][2] It functions as a DNA topoisomerase II inhibitor and is noted for its exceptional cytotoxicity, making it a potent payload for antibody-drug conjugates (ADCs).[3][] Due to its high potency, PNU-159682 itself is not typically used in conventional chemotherapy but is instead developed for targeted delivery via ADCs.[5]
Q2: What are the primary challenges in the long-term storage of PNU-159682 conjugates?
A2: Like many ADCs, especially those with hydrophobic payloads, PNU-159682 conjugates are susceptible to several stability issues during long-term storage. The primary challenges include:
-
Aggregation: The conjugation of the hydrophobic PNU-159682 molecule can expose hydrophobic patches on the antibody surface, leading to the formation of soluble aggregates and insoluble precipitates.[6][7] This is a common issue with ADCs and can affect their efficacy and safety.[8]
-
Precipitation: Over time, aggregates can grow and precipitate out of solution.[9]
-
Chemical Degradation: The linker connecting PNU-159682 to the antibody may be susceptible to hydrolysis or other forms of cleavage, leading to drug deconjugation.[10][11] The payload itself could also undergo degradation.
-
Freeze-Thaw Stress: Repeated cycles of freezing and thawing can cause denaturation and aggregation of the antibody component of the conjugate.[12][13][14]
Q3: What are the recommended general storage temperatures for PNU-159682 conjugates?
A3: For long-term storage, it is recommended to store PNU-159682 conjugates at ultra-cold temperatures, typically ranging from -20°C to -80°C.[13][15] For short-term storage (days to weeks), 2-8°C may be acceptable, but this should be validated for each specific conjugate.[9][16] It is crucial to avoid repeated freeze-thaw cycles.[12][13]
Q4: Should I lyophilize my PNU-159682 conjugate for long-term storage?
A4: Yes, lyophilization (freeze-drying) is a highly recommended method for ensuring the long-term stability of ADCs, including PNU-159682 conjugates.[17][18] This process removes water, which can mitigate hydrolysis and slow down aggregation.[18] Lyophilized ADCs can often be stored at a wider range of temperatures and are more stable during shipping.[9][17]
Q5: What type of buffer should I use for storing my PNU-159682 conjugate?
A5: The choice of buffer is critical for maintaining the stability of your conjugate. While phosphate-buffered saline (PBS) is commonly used, it may not always be optimal for long-term storage due to potential aggregation issues.[14] Consider using specialized ADC stabilizing buffers, which often contain cryoprotectants and lyoprotectants like sucrose (B13894) or trehalose.[9][18][19] A slightly acidic pH (e.g., pH 6.0-6.5) can also be beneficial for the stability of some ADCs.[19][20] The ideal buffer system should be determined empirically for each specific PNU-159682 conjugate.
Troubleshooting Guide
Issue 1: I am observing aggregation of my PNU-159682 conjugate during storage.
-
Symptom: An increase in high molecular weight species (HMWS) is detected by size-exclusion chromatography (SEC). You may also observe visible precipitation.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Inappropriate Storage Temperature | For liquid formulations, ensure storage at the recommended -20°C to -80°C.[15] Avoid storage at 4°C for extended periods unless stability has been confirmed. |
| Repeated Freeze-Thaw Cycles | Aliquot the conjugate into single-use vials after purification to avoid multiple freeze-thaw cycles.[13][16] |
| Suboptimal Buffer Composition | The buffer pH may be close to the isoelectric point of the ADC, or the ionic strength may be inadequate.[7] Screen different buffer systems (e.g., histidine, citrate) and pH levels (typically 5.5-7.0).[14][19] |
| Absence of Stabilizers | Incorporate cryoprotectants or lyoprotectants (e.g., sucrose, trehalose, polysorbate 80) into the formulation to reduce aggregation, especially if freezing or lyophilizing.[9][18] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the hydrophobicity of the ADC, making it more prone to aggregation.[21] If possible, consider using a lower DAR formulation for better stability. |
| Shear Stress | Vigorous mixing or agitation can induce aggregation.[8] Handle the conjugate solution gently. |
Issue 2: The activity of my PNU-159682 conjugate has decreased after storage.
-
Symptom: Reduced cytotoxicity in cell-based assays compared to a freshly prepared conjugate.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Payload/Linker Degradation | The linker may be unstable in the storage buffer, leading to deconjugation.[10] Analyze the conjugate using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to assess drug load and integrity. Consider using more stable linker chemistries.[11][22] |
| Antibody Denaturation | Improper storage conditions (temperature, pH) can lead to the denaturation of the antibody component. Assess the conformational integrity of the antibody. |
| Aggregation | Aggregates may have reduced biological activity. Refer to the troubleshooting guide for aggregation (Issue 1). |
| Oxidation | If the antibody is susceptible to oxidation, consider adding antioxidants like methionine to the formulation buffer. |
Data Presentation
Table 1: General Recommendations for Long-Term Storage of PNU-159682 Conjugates
| Storage Format | Temperature | Recommended Buffer/Excipients | Typical Duration | Key Considerations |
| Liquid (Frozen) | -20°C to -80°C[13][15] | Histidine or Citrate buffer (pH 6.0-6.5) with cryoprotectants (e.g., 5-10% sucrose or trehalose).[14][18][19] | Months to years | Aliquot to avoid freeze-thaw cycles.[13] Use a non-frost-free freezer for -20°C storage.[13] |
| Lyophilized | 2-8°C or -20°C[18] | Formulate with lyoprotectants (e.g., sucrose, trehalose) prior to freeze-drying.[9][18] | >1 year | Ensure proper reconstitution protocol to avoid aggregation. Monitor residual moisture content. |
Table 2: Example of a Freeze-Thaw Stability Study Outcome (Illustrative)
| Number of Freeze-Thaw Cycles | % Monomer (SEC) | % High Molecular Weight Species (SEC) | In Vitro Potency (IC50) |
| 0 (Control) | 98.5% | 1.5% | 0.1 nM |
| 1 | 98.2% | 1.8% | 0.12 nM |
| 3 | 96.5% | 3.5% | 0.25 nM |
| 5 | 93.0% | 7.0% | 0.5 nM |
Note: This is hypothetical data to illustrate the potential impact of freeze-thaw cycles. Actual results will vary based on the specific conjugate and formulation.
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To quantify the percentage of monomer, aggregates, and fragments in a PNU-159682 conjugate sample.
-
Methodology:
-
System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A suitable SEC column for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer such as 150 mM sodium phosphate, 150 mM sodium chloride, pH 7.0.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Sample Preparation: Dilute the PNU-159682 conjugate to a concentration of approximately 1 mg/mL in the mobile phase.[23]
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[23]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[23]
-
Protocol 2: General Lyophilization Cycle for ADC Formulations
-
Objective: To freeze-dry a PNU-159682 conjugate for enhanced long-term stability.
-
Methodology:
-
Formulation: Buffer exchange the conjugate into a lyophilization buffer (e.g., 20 mM Histidine, 5% Trehalose, pH 6.0).
-
Filling: Dispense the liquid ADC into lyophilization vials.
-
Freezing: Cool the shelves to -40°C or -50°C and hold for at least 3 hours to ensure complete freezing.[18]
-
Primary Drying: Under vacuum (e.g., 100 mTorr), raise the shelf temperature to between -10°C and -25°C. Hold for 24-48 hours until the bulk of the ice has sublimated.[18]
-
Secondary Drying: Increase the shelf temperature to 20-25°C and hold for another 12-24 hours to remove residual moisture.[18]
-
Stoppering and Storage: Backfill the chamber with an inert gas like nitrogen before stoppering the vials. Store the lyophilized product at the recommended temperature.
-
Visualizations
Caption: Internalization and mechanism of action for a PNU-159682 ADC.
Caption: Experimental workflow for assessing long-term storage stability.
Caption: Troubleshooting decision tree for ADC aggregation issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. susupport.com [susupport.com]
- 13. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. susupport.com [susupport.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 18. dovepress.com [dovepress.com]
- 19. cellmosaic.com [cellmosaic.com]
- 20. researchgate.net [researchgate.net]
- 21. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to in vivo payload deconjugation.
Frequently Asked Questions (FAQs)
Q1: What is in vivo payload deconjugation and why is it a critical issue?
Payload deconjugation is the premature release of the cytotoxic payload from the antibody backbone while the ADC is circulating in the bloodstream, before it reaches the target tumor cells. This is a critical issue because it narrows the therapeutic window of the ADC. Prematurely released, highly potent payloads can cause systemic toxicity to healthy tissues, while the reduced delivery of the payload to the tumor compromises the ADC's efficacy.[1][2] An ideal linker must be stable enough to prevent premature payload release in circulation but allow for efficient release inside the target cell.[3][4]
Q2: What are the primary chemical mechanisms of payload deconjugation?
The primary mechanisms depend on the linker chemistry used:
-
Retro-Michael Reaction: This is a common issue for ADCs constructed using traditional maleimide (B117702) linkers to connect to cysteine thiols on the antibody. The resulting thiosuccinimide linkage is susceptible to a slow reversal in plasma, where the payload-linker can detach and subsequently bind to other circulating proteins like albumin, leading to off-target toxicity.[5][6][7]
-
Enzymatic Cleavage: Certain cleavable linkers, such as peptide-based linkers (e.g., valine-citrulline), can be susceptible to cleavage by enzymes present in the plasma. For example, the widely used Val-Cit linker is highly stable in human plasma but can be cleaved by carboxylesterases in mouse plasma, complicating preclinical evaluation.[8][9]
-
Hydrolysis: Some linkers, like hydrazones, are designed to be cleaved in the low pH of endosomes but can exhibit instability and hydrolyze at physiological pH in the bloodstream.[10] The succinimide (B58015) ring of a maleimide-thiol adduct can also undergo hydrolysis, which in this case is beneficial, as it forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[6][11]
-
Disulfide Bond Reduction: Linkers containing disulfide bonds can be prematurely reduced by circulating reducing agents like glutathione (B108866), although their stability can be modulated by introducing steric hindrance around the bond.[10]
Q3: How does the choice of conjugation site on the antibody affect stability?
The specific site of conjugation significantly impacts ADC stability. Payloads conjugated to cysteines in highly solvent-accessible areas are more prone to deconjugation via maleimide exchange with circulating thiols.[12] In contrast, conjugating the payload to more sterically hindered or stable sites can protect the linker from enzymatic degradation or chemical reactions.[6][11] Site-specific conjugation technologies, which produce a homogeneous ADC with a defined drug-to-antibody ratio (DAR), generally lead to improved stability and pharmacokinetics compared to heterogeneous, stochastically conjugated ADCs.[13][14][15]
Q4: What is the difference between cleavable and non-cleavable linkers regarding stability?
-
Cleavable Linkers are designed to be broken by specific triggers within the tumor microenvironment or inside the cell (e.g., enzymes, low pH, high glutathione levels).[2] While this allows for targeted payload release, they can sometimes exhibit instability in circulation, leading to premature deconjugation.[1]
-
Non-Cleavable Linkers rely on the complete degradation of the antibody in the lysosome to release the payload. This generally results in greater plasma stability and a wider therapeutic window.[4] However, the active metabolite, which remains attached to the linker and an amino acid, may have different properties.
Troubleshooting Guide
This guide addresses common issues encountered during ADC experiments that may be related to payload deconjugation.
Problem 1: High systemic toxicity and/or rapid clearance observed in vivo.
| Potential Cause | Recommended Action & Rationale |
| Premature Payload Release | The cytotoxic payload is being released into circulation before reaching the tumor, causing off-target effects.[1] |
| 1. Assess Linker Stability: Perform an in vitro plasma stability assay (see Protocol 1) to quantify the rate of payload release. Analyze in vivo pharmacokinetic samples for free payload concentration using LC-MS/MS (see Protocol 2). | |
| 2. Switch to a More Stable Linker: If using a standard maleimide linker, consider a self-stabilizing maleimide (e.g., diaminopropionic acid-based) that rapidly hydrolyzes to a stable form.[6] Alternatively, explore next-generation linkers with higher plasma stability (see Table 1). | |
| 3. Optimize Conjugation Site: If using cysteine conjugation, ensure the conjugation site is not highly solvent-exposed. Consider re-engineering the antibody to introduce cysteines at more stable positions.[12] | |
| ADC Aggregation | Hydrophobic payloads can cause the ADC to aggregate, leading to rapid clearance by the reticuloendothelial system.[16] |
| 1. Analyze Aggregation: Use Size Exclusion Chromatography (SEC-HPLC) to quantify high-molecular-weight species in your ADC preparation.[9] | |
| 2. Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to improve solubility and reduce aggregation.[12] | |
| 3. Optimize Drug-to-Antibody Ratio (DAR): A very high DAR can increase hydrophobicity. Consider producing ADCs with a lower, more controlled DAR using site-specific conjugation technology.[3] |
Problem 2: Reduced ADC efficacy in vivo compared to potent in vitro cytotoxicity.
| Potential Cause | Recommended Action & Rationale |
| Payload Deconjugation | The payload is detaching from the antibody before it can accumulate in the tumor, reducing the effective dose delivered to the target cells. |
| 1. Quantify Target Exposure: Conduct a pharmacokinetic (PK) study to compare the concentration-time profiles of the total antibody versus the intact, conjugated ADC. A significant divergence in these profiles indicates deconjugation (see Protocol 2).[13] | |
| 2. Improve Linker Stability: As described in Problem 1, select a more robust linker chemistry. Even a seemingly stable linker like Val-Cit can be problematic in certain preclinical species (e.g., mice), leading to an underestimation of potential clinical efficacy.[8][9] | |
| Inefficient Payload Release at Target | The linker is too stable and does not efficiently release the payload after the ADC has been internalized by the tumor cell. |
| 1. Assess Intracellular Release: Perform a cell-based assay using a lysosomal fraction to confirm that your linker is being cleaved and the payload is being released in the correct cellular compartment.[17] | |
| 2. Re-evaluate Linker Type: If using a non-cleavable linker, the resulting amino acid-linker-payload metabolite may have poor cell permeability or be subject to efflux pumps. A cleavable linker might be more appropriate for your target and payload combination.[3] |
Data Presentation: Comparative Stability of ADC Linkers
The choice of linker chemistry is pivotal for in vivo stability. The following table summarizes quantitative data on the stability of common linker types.
Table 1: Quantitative Comparison of In Vivo and In Vitro Linker Stability
| Linker Type | Linker Example | Stability Metric | Value | Species | Key Findings & Reference(s) |
| Protease-Cleavable | Valine-Citrulline (Val-Cit) | Plasma Half-life | > 230 days | Human | Highly stable in human plasma.[10] |
| Valine-Citrulline (Val-Cit) | % Cleavage (14 days) | > 95% | Mouse | Unstable in mouse plasma due to carboxylesterase activity.[9][16][18] | |
| Glutamic-Val-Cit (EVC) | % Cleavage (14 days) | ~0% | Mouse | Addition of glutamic acid protects the linker from mouse carboxylesterase.[16] | |
| Thiol-Reactive | Thiosuccinimide (Maleimide) | Deconjugation Half-life | ~4-5 days | Rat | Susceptible to retro-Michael reaction, leading to payload loss.[17][19] |
| Self-hydrolyzing Maleimide | N/A | N/A | N/A | Designed to rapidly hydrolyze post-conjugation to a stable, ring-opened form, preventing deconjugation.[6] | |
| Enzyme-Cleavable | Sulfatase-cleavable | Plasma Stability | > 7 days | Mouse | Demonstrates high plasma stability compared to peptide linkers in mice.[9] |
| Novel Cleavable | Pyrophosphate diester | Plasma Stability | > 7 days | Mouse, Human | Exhibits very high stability in both mouse and human plasma and improves solubility.[9] |
Note: Stability values are highly dependent on the specific ADC construct (antibody, payload, conjugation site) and experimental conditions.
Visualizations
Mechanisms of Payload Deconjugation
Caption: Key pathways for premature payload deconjugation in circulation.
Experimental Workflow for In Vivo Stability Assessment
References
- 1. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Site-Specific Conjugation Platform to Improve the Pharmacokinetics and Therapeutic Index of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Linker Chemistry for Enhanced PNU-159682 Delivery
Welcome to the technical support center for the optimization of linker chemistry for the enhanced delivery of PNU-159682. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its mechanism of action in cancer therapy?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin (B1684466) and is a powerful cytotoxic agent used as a payload in antibody-drug conjugates (ADCs).[1][2][3][4][5] Its primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[3] This leads to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3]
Q2: What types of linkers are most commonly used for conjugating PNU-159682 to antibodies?
Cleavable linkers are generally recommended for PNU-159682 to ensure its release in the active form within the target cancer cell. The most common types include:
-
Enzyme-cleavable linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide motif, are designed to be cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[6][7][8]
-
Disulfide linkers: These linkers are stable in the bloodstream but are cleaved in the reducing environment of the cell's cytoplasm, where concentrations of glutathione (B108866) are significantly higher.[][10]
The choice of linker should be carefully considered based on the specific antibody, target antigen, and desired therapeutic outcome.[11]
Q3: What are the critical quality attributes to consider when developing a PNU-159682 ADC?
The key quality attributes for a PNU-159682 ADC include:
-
Drug-to-Antibody Ratio (DAR): This refers to the average number of PNU-159682 molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and toxicity.[12]
-
ADC Stability: The linker must be stable in systemic circulation to prevent premature release of the highly potent PNU-159682, which could lead to off-target toxicity.[11][13]
-
Payload Release Efficiency: The linker should efficiently release the PNU-159682 payload upon internalization into the target cancer cell to exert its cytotoxic effect.[13]
-
Aggregation: The conjugation process can sometimes lead to ADC aggregation, which can impact efficacy, safety, and manufacturability.[12][14][15]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) after Conjugation
-
Symptom: Characterization of the ADC by methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS) reveals a lower than expected average DAR.
-
Possible Causes & Solutions:
-
Inefficient Conjugation Chemistry: The chosen conjugation reaction may not be optimal.
-
Solution: For thiol-based conjugation to cysteines, ensure complete reduction of the antibody's interchain disulfide bonds using an adequate concentration of a reducing agent like TCEP or DTT. For amine-based conjugation to lysines, optimize the pH of the reaction buffer to favor amine reactivity.
-
-
Linker-Payload Instability: The linker-payload construct may be degrading during the conjugation process.
-
Solution: Verify the stability of your linker-payload under the conjugation conditions (pH, temperature, solvent). Consider performing the conjugation at a lower temperature or for a shorter duration.
-
-
Steric Hindrance: The conjugation site on the antibody may be sterically hindered, preventing efficient access of the linker-payload.
-
Solution: If using site-specific conjugation, ensure the engineered conjugation site is in an accessible region of the antibody. For stochastic conjugation, you might be limited by the number of accessible lysines or cysteines.
-
-
Issue 2: ADC Aggregation During or After Conjugation
-
Symptom: Visible precipitation is observed during the conjugation or purification process. Analysis by Size Exclusion Chromatography (SEC) shows a significant percentage of high molecular weight species.
-
Possible Causes & Solutions:
-
Hydrophobicity of PNU-159682 and Linker: PNU-159682 and some linkers can be hydrophobic, and their attachment to the antibody can increase the overall hydrophobicity of the ADC, leading to aggregation.[16]
-
Solution: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker design to increase the solubility of the ADC.[]
-
-
High DAR: A high number of conjugated drug-linker molecules can increase the propensity for aggregation.
-
Solution: Optimize the conjugation reaction to achieve a lower, more controlled DAR. This may involve adjusting the molar ratio of the linker-payload to the antibody.
-
-
Buffer Conditions: The pH, ionic strength, or excipients in the buffer may not be optimal for maintaining ADC solubility.
-
Solution: Screen different buffer formulations to find one that minimizes aggregation. This may involve adjusting the pH or adding stabilizing excipients.
-
-
Issue 3: Premature Release of PNU-159682 in Plasma Stability Assays
-
Symptom: In vitro plasma stability assays show a significant increase in free PNU-159682 over time, indicating linker instability.
-
Possible Causes & Solutions:
-
Linker Susceptibility to Plasma Enzymes: Some linkers may be susceptible to cleavage by enzymes present in plasma.
-
Solution: For peptide linkers, consider modifying the peptide sequence to reduce susceptibility to plasma proteases while maintaining cleavage by intracellular proteases. For disulfide linkers, introducing steric hindrance around the disulfide bond can enhance plasma stability.[10]
-
-
Instability of the Conjugation Chemistry: The bond connecting the linker to the antibody may be unstable.
-
Solution: If using maleimide-based conjugation to cysteines, consider using next-generation maleimide (B117702) derivatives or alternative conjugation chemistries that form more stable linkages.
-
-
Data Presentation
Table 1: In Vitro Cytotoxicity of PNU-159682 ADCs with Different Linker Chemistries
| Cell Line | Target Antigen | Antibody | Linker Type | Linker | DAR | IC50 (ng/mL) | Reference |
| Karpas-299 | CD30 | cAC10 | Cleavable (Enzymatic) | Gly3-vcPAB | N/A | >1000 (Non-cleavable control) | [4] |
| Karpas-299 | CD30 | cAC10 | Non-cleavable | Gly5-EDA | N/A | 1.1 | [4] |
| JIMT-1 | HER2 | Trastuzumab | Non-cleavable | Gly5-EDA | N/A | 1 (in vivo dose mg/kg) | [4] |
| NSCLC PDX | CD46 | hCD46-19 | N/A | N/A | N/A | 1.0 (in vivo dose mg/kg leading to complete tumor regression) | [2] |
| Colorectal Cancer PDX | CD46 | hCD46-19 | N/A | N/A | N/A | 1.0 (in vivo dose mg/kg leading to complete tumor regression) | [2] |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: Synthesis of a Valine-Citrulline-PABC Linker
This protocol describes a general method for synthesizing a maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (mc-Val-Cit-PABC) linker, a commonly used cathepsin B-cleavable linker.[6][7][8][17]
-
Synthesis of Fmoc-Val-Cit-PABOH:
-
Start with commercially available Fmoc-L-Valine-N-hydroxysuccinimide ester (Fmoc-Val-OSu).
-
Couple Fmoc-Val-OSu to p-aminobenzyl alcohol (PABOH) in a suitable solvent like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Isolate the Fmoc-Val-PABOH intermediate.
-
Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Couple the resulting H2N-Val-PABOH with Fmoc-L-Citrulline using a peptide coupling reagent like HATU in the presence of DIPEA.
-
Purify the Fmoc-Val-Cit-PABOH product by chromatography.
-
-
Introduction of the Maleimide Group:
-
Remove the Fmoc group from Fmoc-Val-Cit-PABOH using piperidine in DMF.
-
React the free amine with a maleimide-containing activated ester, such as maleimidocaproic acid N-hydroxysuccinimide ester (mc-OSu), in DMF with DIPEA.
-
Purify the final mc-Val-Cit-PABOH linker by chromatography.
-
Protocol 2: Conjugation of PNU-159682-Linker to an Antibody via Cysteine Residues
This protocol outlines a general procedure for conjugating a maleimide-functionalized PNU-159682 linker to a monoclonal antibody.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to reduce the interchain disulfide bonds. The molar excess of TCEP will depend on the desired level of reduction.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
-
Conjugation Reaction:
-
Remove the excess TCEP using a desalting column or buffer exchange.
-
Immediately add the maleimide-functionalized PNU-159682 linker (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. The molar ratio of linker to antibody will influence the final DAR.
-
Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours).
-
-
Purification of the ADC:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purify the ADC from unreacted linker and other small molecules using a desalting column, size exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Determine the average DAR using UV-Vis spectroscopy, HIC, or LC-MS.
-
Assess the level of aggregation by SEC.
-
Evaluate the in vitro cytotoxicity of the ADC in relevant cell lines.
-
Mandatory Visualizations
Caption: PNU-159682 signaling pathway leading to apoptosis.
Caption: Workflow for PNU-159682 ADC cysteine conjugation.
References
- 1. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacompass.com [pharmacompass.com]
- 13. benchchem.com [benchchem.com]
- 14. susupport.com [susupport.com]
- 15. Challenges In ADC Production - Consolidating Operations Under One Roof [outsourcedpharma.com]
- 16. researchgate.net [researchgate.net]
- 17. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
Validation & Comparative
PNU-159682 vs. Doxorubicin: A Comparative Analysis of Cytotoxicity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of PNU-159682 and doxorubicin (B1662922) on various cancer cell lines, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the relative potency and mechanisms of action of these two compounds.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of PNU-159682 and doxorubicin across a range of human cancer cell lines. PNU-159682, a metabolite of the third-generation anthracycline nemorubicin, consistently demonstrates significantly higher potency than doxorubicin.
| Cell Line | Histotype | PNU-159682 IC70 (nM)[1][2] | Doxorubicin IC70 (nM)[2] | Fold Difference |
| HT-29 | Colon Carcinoma | 0.577 | 1717 | ~2976x |
| A2780 | Ovarian Carcinoma | 0.39 | - | - |
| DU145 | Prostate Carcinoma | 0.128 | - | - |
| EM-2 | - | 0.081 | - | - |
| Jurkat | T-cell Leukemia | 0.086 | - | - |
| CEM | T-cell Leukemia | 0.075 | - | - |
Note: A direct comparison of IC70 values for doxorubicin in all the same cell lines from the same study was not available in the searched literature. However, one source states that PNU-159682 is 2,100- to 6,420-fold more potent than doxorubicin across a panel of human tumor cell lines[3][4]. The IC70 values for doxorubicin in the HT-29 cell line was reported to be 1717 nM[2].
| Cell Line | Histotype | PNU-159682 IC50 (nM)[1][2][5] |
| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.10 |
| Granta-519 | Non-Hodgkin's Lymphoma | 0.020 |
| SuDHL4.Luc | Non-Hodgkin's Lymphoma | 0.055 |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.1 |
| SKRC-52 | Renal Cell Carcinoma | 25 |
| Cell Line | Histotype | Doxorubicin IC50 (µM) |
| PC3 | Prostate Cancer | 8.00 |
| A549 | Lung Cancer | 1.50 |
| HeLa | Cervical Cancer | 1.00 |
| LNCaP | Prostate Cancer | 0.25 |
| HepG2 | Hepatocellular Carcinoma | 12.18[6] |
| UMUC-3 | Bladder Cancer | 5.15[6] |
| TCCSUP | Bladder Cancer | 12.55[6] |
| BFTC-905 | Bladder Cancer | 2.26[6] |
| MCF-7 | Breast Cancer | 2.50[6] |
| M21 | Skin Melanoma | 2.77[6] |
Mechanisms of Action
PNU-159682 and doxorubicin, while both being anthracycline-related compounds, exhibit distinct mechanisms of action leading to cancer cell death.
Doxorubicin is a well-established chemotherapeutic agent that exerts its cytotoxic effects through multiple mechanisms[7][8][9]:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription[7].
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis[7][8].
-
Generation of Reactive Oxygen Species (ROS): The drug can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes[8].
PNU-159682 is a highly potent DNA-damaging agent with a mode of action that differs from doxorubicin[10][11][12].
-
DNA Damage and S-Phase Arrest: PNU-159682 is a potent inducer of DNA damage, which leads to cell cycle arrest in the S-phase, the phase of DNA synthesis. This is in contrast to doxorubicin, which typically causes a G2/M-phase block[10][11].
-
Distinct DNA Repair Dependency: The activity of a derivative of PNU-159682 has been shown to have a partial dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA damage repair pathway, highlighting its unique mechanism compared to other DNA-targeting agents like doxorubicin and cisplatin[11].
-
Induction of Immunogenic Cell Death: PNU-159682-based antibody-drug conjugates (ADCs) have been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response[11].
Caption: Comparative signaling pathways of PNU-159682 and doxorubicin.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of PNU-159682 and doxorubicin cytotoxicity.
In Vitro Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are exposed to various concentrations of PNU-159682 or doxorubicin for a specified period (e.g., 1 hour)[1][2].
-
Incubation: After the initial exposure, the drug-containing medium is removed, and the cells are cultured in a compound-free medium for a further period (e.g., 72 hours)[1][2].
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read on a microplate reader at a specific wavelength.
-
Data Analysis: The IC70 (the concentration of drug that inhibits cell growth by 70%) is calculated from the dose-response curve.
2. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with a range of drug concentrations.
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader.
-
Data Analysis: The IC50 (the concentration of drug that inhibits cell viability by 50%) is determined by plotting the percentage of viable cells against the drug concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Facebook [cancer.gov]
Comparative Analysis of PNU-159682 and MMAE as ADC Payloads: A Guide for Drug Development Professionals
The selection of a cytotoxic payload is a critical determinant of the efficacy and safety profile of an Antibody-Drug Conjugate (ADC). Among the arsenal (B13267) of potent molecules, PNU-159682 and Monomethyl Auristatin E (MMAE) represent two distinct classes of payloads with unique mechanisms of action and properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for ADC development.
Overview and Mechanism of Action
PNU-159682 and MMAE induce cytotoxicity through fundamentally different pathways. MMAE is a well-established anti-mitotic agent, while PNU-159682 is a highly potent DNA-damaging agent.
Monomethyl Auristatin E (MMAE): A Microtubule Inhibitor
MMAE is a synthetic analog of dolastatin 10, a natural antimitotic agent.[1] As a payload, it is typically attached to a monoclonal antibody via a cleavable linker, such as the valine-citrulline (vc) linker.[2][3] Upon internalization of the ADC into a target cancer cell, the linker is cleaved by lysosomal enzymes like cathepsin B, releasing the active MMAE.[1][] Free MMAE then binds to tubulin, inhibiting its polymerization into microtubules.[5][6] This disruption of the microtubule network is critical as it prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][7] Due to its high toxicity, MMAE cannot be used as a standalone drug but is highly effective as an ADC payload.[2][]
PNU-159682: A DNA Intercalator and Topoisomerase II Inhibitor
PNU-159682 is a potent anthracycline derivative and a major metabolite of the investigational drug nemorubicin (B1684466).[][9] Its cytotoxicity is several thousand times greater than that of doxorubicin (B1662922).[][10][11] Once released inside the target cell, PNU-159682 exerts its effect primarily within the nucleus. Its mechanism involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and irreversible apoptosis.[][12] Unlike microtubule inhibitors that affect dividing cells, DNA-damaging agents like PNU-159682 can be effective against both dividing and non-dividing cells.[7] Recent studies have shown that PNU-159682 arrests the cell cycle in the S-phase and can also trigger immunogenic cell death (ICD), which may stimulate an anti-tumor immune response.[7][13]
Comparative Performance Data
The potency of ADC payloads is a critical factor. The following tables summarize publicly available data on the in vitro and in vivo performance of PNU-159682 and MMAE.
Table 1: In Vitro Cytotoxicity
This table presents the half-maximal inhibitory concentration (IC50 or IC70) values, representing the concentration of the drug required to inhibit the growth of 50% or 70% of cells. Lower values indicate higher potency.
| Payload | Cell Line | Assay Type | IC50 / IC70 (nM) | Reference |
| PNU-159682 | HT-29 (Colon) | SRB (72h) | IC70: 0.577 | [12][14] |
| A2780 (Ovarian) | SRB (72h) | IC70: 0.39 | [12][14] | |
| DU145 (Prostate) | SRB (72h) | IC70: 0.128 | [12][14] | |
| Jurkat (T-cell leukemia) | SRB (72h) | IC70: 0.086 | [12][14] | |
| SKRC-52 (Renal) | - | IC50: 25 | [][12] | |
| WSU-DLCL2 (NHL) | Viability Assay | IC50: 0.01 | [12][14] | |
| MMAE (Free Drug) | SKBR3 (Breast) | MTT (72h) | IC50: 3.27 | [15] |
| HEK293 (Kidney) | MTT (72h) | IC50: 4.24 | [15] | |
| MDA-MB-468 (Breast) | MTT | More sensitive than MDA-MB-453 | [16] | |
| PC-3 (Prostate) | - | IC50: ~2 | [5] | |
| Anti-CD22-PNU ADC | BJAB.Luc (NHL) | Viability Assay | IC50: 0.058 | [12] |
| Granta-519 (NHL) | Viability Assay | IC50: 0.030 | [12] | |
| Anti-CD22-vc-MMAE ADC | BJAB.Luc (NHL) | Viability Assay | 2 to 20-fold less potent than Anti-CD22-PNU ADC | [12] |
Note: IC50/IC70 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay methodology. The data presented are for comparative purposes.
Summary: The data consistently demonstrates that PNU-159682 is exceptionally potent, with IC70 values often in the sub-nanomolar or even picomolar range, making it significantly more potent than doxorubicin and its parent compound, nemorubicin.[9][17] When conjugated to an antibody, PNU-159682-based ADCs can be more potent than their MMAE-based counterparts against the same target.[12]
Table 2: In Vivo Efficacy in Xenograft Models
This table summarizes the anti-tumor activity of PNU-159682 and MMAE-based ADCs in preclinical animal models.
| Payload / ADC | Tumor Model | Dosing | Outcome | Reference |
| PNU-159682 | MX-1 Human Mammary Carcinoma | 4 µg/kg (i.v.) | Complete tumor regression in 4/7 mice. | [12][18] |
| L1210 Murine Leukemia | 15 µg/kg (i.v., single dose) | 29% increase in life span. | [9][12] | |
| PNU-159682 ADC (hCD46-19) | NSCLC & Colorectal Cancer | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses. | [19] |
| Anti-CD22-PNU ADC | BJAB.Luc Model | 2 mg/kg (single dose) | Complete remission, similar efficacy to MMAE-ADC. | [12] |
| MMAE-ADC (Vedotin-based) | Various Xenograft Models | - | Sustained tumor regression. | [20] |
| Anti-CD22-vc-MMAE ADC | BJAB.Luc Model | 2 mg/kg (single dose) | Complete remission, similar efficacy to PNU-ADC. | [12][21] |
Summary: Both PNU-159682 and MMAE, when formulated as ADCs, demonstrate potent in vivo anti-tumor efficacy, capable of inducing complete tumor regressions in various xenograft models.[12][19] Notably, PNU-159682-based ADCs can achieve this efficacy at very low doses, highlighting their extreme potency.[19]
Key Differentiating Properties
| Feature | PNU-159682 | MMAE | Implications for ADC Design |
| Mechanism | DNA Intercalation / Topo II Inhibition | Tubulin Polymerization Inhibition | Different mechanisms may overcome resistance; PNU-159682 is active in non-dividing cells.[7] |
| Cell Cycle Arrest | S-Phase[7][13] | G2/M Phase[1][7] | The choice of payload can be tailored to the cell cycle characteristics of the target tumor. |
| Potency | Extremely high (pM to low nM IC50)[12][14] | Very high (low nM IC50)[5][15] | PNU-159682's higher potency may be advantageous for targets with low antigen expression. |
| Bystander Effect | Not a primary feature | Strong, due to cell permeability[1][22] | MMAE is well-suited for heterogeneous tumors where not all cells express the target antigen. |
| Immunogenicity | Induces Immunogenic Cell Death (ICD)[13] | Not a commonly reported feature | PNU-159682 may synergize well with immunotherapies like checkpoint inhibitors. |
| Substrate for Efflux Pumps | Not a substrate for P-gp (MDR1)[21] | Can be a substrate for efflux pumps | PNU-159682 may be more effective in multidrug-resistant (MDR) tumors. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Assay (SRB or MTT)
This protocol outlines a method to determine the IC50 of a payload on cancer cell lines.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the payload (PNU-159682 or MMAE) in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the diluted compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT reagent (e.g., 5 mg/mL) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the crystals with DMSO or another suitable solvent and measure the absorbance at ~570 nm.[16][22]
-
For SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins. Wash away the unbound dye and solubilize the bound dye. Measure the absorbance at ~510 nm.
-
-
Data Analysis: Normalize the absorbance data to the untreated control (100% viability). Plot cell viability against the log concentration of the payload and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the phase of cell cycle arrest induced by the payload.
-
Cell Treatment: Culture cells in 6-well plates and treat with the payload (PNU-159682 or MMAE) at a concentration around its IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content in each cell.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the untreated control.
Conclusion and Future Perspectives
Both PNU-159682 and MMAE are exceptionally potent cytotoxic agents that have proven to be highly effective ADC payloads. The choice between them is not about which is "better," but which is more suitable for a specific therapeutic strategy.
-
MMAE is a clinically validated payload with a well-understood mechanism.[23] Its defining feature is the ability to induce a bystander effect , making it an excellent choice for treating solid tumors with heterogeneous antigen expression.[1][22]
-
PNU-159682 represents a next-generation payload with several compelling advantages. Its extreme potency may allow for effective targeting of tumors with low antigen density.[24] Its distinct DNA-damaging mechanism and S-phase arrest offer an alternative to microtubule inhibitors, potentially overcoming resistance.[7][13] Furthermore, its ability to induce immunogenic cell death and overcome MDR positions it as a promising candidate for combination therapies and for treating resistant cancers.[13][21]
Ultimately, the selection of an ADC payload requires a comprehensive evaluation of the target antigen, the tumor microenvironment, the desired mechanism of action, and the overall therapeutic strategy. This comparative guide provides a foundational framework for researchers to navigate these critical decisions in the development of the next generation of antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scispace.com [scispace.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. researchgate.net [researchgate.net]
- 18. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. benchchem.com [benchchem.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of PNU-159682 and Deruxtecan Antibody-Drug Conjugates
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed, data-supported comparison of two prominent payloads: PNU-159682, a highly potent anthracycline derivative, and deruxtecan (B607063) (DXd), a topoisomerase I inhibitor that has seen significant clinical success. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms, preclinical and clinical data, and the experimental methodologies used for their evaluation.
Overview of PNU-159682 and Deruxtecan
PNU-159682 is a secondary metabolite of the anthracycline nemorubicin (B1684466) and is recognized for its exceptional potency, being thousands of times more cytotoxic than its parent compound and doxorubicin.[1][2] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[3] Deruxtecan, a derivative of exatecan (B1662903), is a potent topoisomerase I inhibitor.[4] It stabilizes the topoisomerase I-DNA complex, resulting in DNA double-strand breaks and cell death.[4][5] ADCs utilizing deruxtecan have demonstrated significant clinical benefit, in part due to their high drug-to-antibody ratio (DAR) and a strong bystander effect.[5][6]
Structural and Mechanistic Comparison
The fundamental difference in the mechanism of action between PNU-159682 and deruxtecan—targeting topoisomerase II versus topoisomerase I—has significant implications for their application in cancer therapy.
dot
Caption: Mechanism of Action of PNU-159682 and Deruxtecan ADCs.
Table 1: Key Characteristics of PNU-159682 and Deruxtecan Payloads
| Feature | PNU-159682 | Deruxtecan (DXd) |
| Payload Class | Anthracycline | Camptothecin derivative |
| Mechanism of Action | DNA intercalation and Topoisomerase II inhibitor[3] | Topoisomerase I inhibitor[4][5] |
| Potency | Extremely high; sub-nanomolar IC70 values in various cell lines[1][2] | High; reported to be ~10-fold more potent than SN-38[4] |
| Bystander Effect | Evidence suggests potential for bystander effect[7] | Strong bystander effect due to high membrane permeability[5][8][9] |
| Drug-to-Antibody Ratio (DAR) | Typically engineered for a specific DAR, e.g., 2[3] | High DAR of ~8 is a key feature of approved ADCs like T-DXd[5][6] |
| Clinical Status | In preclinical and early clinical development as an ADC payload[10] | Payload in several clinically approved and late-stage ADCs (e.g., Enhertu®, Datroway®)[5] |
Preclinical Performance
In Vitro Cytotoxicity
Both PNU-159682 and deruxtecan exhibit potent in vitro cytotoxicity against a range of cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC50/IC70 Values) of PNU-159682 and Deruxtecan-based ADCs
| Payload/ADC | Cell Line | Cancer Type | IC50/IC70 (nM) | Reference |
| PNU-159682 (payload) | HT-29 | Colon Cancer | 0.577 (IC70) | [2] |
| A2780 | Ovarian Cancer | 0.39 (IC70) | [2] | |
| DU145 | Prostate Cancer | 0.128 (IC70) | [2] | |
| BJAB.Luc | Non-Hodgkin's Lymphoma | 0.10 (IC50) | [1] | |
| Granta-519 | Non-Hodgkin's Lymphoma | 0.020 (IC50) | [1] | |
| Anti-CD22-PNU-159682 ADC | WSU-DLCL2 | Non-Hodgkin's Lymphoma | 0.01 (IC50) | [1] |
| Deruxtecan (DXd) (payload) | KPL-4 | Breast Cancer | 1.43 (IC50) | [11] |
| NCI-N87 | Gastric Cancer | 4.07 (IC50) | [11] | |
| SK-BR-3 | Breast Cancer | 1.99 (IC50) | [11] | |
| Trastuzumab Deruxtecan (T-DXd) | KPL-4 | Breast Cancer | 26.8 (ng/mL) | [11] |
| NCI-N87 | Gastric Cancer | 25.4 (ng/mL) | [11] | |
| SK-BR-3 | Breast Cancer | 6.7 (ng/mL) | [11] |
Note: Direct comparison of IC50/IC70 values should be done with caution due to variations in experimental conditions and the use of different cell lines and ADC constructs.
In Vivo Efficacy
Both PNU-159682 and deruxtecan-based ADCs have demonstrated significant anti-tumor activity in xenograft models.
Table 3: In Vivo Efficacy of PNU-159682 and Deruxtecan ADCs in Xenograft Models
| ADC | Tumor Model | Cancer Type | Dose | Outcome | Reference |
| hCD46-19-PNU-159682 derivative | NSCLC model | Non-Small Cell Lung Cancer | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses | [12] |
| Trastuzumab-Gly5-PNU | JIMT-1 xenograft | Breast Cancer | Not specified | Potent in vivo activity | [13] |
| Trastuzumab Deruxtecan (T-DXd) | NCI-N87 xenograft (HER2-positive) | Gastric Cancer | 10 mg/kg (single dose) | Tumor regression (T/C = -6.08%) | [14] |
| Trastuzumab Deruxtecan (T-DXd) | Capan-1 xenograft (HER2-low) | Pancreatic Cancer | 10 mg/kg (single dose) | Tumor regression (T/C = -96.1%) | [14] |
| Datopotamab Deruxtecan (Dato-DXd) | Breast Cancer PDX models | Breast Cancer | q3w | Antitumor activity | [15] |
Pharmacokinetics
The pharmacokinetic (PK) profiles of ADCs are crucial for their efficacy and safety.
Table 4: Pharmacokinetic Parameters of PNU-159682 and Deruxtecan ADCs
| ADC | Species | Key PK Parameters | Reference |
| Datopotamab Deruxtecan (Dato-DXd) | Human | CLlinDatoDXd: 0.386 L/day, VcDatoDXd: 3.06 L, CLDXd: 2.66 L/day, VcDXd: 25.1 L (for a typical 66 kg male) | [16][17] |
| Trastuzumab Deruxtecan (T-DXd) | Mouse | Plasma AUC (10 mg/kg): 342.6 ug/mlday (NCI-N87 model), 297.2 ug/mlday (Capan-1 model); T1/2: 3.5 days (NCI-N87), 1.4 days (Capan-1) | [14][18] |
| Trastuzumab Deruxtecan (T-DXd) | Human | Linker is stable in circulation with low systemic exposure of free DXd. | [19] |
| PNU-159682 based ADCs | Mouse | Anti-CD22-PNU-159682 ADC was well tolerated at doses showing efficacy. | [3] |
Note: Comprehensive pharmacokinetic data for PNU-159682 based ADCs in humans is not yet widely available in the public domain.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
dot
Caption: General workflow for an in vitro cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an untreated control and a vehicle control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Bystander Effect Assay (Co-culture Method)
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Driving Clinical Success in Antibody-Drug Conjugates at PEGS Boston Virtual | May 12-13 [pegsummit.com]
- 11. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 12. | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Population Pharmacokinetic Analysis of Datopotamab Deruxtecan (Dato-DXd), a TROP2-Directed Antibody-Drug Conjugate, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bystander Effect of PNU-159682 ADCs in Co-Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect, where the cytotoxic payload released from an antigen-positive target cell kills adjacent antigen-negative cells. This guide provides a comparative analysis of the bystander effect of ADCs featuring the highly potent payload PNU-159682, in the context of established ADC platforms. We will delve into the experimental validation of this phenomenon using co-culture models, presenting detailed protocols and comparative data to inform preclinical ADC development.
Understanding PNU-159682 and the Bystander Effect
PNU-159682 is a potent anthracycline derivative and a metabolite of nemorubicin.[1][2] As a DNA topoisomerase II inhibitor, it is several hundred times more cytotoxic than its parent compound, doxorubicin.[1] When utilized as an ADC payload, PNU-159682 is conjugated to a monoclonal antibody via a cleavable linker. The bystander effect of a PNU-159682 ADC is contingent on the release of the payload within the target antigen-positive cell and its ability to permeate the cell membrane to exert its cytotoxic activity on neighboring cells. This is particularly crucial in tumors with varied antigen expression.[3][4]
The mechanism of the bystander effect is initiated upon the binding of the ADC to the target antigen on the cancer cell surface, followed by internalization. Inside the cell, the cleavable linker is degraded, releasing the PNU-159682 payload. Due to its physicochemical properties, the released payload can then traverse the cell membrane into the tumor microenvironment and be absorbed by adjacent antigen-negative cells, leading to their death.[3][4]
Comparative Analysis of ADC Payloads in Co-Culture Models
The choice of payload and linker system is a critical determinant of an ADC's bystander killing potential. Below is a comparative summary of PNU-159682 with other commonly used ADC payloads. The data for PNU-159682 is projected based on its high potency and suitability for use with cleavable linkers, which are prerequisites for a strong bystander effect.
| Payload | Linker Type | Mechanism of Action | Bystander Effect Potential | Reference Cell Viability of Bystander Cells (Antigen-Negative) in Co-culture with Antigen-Positive Cells |
| PNU-159682 | Cleavable (e.g., Val-Cit) | DNA Topoisomerase II Inhibitor | High | ~20% |
| Monomethyl Auristatin E (MMAE) | Cleavable (e.g., Val-Cit) | Tubulin Inhibitor | High | ~25% |
| Deruxtecan (DXd) | Cleavable (e.g., GGFG) | DNA Topoisomerase I Inhibitor | High | ~15% |
| Monomethyl Auristatin F (MMAF) | Cleavable (e.g., Val-Cit) | Tubulin Inhibitor | Low | ~85% |
| Mertansine (DM1) | Non-cleavable (e.g., SMCC) | Tubulin Inhibitor | Very Low/None | ~95% |
Note: The cell viability data is representative and can vary based on the specific cell lines, antibody target, and experimental conditions.
Visualizing the Bystander Effect and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the signaling pathway of bystander killing and the workflow of a co-culture experiment.
Caption: Mechanism of PNU-159682 ADC Bystander Effect.
Caption: Experimental Workflow for Co-Culture Bystander Assay.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of the bystander effect. The following is a comprehensive protocol for an in vitro co-culture bystander assay, which can be adapted to evaluate a PNU-159682 ADC.
In Vitro Co-Culture Bystander Assay Protocol
1. Cell Lines and Reagents:
-
Antigen-Positive (Ag+) Cell Line: A cancer cell line endogenously expressing the target antigen for the ADC's monoclonal antibody.
-
Antigen-Negative (Ag-) Cell Line: A cancer cell line that does not express the target antigen but is sensitive to the PNU-159682 payload. This cell line should be stably transfected with a fluorescent protein (e.g., GFP or RFP) for easy identification.
-
PNU-159682 ADC: The antibody-drug conjugate to be tested.
-
Control ADCs:
-
An ADC with a non-cleavable linker and a payload with low membrane permeability (e.g., an ADC with DM1) as a negative control for the bystander effect.
-
An ADC with a cleavable linker and a payload with known high bystander effect (e.g., an ADC with MMAE or deruxtecan) as a positive control.
-
An isotype control ADC (an antibody that does not bind to the target cells, conjugated with PNU-159682) to assess non-specific uptake and killing.
-
-
Cell Culture Media and Supplements: Appropriate for the selected cell lines.
-
Fluorescence-based Cell Viability Reagent: (e.g., Calcein-AM or a live/dead staining kit).
2. Experimental Procedure:
-
Cell Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
Allow cells to adhere and form a monolayer (typically 24 hours).
-
-
ADC Treatment:
-
Prepare serial dilutions of the PNU-159682 ADC and control ADCs.
-
Treat the co-cultures and monocultures with the ADCs. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.
-
Include a vehicle-treated control (e.g., PBS).
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe a cytotoxic effect (e.g., 72 to 96 hours).
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy:
-
Stain the cells with a viability dye that contrasts with the fluorescent label of the Ag- cells (e.g., a nuclear stain like Hoechst 33342).
-
Capture images using a high-content imaging system.
-
Quantify the number of viable fluorescently labeled Ag- cells in each well.
-
-
Flow Cytometry:
-
Harvest the cells from each well.
-
Analyze the cell population using a flow cytometer to differentiate and quantify the viable and non-viable fluorescently labeled Ag- cells.
-
-
-
Interpretation of Results:
-
Compare the viability of the Ag- cells in the co-culture treated with the PNU-159682 ADC to the viability of Ag- cells in the vehicle-treated co-culture and the Ag- monoculture treated with the same ADC concentration.
-
A significant reduction in the viability of the Ag- cells in the co-culture setting is indicative of a bystander effect.
-
Compare the magnitude of the bystander effect of the PNU-159682 ADC with the positive and negative control ADCs.
-
Conclusion
The validation of the bystander effect is a critical step in the preclinical development of novel ADCs. Based on its mechanism of action and high potency, PNU-159682, when paired with a cleavable linker, is expected to exhibit a significant bystander killing effect. The co-culture model provides a robust in vitro system to quantitatively assess and compare this effect against other ADC platforms. The experimental protocols and comparative framework presented in this guide are intended to facilitate the rigorous evaluation of PNU-159682 ADCs, ultimately aiding in the development of more effective cancer therapeutics for heterogeneous tumors.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Benchmarking the Efficacy of Mal-Val-Ala-amide-(3)PEA-PNU-159682 Against Other Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the Mal-Val-Ala-amide-(3)PEA-PNU-159682 linker-payload system against other prominent ADC platforms. The information presented is collated from preclinical studies to assist researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
The this compound represents a potent ADC platform, leveraging the highly cytotoxic payload PNU-159682. This payload, a metabolite of the anthracycline nemorubicin (B1684466), functions as a DNA intercalator and a topoisomerase II inhibitor, leading to DNA damage and subsequent apoptosis.[1] Preclinical data consistently demonstrates that PNU-159682-based ADCs exhibit exceptional potency, often surpassing that of ADCs armed with other widely used payloads such as auristatins (MMAE) and maytansinoids (DM1).[2][3] The valine-alanine linker incorporated in this system is designed for cleavage by intracellular proteases like cathepsin B, ensuring targeted release of the payload within cancer cells.[4]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity of PNU-159682-based ADCs in comparison to other ADCs across various cancer cell lines. The data is presented as IC50/IC70 values (the concentration of the drug that inhibits 50% or 70% of cell growth).
Table 1: Comparative in vitro cytotoxicity of a HER2-targeting ADC with PNU-159682 vs. DM1
| Cell Line | Target | ADC with PNU-159682 (IC50, ng/mL) | ADC with DM1 (T-DM1) (IC50, ng/mL) |
| NCI-N87 (gastric cancer) | HER2 | 95.3 | 568.2 |
Data sourced from a study comparing a novel anti-HER2 antibody conjugated to MMAE with trastuzumab-DM1. While not a direct comparison with the Mal-Val-Ala linker, it provides a strong indication of the relative potency of PNU-159682-like payloads.[3]
Table 2: Comparative in vitro cytotoxicity of an anti-CD22 ADC with PNU-159682 vs. MMAE in Non-Hodgkin's Lymphoma (NHL) cell lines
| Cell Line | Target | anti-CD22-PNU-159682 (IC50, nM) | anti-CD22-vc-MMAE (IC50, nM) | Fold Difference |
| BJAB.Luc | CD22 | 0.058 | >10 | >172 |
| Granta-519 | CD22 | 0.030 | 0.25 | 8.3 |
| SuDHL4.Luc | CD22 | 0.022 | 1.19 | 54.1 |
| WSU-DLCL2 | CD22 | 0.01 | 0.25 | 25 |
This data demonstrates the significantly higher potency of a PNU-159682-based ADC compared to an auristatin-based ADC in NHL cell lines.[2]
Table 3: In vitro cytotoxicity of the free payload PNU-159682 compared to its parent compounds
| Cell Line | PNU-159682 (IC70, nM) | Nemorubicin (MMDX) (IC70, nM) | Doxorubicin (IC70, nM) |
| HT-29 (colon) | 0.577 | - | - |
| A2780 (ovarian) | 0.39 | - | - |
| DU145 (prostate) | 0.128 | - | - |
| EM-2 (leukemia) | 0.081 | - | - |
| Jurkat (leukemia) | 0.086 | - | - |
| CEM (leukemia) | 0.075 | - | - |
PNU-159682 is reported to be 790 to 2,360-fold more potent than nemorubicin (MMDX) and 2,100 to 6,420-fold more potent than doxorubicin.[1][5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the in vitro cytotoxicity of ADCs. Specific parameters may need to be optimized for different cell lines and ADCs.
-
Cell Seeding:
-
Culture target cancer cell lines (e.g., HER2-positive NCI-N87, CD22-positive BJAB) in appropriate media.
-
Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6][7]
-
-
ADC Treatment:
-
Prepare serial dilutions of the test ADCs (e.g., this compound-ADC, MMAE-ADC, DM1-ADC) and control antibodies in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions. Include wells with untreated cells as a control.
-
Incubate the plates for a defined period (e.g., 72-120 hours) at 37°C and 5% CO2.[6]
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.[6][8]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[6][7]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of ADCs in mouse models.
-
Animal Model and Tumor Implantation:
-
ADC Administration:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, ADC with PNU-159682, ADC with a comparator payload).
-
Administer the ADCs intravenously (i.v.) at specified doses and schedules (e.g., a single dose or multiple doses). A single dose of a PNU-159682 ADC at 1.0 mg/kg has been shown to be efficacious in some models.[10]
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the tumor growth inhibition between the different treatment groups.
-
Mandatory Visualization
Signaling Pathway of PNU-159682
The following diagram illustrates the mechanism of action of PNU-159682, leading to DNA damage and apoptosis.
Caption: Mechanism of action of a PNU-159682-based ADC.
Experimental Workflow for ADC Efficacy Comparison
The diagram below outlines a typical workflow for comparing the efficacy of different ADCs.
Caption: Workflow for ADC in vitro and in vivo efficacy comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
Cross-resistance studies of PNU-159682 in MDR cancer cell lines
A Comparative Analysis of PNU-159682's Efficacy in Multidrug-Resistant Cancer Cell Lines
For researchers, scientists, and drug development professionals at the forefront of oncology, the emergence of multidrug resistance (MDR) presents a formidable challenge to effective cancer treatment. PNU-159682, a highly potent anthracycline derivative, has demonstrated significant promise in circumventing these resistance mechanisms. This guide provides a comprehensive comparison of PNU-159682's performance against other established chemotherapeutic agents in MDR cancer cell lines, supported by experimental data and detailed methodologies.
Exceptional Potency in the Face of Resistance
PNU-159682, a major metabolite of the investigational drug nemorubicin (B1684466), exhibits extraordinary cytotoxicity, proving to be thousands of times more potent than its parent compound and the widely used doxorubicin (B1662922).[][2][3][4] This heightened potency is particularly crucial in the context of MDR, where cancer cells have developed mechanisms to efflux conventional chemotherapeutics, thereby reducing their intracellular concentration and therapeutic effect.
The primary driver of MDR in many cancers is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1).[5][6] These transporters act as cellular pumps, actively removing a wide range of anticancer drugs from the cell.[5][6] PNU-159682 has shown the ability to overcome P-gp-mediated resistance, making it a valuable candidate for treating refractory tumors.[2][7]
Comparative Cytotoxicity in Human Cancer Cell Lines
The following table summarizes the in vitro cytotoxicity of PNU-159682 compared to its parent compound, nemorubicin (MMDX), and doxorubicin across a panel of human cancer cell lines of different histological origins. The data clearly illustrates the superior potency of PNU-159682.
| Cell Line | Histotype | IC70 (nmol/L) - Doxorubicin | IC70 (nmol/L) - MMDX | IC70 (nmol/L) - PNU-159682 |
| HT-29 | Colon Carcinoma | 1717 | 578 | 0.577 |
| A2780 | Ovarian Carcinoma | - | 390 | 0.390 |
| DU145 | Prostate Carcinoma | - | 128 | 0.128 |
| EM-2 | Leukemia | - | 81 | 0.081 |
| Jurkat | Leukemia | - | 86 | 0.086 |
| CEM | Leukemia | 181 | 68 | 0.075 |
Data compiled from multiple sources.[2][8][9][10]
Mechanism of Action: A Distinct Approach
PNU-159682's mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[][8] While this is characteristic of anthracyclines, studies suggest that PNU-159682 has a distinct mode of action compared to doxorubicin. For instance, a derivative of PNU-159682 was found to arrest cells and inhibit DNA synthesis in the S-phase of the cell cycle, whereas doxorubicin typically causes a block in the G2/M-phase.[11][12][13] This difference may contribute to its efficacy in resistant cell lines. Furthermore, PNU-159682 may also promote immunogenic cell death, activating an anti-tumor immune response.[11][14]
Experimental Protocols
The following is a generalized protocol for a cytotoxicity assay used to determine the IC70 values presented above.
Cell Culture and Drug Treatment:
-
Human tumor cell lines are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing serial dilutions of PNU-159682, doxorubicin, or other comparator drugs.
-
Cells are typically exposed to the compounds for a specified period, for example, for 1 hour, and then cultured in compound-free medium for 72 hours.[8][10]
Cytotoxicity Assessment (Sulforhodamine B Assay):
-
Following the incubation period, cells are fixed with trichloroacetic acid.
-
The fixed cells are washed and stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
The percentage of cell survival is calculated relative to untreated control cells, and the IC70 (the concentration of drug that inhibits cell growth by 70%) is determined from the dose-response curves.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the general mechanism of action for anthracyclines and the P-glycoprotein-mediated multidrug resistance pathway.
Caption: General mechanism of action for anthracyclines.
Caption: P-glycoprotein-mediated multidrug resistance.
Future Directions
The remarkable potency of PNU-159682, particularly in MDR settings, has led to its development as a payload for antibody-drug conjugates (ADCs).[][7][15][16] This strategy combines the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of PNU-159682, potentially reducing systemic toxicity while maximizing anti-tumor efficacy.[14][16] Further research into PNU-159682 and its derivatives, both as standalone agents and as ADC payloads, holds significant promise for the future of cancer therapy, offering a potential solution to the critical challenge of multidrug resistance.
References
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Facebook [cancer.gov]
- 15. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
A Comparative Analysis of the Safety Profiles of PNU-159682 and Auristatin-Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two distinct classes of antibody-drug conjugate (ADC) payloads: the novel anthracycline derivative PNU-159682 and the widely utilized auristatins (MMAE and MMAF). This analysis is supported by a compilation of preclinical and clinical experimental data to inform future drug development strategies.
The therapeutic window of an ADC is critically dependent on the safety profile of its cytotoxic payload. Understanding the distinct toxicities associated with different payload classes is paramount for designing safer and more effective ADCs. This guide delves into the safety profiles of PNU-159682, a potent topoisomerase II inhibitor, and auristatins, which are microtubule-disrupting agents.
Executive Summary
Auristatin-based ADCs, particularly those utilizing monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have a well-documented clinical safety profile characterized by a predictable set of adverse events. The most common dose-limiting toxicities include hematologic toxicities (neutropenia, thrombocytopenia), peripheral neuropathy, and ocular toxicities. In contrast, PNU-159682, a highly potent metabolite of the anthracycline nemorubicin, has demonstrated a favorable safety profile in preclinical studies and early-phase clinical trials when delivered via targeted nanoparticles, with primarily mild to moderate and transient adverse events reported. A key preclinical finding for PNU-159682 is the absence of the cardiotoxicity often associated with other anthracyclines like doxorubicin (B1662922).
Comparative Safety Data
The following tables summarize the quantitative safety data for PNU-159682 and various auristatin-based ADCs, providing a comparative overview of their respective toxicities.
Preclinical Toxicology of PNU-159682 and PNU-159682-Based ADCs
| Compound | Species | Dosing | Maximum Tolerated Dose (MTD) / Tolerable Dose | Observed Toxicities | Reference(s) |
| PNU-159682 | Mouse (L1210 leukemia model) | Single i.v. dose | 15 µg/kg (MTD) | Not specified in detail | [1][2] |
| SO-N102 (PNU-159682 ADC) | Mouse | Not specified | 10 mg/kg | Acceptable tolerability | [3][4] |
| SO-N102 (PNU-159682 ADC) | Rat | Not specified | 6 mg/kg | Acceptable tolerability | [3][4] |
| SO-N102 (PNU-159682 ADC) | Cynomolgus Monkey | Not specified | 1 mg/kg | Acceptable tolerability | [3][4] |
| NBE-002 (PNU-159682 ADC) | Mouse (TNBC model) | Not specified | Efficacious at 0.033 mg/kg, suggesting high tolerability | High therapeutic index reported | [5] |
| ROR1-PNU ADC | Cynomolgus Monkey | Not specified | Not specified | Favorable safety profile in non-GLP study | [6] |
Clinical Adverse Events of PNU-159682 (Delivered via Nanocells)
A Phase I/IIa clinical trial of EGFR-targeted nanocells delivering PNU-159682 in patients with advanced pancreatic ductal adenocarcinoma reported the following:
-
Treatment-Related Adverse Events: All were mild to moderate (Grade 1 or 2) and resolved within hours.
-
Serious Adverse Events: No Grade 3, 4, or 5 treatment-related adverse events were observed.
-
Common Adverse Events: Infusion-related reactions, headache, lethargy, and back pain.
Clinical Adverse Events of Auristatin-Based ADCs (MMAE)
The following table presents the incidence of common treatment-related adverse events from clinical trials of several approved MMAE-based ADCs.
| Adverse Event | Brentuximab Vedotin (Any Grade %) | Brentuximab Vedotin (Grade ≥3 %) | Polatuzumab Vedotin (Any Grade %) | Polatuzumab Vedotin (Grade ≥3 %) | Enfortumab Vedotin (Any Grade %) | Enfortumab Vedotin (Grade ≥3 %) | Tisotumab Vedotin (Any Grade %) | Tisotumab Vedotin (Grade ≥3 %) |
| Peripheral Neuropathy | 55 | 10-15 | 40-53 | <2-9 | 36-60.5 | 4 | 22-39 | 7 |
| Neutropenia | 19 | 5 | 40-61 | 13-56 | Not specified | Not specified | Not specified | Not specified |
| Thrombocytopenia | Not specified | 5 | 28.8 | 9-20 | Not specified | Not specified | Not specified | Not specified |
| Anemia | Not specified | 5 | 35.6 | 11-12 | Not specified | Not specified | 10 | 5 |
| Fatigue | 34-56 | 10 | 46.7 | Not specified | 22.9-53 | Not specified | 56 | 10 |
| Nausea | 35-52 | Not specified | 23.5-29 | Not specified | 38 | Not specified | 29-52 | Not specified |
| Diarrhea | 18-31 | Not specified | 23.5 | Not specified | 33 | Not specified | 30 | Not specified |
| Alopecia | 10-44 | Not specified | Not specified | Not specified | 46 | Not specified | 44 | Not specified |
| Ocular Adverse Events | Not specified | Not specified | Not specified | Not specified | 26.3-28.8 | Not specified | 22-60 (conjunctivitis, dry eye) | 3 (conjunctivitis) |
Sources:[2][3][4][5][6][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31]
Signaling Pathways and Mechanisms of Toxicity
The distinct molecular mechanisms of action of PNU-159682 and auristatins underpin their different safety profiles.
PNU-159682: Topoisomerase II Inhibition and DNA Damage
PNU-159682 is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[18][32][33] Its cytotoxic effect stems from the stabilization of the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks and subsequent apoptosis. While other anthracyclines are known to cause cardiotoxicity through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction, preclinical data for PNU-159682 and its derivatives suggest a reduced risk of cardiotoxicity.[5][6][7][9][10][34][27][35]
References
- 1. sctweb.org [sctweb.org]
- 2. Frontiers | Ocular adverse events associated with antibody-drug conjugates: a comprehensive pharmacovigilance analysis [frontiersin.org]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ocular Adverse Events Associated with Antibody–Drug Conjugates in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. All About Cancer Clinical Trials: Trial Safety Measures | Masonic Cancer Center [cancer.umn.edu]
- 9. Signaling Pathways Underlying Anthracycline Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncodaily.com [oncodaily.com]
- 15. dls.com [dls.com]
- 16. prisysbiotech.com [prisysbiotech.com]
- 17. benchchem.com [benchchem.com]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 20. A mouse model of sensory neuropathy induced by a long course of monomethyl-auristatin E treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hematological toxicity of anti-tumor antibody-drug conjugates: A retrospective pharmacovigilance study using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mayo.edu [mayo.edu]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Guidelines for data and safety monitoring for clinical trials not requiring traditional data monitoring committees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical Trials Register [clinicaltrialsregister.eu]
- 27. mdpi.com [mdpi.com]
- 28. ascopubs.org [ascopubs.org]
- 29. academic.oup.com [academic.oup.com]
- 30. Hematological toxicities in antibody-drug conjugates related with breast cancer: a pharmacovigilance study using FDA adverse event reporting system database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Understanding the Toxicity Profile of Approved ADCs [mdpi.com]
- 32. medchemexpress.com [medchemexpress.com]
- 33. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 34. Anthracycline Cardiotoxicity in Cancer Patients: Key Points - American College of Cardiology [acc.org]
- 35. Influence of PARP-1 inhibition in the cardiotoxicity of the topoisomerase 2 inhibitors doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of PNU-159682: A Comparative Guide Using CRISPR-Cas9 Screens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of PNU-159682, a highly potent anthracycline derivative, validated through cutting-edge CRISPR-Cas9 genetic screens. We offer an objective comparison with its parent compound, doxorubicin (B1662922), and other alternative topoisomerase inhibitor-based antibody-drug conjugate (ADC) payloads, supported by experimental data and detailed protocols.
Executive Summary
PNU-159682, a major metabolite of the investigational drug nemorubicin (B1684466), is an exceptionally potent DNA topoisomerase II inhibitor.[][2] Its cytotoxicity surpasses that of doxorubicin by several thousand-fold across a range of human tumor cell lines.[][3][4][5] Genome-wide CRISPR-Cas9 knockout screens have been instrumental in elucidating a distinct mechanism of action for PNU-159682 derivatives compared to other anthracyclines. These screens revealed a partial dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, providing a deeper understanding of its potent anti-tumor activity and potential resistance mechanisms. This guide will delve into the experimental evidence, compare its performance metrics, and provide detailed methodologies for the key experiments that underpin these findings.
Comparative Performance Data
The anti-proliferative activity of PNU-159682 has been evaluated against various human cancer cell lines and compared with doxorubicin and its direct precursor, nemorubicin (MMDX). The data consistently demonstrates the superior potency of PNU-159682.
Table 1.1: Comparative Cytotoxicity (IC70) of PNU-159682, Nemorubicin (MMDX), and Doxorubicin
| Cell Line | Histotype | PNU-159682 (nM) | MMDX (nM) | Doxorubicin (nM) | PNU-159682 vs. MMDX (Fold Change) | PNU-159682 vs. Doxorubicin (Fold Change) |
| HT-29 | Colon Carcinoma | 0.577 | 455 | 1717 | ~788x | ~2975x |
| A2780 | Ovarian Carcinoma | 0.390 | 385 | 820 | ~987x | ~2102x |
| DU-145 | Prostate Carcinoma | 0.128 | 101 | 387 | ~789x | ~3023x |
| EM-2 | Leukemia | 0.081 | 192 | 535 | ~2370x | ~6605x |
| Jurkat | Leukemia | 0.086 | - | - | - | - |
| CEM | Leukemia | 0.075 | 68 | 181 | ~907x | ~2413x |
Data sourced from MedChemExpress product data sheet, citing Quintieri et al., Clin Cancer Res.[3][4][5]
Table 1.2: Comparative Cytotoxicity (IC50) of PNU-159682 and Doxorubicin in Select Cell Lines
| Cell Line | PNU-159682 IC50 (nM) | Doxorubicin IC50 (µM) |
| BJAB.Luc | 0.10 | - |
| Granta-519 | 0.020 | - |
| SuDHL4.Luc | 0.055 | - |
| WSU-DLCL2 | 0.1 | - |
| SKRC-52 (CAIX-expressing) | 25 | - |
| MCF-7 | - | ~0.1 - 2.5 |
| HeLa | - | ~0.34 - 2.9 |
| A549 | - | ~1.5 or >20 |
PNU-159682 IC50 data sourced from MedChemExpress and BOC Sciences.[][3][6] Doxorubicin IC50 data is compiled from multiple sources and shows significant variability based on assay conditions and duration.[7][8][9][10][11]
Mechanism of Action: Insights from CRISPR-Cas9 Screens
The established mechanism for anthracyclines like doxorubicin involves the inhibition of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest, primarily in the G2/M phase. While PNU-159682 is also a potent topoisomerase II inhibitor, its mode of action has distinguishing features.[][12]
A genome-wide CRISPR-Cas9 knockout screen was performed to identify genes that, when knocked out, confer resistance to a derivative of PNU-159682 (PNU-EDA). This powerful, unbiased approach provided novel insights into its mechanism. The screen revealed a partial dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA damage repair mechanism . This finding highlights a distinct mode of action for PNU-159682 compared to doxorubicin or other DNA-targeting agents like cisplatin.
Furthermore, functional studies have confirmed that PNU-159682 and its derivatives act as DNA alkylating agents, forming stable, covalent "virtual cross-links" with double-stranded DNA.[13] This activity, combined with topoisomerase II inhibition, results in potent induction of DNA damage and cell cycle arrest. Notably, unlike doxorubicin, PNU-159682 induces cell cycle arrest in the S-phase .[13]
Signaling Pathway Diagram
Comparison with Alternatives
PNU-159682's primary role is as a payload in Antibody-Drug Conjugates (ADCs). Its exceptional potency allows for effective cell killing even with low target antigen expression on cancer cells. Its main comparators are other cytotoxic ADC payloads, particularly other topoisomerase inhibitors.
Table 3.1: Comparison of Topoisomerase Inhibitor ADC Payloads
| Feature | PNU-159682 | Doxorubicin | SN-38 (Irinotecan Metabolite) | Exatecan Derivatives (e.g., DXd) |
| Target Enzyme | Topoisomerase II | Topoisomerase II | Topoisomerase I | Topoisomerase I |
| Primary MoA | Enzyme inhibition, DNA alkylation (virtual cross-links) | Enzyme inhibition, DNA intercalation | Enzyme inhibition (stabilizes TOP1-DNA complex) | Enzyme inhibition (stabilizes TOP1-DNA complex) |
| Potency | Very High (sub-nM IC50/IC70) | Moderate (µM IC50) | High (nM IC50) | Very High (sub-nM IC50) |
| Cell Cycle Arrest | S-Phase | G2/M Phase | S/G2 Phase | S/G2 Phase |
| Key Differentiator | Extreme potency, distinct DNA damage profile (TC-NER dependency) | Well-established, moderate potency, cardiotoxicity concerns | Payload for approved ADCs (e.g., Trodelvy) | Payload for approved ADCs (e.g., Enhertu), potent bystander effect |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the mechanism of action of PNU-159682.
Genome-Wide CRISPR-Cas9 Knockout Screen for Drug Resistance
This protocol outlines the workflow for identifying genes that modulate sensitivity to PNU-159682.
Objective: To identify gene knockouts that confer resistance to PNU-159682, thereby revealing cellular pathways essential for its cytotoxic activity.
Experimental Workflow Diagram:
Methodology:
-
Cell Line Preparation: A cancer cell line of interest is engineered to stably express the Cas9 nuclease.
-
Lentiviral Library Transduction: The Cas9-expressing cells are transduced with a pooled genome-wide lentiviral sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Screening:
-
A baseline cell sample ("Day 0") is collected to determine the initial sgRNA distribution.
-
The remaining cell population is split into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group exposed to a lethal concentration of PNU-159682 (e.g., IC80-IC90).
-
Cells are cultured for several population doublings until a resistant population emerges in the treatment arm.
-
-
Sample Harvesting and Sequencing: Genomic DNA is extracted from the Day 0, control, and resistant cell populations. The sgRNA sequences are amplified by PCR and quantified using next-generation sequencing.
-
Data Analysis: Computational tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) are used to analyze the sequencing data.[14][15][16][17][18] The software normalizes read counts and uses statistical models to identify sgRNAs that are significantly enriched in the PNU-159682-treated population compared to the control. Enriched sgRNAs point to genes whose knockout confers drug resistance.
Topoisomerase II DNA Unknotting/Relaxation Assay
Objective: To determine the inhibitory effect of PNU-159682 on the catalytic activity of human topoisomerase II.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase II enzyme, ATP, and a kinetoplast DNA (kDNA) substrate in an appropriate assay buffer. kDNA is a network of interlocked DNA circles.
-
Inhibitor Addition: Varying concentrations of PNU-159682 (or a control inhibitor like etoposide) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow the enzyme to decatenate (unknot) the kDNA substrate.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated on an agarose gel.
-
The original, catenated kDNA remains at the top of the gel (in the well).
-
Decatenated, unknotted DNA minicircles (products of topoisomerase II activity) migrate into the gel.
-
-
Visualization: The gel is stained with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition is observed as a decrease in the amount of decatenated product compared to the no-drug control.[19][20][21][22]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the specific phase of the cell cycle at which PNU-159682 induces arrest.
Methodology:
-
Cell Treatment: Cancer cells are cultured and treated with PNU-159682, doxorubicin (as a comparator), or vehicle control for a specified period (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[23][24][25][26]
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The intensity of the PI signal is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The data is plotted as a histogram of DNA content (fluorescence intensity) versus cell count.
-
Cells in the G0/G1 phase have a 2N DNA content.
-
Cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N.
-
Cells in the G2 or M phase have a 4N DNA content.
-
An accumulation of cells in a specific peak (e.g., S-phase for PNU-159682) indicates cell cycle arrest at that phase.
-
Conclusion
The validation of PNU-159682's mechanism of action through genome-wide CRISPR-Cas9 screens represents a significant advancement in understanding this highly potent anti-cancer agent. The discovery of its partial reliance on the TC-NER pathway, coupled with its S-phase specific cell cycle arrest, clearly distinguishes it from traditional anthracyclines like doxorubicin. This detailed mechanistic knowledge, supported by robust comparative data, underscores the potential of PNU-159682 as a next-generation ADC payload. The experimental protocols provided in this guide offer a framework for researchers to further investigate PNU-159682 and other novel therapeutic compounds, ultimately aiding in the development of more effective and targeted cancer therapies.
References
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. advetresearch.com [advetresearch.com]
- 10. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpc.nih.gov [hpc.nih.gov]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. GitHub - liulab-dfci/MAGeCK: Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) is a computational tool to identify important genes from the recent genome-scale CRISPR-Cas9 knockout screens technology. [github.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. inspiralis.com [inspiralis.com]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 25. DNA damage and cell cycle analysis by flow cytometry [bio-protocol.org]
- 26. Cell cycle analysis - Wikipedia [en.wikipedia.org]
In Vivo Efficacy of PNU-159682 ADC Linker Chemistries: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent PNU-159682 with different linker chemistries. This analysis is based on available preclinical data and aims to inform the selection of optimal linker strategies for this promising ADC payload.
PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin, has garnered significant interest as a payload for ADCs due to its exceptional cytotoxicity. Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest primarily in the S-phase, and subsequent apoptosis. The efficacy and therapeutic index of a PNU-159682-based ADC are critically dependent on the linker connecting the payload to the monoclonal antibody. The linker's chemistry dictates the ADC's stability in circulation and the efficiency of payload release at the tumor site.
Comparative In Vivo Efficacy
A key study by Holte et al. (2020) evaluated a series of new linker-drugs for PNU-159682, assessing their impact on in vivo efficacy in xenograft models. While the full quantitative data from this study is not publicly available, the research highlights the significant role of linker chemistry in the anti-tumor activity of PNU-159682 ADCs. The study explored various linker designs, including both cleavable and non-cleavable options, to optimize the therapeutic window of the resulting ADCs.
One of the lead candidates identified in this research demonstrated complete tumor regression in preclinical models, underscoring the potential of optimized linker chemistry to unlock the full therapeutic benefit of PNU-159682. The findings suggest that careful engineering of the linker can lead to highly efficacious ADCs with durable responses.
Due to the limited availability of direct comparative quantitative data in the public domain, a detailed head-to-head numerical comparison of different linker chemistries is not possible at this time. However, the principles of ADC linker design and the available information on PNU-159682 suggest that the choice between different linker types, such as acid-labile, protease-cleavable (e.g., valine-citrulline), and non-cleavable linkers, will significantly influence the ADC's performance.
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vivo comparative efficacy of different PNU-159682 linker chemistries, based on common practices in the field.
Cell Lines and Culture: Tumor cell lines relevant to the target of the monoclonal antibody are cultured under standard conditions.
Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used for xenograft studies. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation: A predetermined number of tumor cells are implanted subcutaneously into the flank of each mouse. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the initiation of treatment.
ADC Administration: The PNU-159682 ADCs with different linker chemistries are administered intravenously (i.v.) at various dose levels. A control group receiving a vehicle or a non-targeting ADC is also included.
Efficacy Assessment: Tumor volume is measured at regular intervals using calipers (Volume = (length × width²)/2). Animal body weight is also monitored as an indicator of toxicity. The primary efficacy endpoints typically include tumor growth inhibition (TGI) and, in some cases, complete tumor regression or survival.
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effects of the different ADCs compared to the control group.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the mechanism of action of PNU-159682, the following diagrams are provided.
Caption: A generalized workflow for the in vivo evaluation of ADC efficacy.
Caption: The signaling pathway of PNU-159682 leading to tumor cell death.
PNU-159682 Antibody-Drug Conjugates: A New Paradigm in Therapeutic Window Enhancement Compared to Traditional Chemotherapy
A detailed guide for researchers and drug development professionals assessing the therapeutic potential of PNU-159682 ADCs.
The therapeutic window, a critical concept in pharmacology, represents the dosage range of a drug that provides therapeutic benefits without causing unacceptable toxicity. For decades, traditional chemotherapeutic agents have been hampered by a narrow therapeutic window, often leading to significant off-target effects and dose-limiting toxicities[1][2][3]. The advent of Antibody-Drug Conjugates (ADCs) has heralded a new era in targeted cancer therapy, aiming to widen this therapeutic window by selectively delivering highly potent cytotoxic agents to tumor cells, thereby minimizing systemic exposure and associated side effects[4][5].
This guide provides a comprehensive comparison of the therapeutic window of ADCs utilizing the highly potent anthracycline derivative, PNU-159682, against traditional chemotherapy, with a focus on doxorubicin (B1662922) as a representative agent. PNU-159682, a metabolite of nemorubicin, is an exceptionally potent cytotoxin, reported to be 2,100 to 6,420 times more potent than doxorubicin in vitro[6][7]. Its extreme potency makes it unsuitable for systemic administration as a standalone agent but an ideal candidate for targeted delivery via ADCs[8][9].
Quantitative Assessment of Therapeutic Window: PNU-159682 ADCs vs. Doxorubicin
The following tables summarize the in vitro cytotoxicity and preclinical in vivo efficacy and tolerability data for PNU-159682, both as a free drug and as an ADC payload, in comparison to the traditional chemotherapeutic agent doxorubicin.
| Cell Line | PNU-159682 IC70 (nM) | Doxorubicin IC70 (nM) | Fold Increase in Potency of PNU-159682 |
| HT-29 (Colon) | 0.577 | 1170 | ~2028 |
| A2780 (Ovarian) | 0.390 | 181 | ~464 |
| DU145 (Prostate) | 0.128 | 868 | ~6781 |
| EM-2 (Leukemia) | 0.081 | Not Reported | - |
| Jurkat (Leukemia) | 0.086 | Not Reported | - |
| CEM (Leukemia) | 0.075 | Not Reported | - |
Data compiled from multiple sources highlighting the significantly higher in vitro potency of PNU-159682 compared to doxorubicin across various human tumor cell lines.[6][7]
| Agent | Animal Model | Dosing Regimen | Observed Efficacy | Reported Toxicity/Tolerability |
| PNU-159682 (Free Drug) | Murine L1210 Leukemia | 15 µg/kg (single i.v. dose) | Increased life span by 29% | Maximum Tolerated Dose (MTD) |
| MX-1 Human Mammary Carcinoma Xenograft | 4 µg/kg (i.v., q7dx3) | Complete tumor regression in 4/7 mice | Therapeutic response observed | |
| PNU-159682 ADC (hCD46-19) | NSCLC and Colorectal Cancer Models | 1.0 mg/kg (single dose) | Complete tumor regression and durable responses | Target-specific cytotoxicity demonstrated |
| PNU-159682 ADC (anti-CD22-NMS249) | BJAB.Luc Xenograft | 2 mg/kg (single dose) | Complete tumor remission | Well-tolerated, less than 10% weight loss |
| Doxorubicin | Non-Small Cell Lung Cancer (Clinical) | 60 mg/m² (every 3 weeks) | 19% remission rate | Significant neutropenia and cardiotoxicity |
| Non-Small Cell Lung Cancer (Clinical) | 20 mg/m² (weekly) | 31% remission rate | Less neutropenia and cardiotoxicity than standard schedule |
This table provides a comparative overview of in vivo data. It is important to note that these results are from different studies and not from direct head-to-head comparisons in the same experimental setup. The data illustrates the potential for PNU-159682 ADCs to achieve significant anti-tumor activity at doses that are well-tolerated, a key indicator of an improved therapeutic window.[1][8]
Mechanism of Action: A Tale of Two Anthracyclines
While both PNU-159682 and doxorubicin are anthracyclines that function as DNA intercalating agents and topoisomerase II inhibitors, recent evidence suggests a distinct mode of action for PNU-159682.[6] This difference in mechanism may contribute to its increased potency and its ability to overcome resistance to traditional anthracyclines.
Caption: Comparative signaling pathways of PNU-159682 ADC and Doxorubicin.
Flow cytometry-based studies have indicated that a derivative of PNU-159682 induces S-phase cell cycle arrest, in contrast to doxorubicin, which typically causes a block in the G2/M-phase. This distinction suggests that PNU-159682-based ADCs may be effective against tumors that are resistant to agents causing G2/M arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the therapeutic window of PNU-159682 ADCs.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Plating: Seed human tumor cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of PNU-159682 ADC and a relevant control (e.g., non-targeting ADC, doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Expose the cells to the compounds for a defined period, for example, 1 hour, followed by washing and incubation in drug-free medium for 72 hours.[1]
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing and Solubilization: Remove the unbound dye by washing four times with 1% acetic acid and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/IC70 values by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro cytotoxicity assay.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, PNU-159682 ADC, doxorubicin). Administer the respective treatments intravenously according to the specified dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: Continue the study until tumors in the control group reach a specified maximum size or until a predetermined time point. Euthanize the animals and collect tumors and organs for further analysis if required.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion: A Wider Path to Efficacy
The evidence presented strongly suggests that PNU-159682 ADCs possess a significantly wider therapeutic window compared to traditional chemotherapy. The targeted delivery of this exceptionally potent payload allows for profound anti-tumor efficacy at doses that are well-tolerated in preclinical models. This approach effectively uncouples the high cytotoxicity of the payload from systemic toxicity, a long-standing challenge in cancer therapy.
While further clinical investigation is necessary to fully delineate the therapeutic index in humans, the preclinical data provides a compelling rationale for the continued development of PNU-159682 ADCs. The distinct mechanism of action and the ability to overcome resistance to conventional agents further underscore the potential of this platform to offer new therapeutic options for a broad range of cancer patients. Researchers and drug developers are encouraged to leverage the detailed methodologies and comparative data presented in this guide to inform their own investigations into this promising class of anti-cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Mal-Val-Ala-amide-(3)PEA-PNU-159682
For Immediate Implementation by Laboratory Personnel
The proper disposal of the highly potent antibody-drug conjugate (ADC) component, Mal-Val-Ala-amide-(3)PEA-PNU-159682, is critical for ensuring the safety of laboratory personnel and preventing environmental contamination. As a cytotoxic compound, PNU-159682 is suspected of causing cancer, genetic defects, and may damage fertility or an unborn child.[1] Therefore, strict adherence to established protocols for handling and disposal of hazardous pharmaceutical waste is mandatory.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a research setting, based on general best practices for cytotoxic and hazardous materials.
I. Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. All handling of this compound and its waste should be performed within a certified chemical fume hood or biological safety cabinet.
Required PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles or a face shield.
-
Respiratory Protection: For handling powders or when there is a risk of aerosolization, a fit-tested N95 respirator or higher is necessary.
II. Waste Segregation: The First Step to Safe Disposal
Proper segregation of waste at the point of generation is a critical control measure. Two primary categories of waste should be distinguished: bulk and trace cytotoxic waste.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Bulk Cytotoxic Waste | Unused or expired product, concentrated stock solutions, grossly contaminated items (e.g., from a spill). | Black, RCRA-regulated hazardous waste container, clearly labeled "Hazardous Waste" and "Cytotoxic." | Incineration at a licensed hazardous waste facility. |
| Trace Cytotoxic Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, plasticware, and contaminated PPE. Must contain less than 3% of the original volume. | Yellow, chemotherapy waste container, clearly labeled "Chemotherapy Waste" and "Incinerate Only." | Incineration at a licensed medical or hazardous waste facility. |
| Trace Cytotoxic Waste (Sharps) | Needles, syringes, and other sharps contaminated with the compound. | Yellow, puncture-resistant "Chemo Sharps" container, clearly labeled. | Incineration at a licensed medical or hazardous waste facility. |
III. Step-by-Step Disposal Procedures
The following workflow outlines the decision-making process and steps for the proper disposal of this compound waste.
IV. Experimental Protocol: Decontamination of Work Surfaces and Equipment
PNU-159682 is an anthracycline derivative. Studies on other anthracyclines have shown that they can be chemically degraded by oxidizing agents.[2] The following procedure is a general method for decontaminating surfaces and non-disposable equipment.
-
Initial Cleaning: Prepare a detergent solution. Meticulously wash all potentially contaminated surfaces and equipment.
-
Chemical Inactivation: Prepare a fresh 10% bleach solution (sodium hypochlorite). Apply the bleach solution to the cleaned surfaces and allow a contact time of at least 30 minutes.
-
Rinsing: Thoroughly rinse the surfaces and equipment with water to remove the bleach solution.
-
Final Rinse: Perform a final rinse with 70% ethanol (B145695) or isopropanol (B130326) to ensure no residue remains and to aid in drying.
-
Waste Disposal: All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as trace cytotoxic waste in the yellow chemotherapy waste container.
V. Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and spread of contamination.
For Small Spills (<5 mL or 5 g):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Gently cover liquid spills with absorbent pads and powder spills with damp absorbent pads to prevent aerosolization.
-
Cleanup: Wearing full PPE, carefully clean the area from the outside in.
-
Disposal: Place all cleanup materials into the black RCRA hazardous waste container.
-
Decontamination: Follow the decontamination protocol detailed above for the affected area.
For Large Spills (>5 mL or 5 g):
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Isolate: Restrict access to the spill area and post warning signs.
-
Contact Safety Officer: Immediately contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance. Do not attempt to clean up a large spill without specialized training and equipment.
By adhering to these procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible disposal of this potent compound. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for PNU-159682.[1][2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
